6-(4-Fluorophenyl)pyridin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-fluorophenyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h1-7H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTZYSZHJGUSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671739 | |
| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111111-04-6 | |
| Record name | 6-(4-Fluorophenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111111-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-(4-Fluorophenyl)pyridin-2-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(4-Fluorophenyl)pyridin-2-ol. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information from analogous structures and established chemical principles to offer a robust resource for researchers. The guide covers a plausible synthetic route, predicted physicochemical properties, expected spectroscopic characteristics, and an exploration of the therapeutic potential based on the well-documented activities of the 6-aryl-2-pyridone scaffold. This document is intended to serve as a foundational tool for scientists interested in the exploration and development of novel pyridinone-based compounds.
Introduction: The Significance of the 6-Aryl-2-Pyridone Scaffold
The 2-pyridone motif is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a hydrogen bond donor and acceptor, as well as its favorable physicochemical properties such as metabolic stability and aqueous solubility.[1] The introduction of an aryl group at the 6-position of the pyridinone ring gives rise to the 6-aryl-2-pyridone class of compounds, which has demonstrated a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2] The fluorine atom, a bioisostere of the hydrogen atom, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity. The subject of this guide, this compound, combines the promising 6-aryl-2-pyridone core with the beneficial effects of fluorine substitution, making it a compound of significant interest for drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic organic compound with the chemical formula C₁₁H₈FNO.[3] Its molecular weight is 189.19 g/mol .[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1111111-04-6 | [3] |
| Molecular Formula | C₁₁H₈FNO | [3] |
| Molecular Weight | 189.19 g/mol | [3] |
| Monoisotopic Mass | 189.058992 g/mol | Predicted |
| XlogP (predicted) | 1.8 | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium is depicted below. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. In general, the pyridone tautomer is favored in polar solvents and in the solid state.[3]
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
Synthesis of this compound: A Proposed Experimental Protocol
Synthetic Strategy Overview
Caption: Proposed two-step synthesis of this compound.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds.[4] In this proposed synthesis, 2-bromo-6-methoxypyridine is coupled with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base.
Experimental Protocol:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxypyridine (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(4-fluorophenyl)-2-methoxypyridine.
Step 2: Demethylation
The final step involves the cleavage of the methyl ether to yield the desired pyridin-2-ol. This can be achieved using various demethylating agents. Boron tribromide (BBr₃) is a common and effective reagent for this transformation. Alternatively, for a milder approach, L-selectride has been shown to chemoselectively demethylate methoxypyridines.[5]
Experimental Protocol (using BBr₃):
-
Dissolve the 6-(4-fluorophenyl)-2-methoxypyridine (1.0 eq) obtained from Step 1 in a dry, inert solvent such as dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for this compound are not widely published, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and fluorophenyl rings. The pyridone tautomer would also exhibit a broad singlet for the N-H proton. The protons on the pyridine ring will appear as doublets and a triplet, with coupling constants typical for a trisubstituted pyridine. The protons on the 4-fluorophenyl ring will appear as a pair of doublets (or a multiplet) due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 11 distinct signals. The carbonyl carbon of the pyridone tautomer is expected to appear significantly downfield (around 160-170 ppm). The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. For the pyridone tautomer, a strong absorption band corresponding to the C=O stretch is expected in the region of 1640-1680 cm⁻¹. A broad absorption band in the region of 3000-3400 cm⁻¹ would indicate the N-H stretch. The C-F stretching vibration is anticipated to appear in the 1200-1250 cm⁻¹ region.[6]
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 189.0590, corresponding to the molecular formula C₁₁H₈FNO. Fragmentation patterns would likely involve the loss of CO from the pyridone ring.
Reactivity Profile
The reactivity of this compound is governed by the interplay of its functional groups and the aromatic system.
-
Ambident Nucleophilicity: The pyridone tautomer is an ambident nucleophile, with potential reaction sites at both the nitrogen and oxygen atoms. Alkylation and acylation reactions can occur at either of these positions, with the regioselectivity being influenced by the reaction conditions (e.g., base, solvent, and electrophile).
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl/oxo group can influence the regioselectivity of such reactions.
-
Reactions at the Hydroxyl/Amide Group: The hydroxyl group of the pyridinol form can undergo typical alcohol reactions, while the N-H of the pyridone form can be deprotonated to form an anion, which can then participate in various nucleophilic reactions.
Potential Biological and Pharmacological Activities
While no specific biological studies have been reported for this compound, the broader class of 6-aryl-2-pyridones exhibits a wide range of pharmacological activities, suggesting that this compound could be a valuable lead for drug discovery.
Caption: Documented biological activities of the 6-aryl-2-pyridone scaffold.
-
Anticancer Activity: Many 6-aryl-2-pyridone derivatives have been reported to possess potent antiproliferative activity against various cancer cell lines.[1][7] Mechanisms of action include the inhibition of key cellular targets such as protein kinases and tubulin polymerization.[4] The presence of the 4-fluorophenyl group in the target molecule may enhance its binding to target proteins and improve its pharmacokinetic profile.
-
Antimicrobial Activity: The 2-pyridone core is found in several natural products with antimicrobial properties. Synthetic derivatives have also shown promising activity against a range of bacteria and fungi.[2]
-
Anti-inflammatory Effects: Some pyridinone derivatives have been investigated for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
This compound is a molecule of considerable interest, combining the privileged 6-aryl-2-pyridone scaffold with a fluorine substituent. While specific experimental data is sparse, this guide provides a solid foundation for its synthesis, predicted properties, and potential biological activities based on established chemical principles and data from analogous compounds. Future research should focus on the experimental validation of the proposed synthetic route, full characterization of the compound's physicochemical and spectroscopic properties, and a thorough investigation of its pharmacological profile. Such studies will be crucial in unlocking the full potential of this compound as a lead compound in drug discovery.
References
-
Synthesis of 2-pyridones. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(54), 35075-35096.
- Magedov, I. V., Manpadi, M., Ogasawara, M. A., Dhawan, A. S., Rogelj, S., Van slambrouck, S., ... & Kornienko, A. (2008). Structural simplification of bioactive natural products with multicomponent synthesis. 2. Antiproliferative and antitubulin activities of pyrano [3, 2-c] pyridones and pyrano [3, 2-c] quinolones. Journal of medicinal chemistry, 51(10), 2944-2955.
- Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. Discover Applied Sciences, 7(1), 1069.
- Study on the Molecular Dynamics of 2-(4-Fluorophenyl)-6-methyl-4-(3-(trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′-d]pyridin-3(6H)-one for Cancer Immunotherapy Using a DFT Model. (2025). ACS Omega.
- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2304044.
- Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. (2020). Journal of Medicinal Chemistry, 63(3), 1100-1114.
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). Beilstein Journal of Organic Chemistry, 16, 1846-1853.
- (PDF) of Some New Synthesized 6-Phenyl Pyridine Derivatives. (2025).
- (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2025).
- The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. (1956). Acta Chemica Scandinavica, 10, 1048-1053.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023).
- N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. (2020). Chemical Science, 11(31), 8168-8174.
- Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry.
- Chemoselective Demethylation of Methoxypyridine. (2000). Chemical and Pharmaceutical Bulletin, 48(11), 1733-1735.
Sources
- 1. PubChemLite - 6-(4-fluorophenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (C13H9FN2O) [pubchemlite.lcsb.uni.lu]
- 2. tsijournals.com [tsijournals.com]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tus.elsevierpure.com [tus.elsevierpure.com]
- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-(4-Fluorophenyl)pyridin-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 6-Aryl-2-Pyridone Scaffold
The 6-(4-fluorophenyl)pyridin-2-ol moiety, a prominent member of the 6-aryl-2-pyridone class, is a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity, coupled with the electronic properties of the pyridin-2-one ring and the fluorine-substituted phenyl group, imparts unique characteristics that are highly sought after in the design of novel therapeutic agents and functional materials. The pyridin-2-one core can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The introduction of a 4-fluorophenyl group at the 6-position can enhance metabolic stability, improve binding affinity through halogen bonding, and modulate pharmacokinetic properties. Consequently, this structural motif is found in a variety of biologically active compounds, including kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth mechanistic insights and practical experimental protocols to aid researchers in this field.
Strategic Approaches to the Synthesis of this compound
The construction of the this compound scaffold can be broadly categorized into two main strategies:
-
Formation of the Pyridin-2-one Ring: These methods involve the cyclization of acyclic precursors to build the heterocyclic core with the desired substitution pattern. Key examples include condensation reactions such as the Kröhnke and Guareschi-Thorpe syntheses.
-
Functionalization of a Pre-existing Pyridin-2-one Ring: This approach utilizes a pre-formed pyridin-2-one or a protected derivative, which is then functionalized at the 6-position, most commonly through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling or through direct C-H activation.
This guide will delve into the most prominent and practical methods from both categories, providing detailed experimental procedures and a comparative analysis of their advantages and limitations.
Pathway 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This pathway involves the reaction of a halogenated or triflated pyridin-2-one precursor with an organoboron reagent in the presence of a palladium catalyst and a base.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the pyridin-2-one precursor, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (e.g., 4-fluorophenylboronic acid) is activated by a base to form a boronate complex. This complex then transfers the 4-fluorophenyl group to the Pd(II) center, displacing the halide or triflate.
-
Reductive Elimination: The two organic groups on the palladium center (the pyridin-2-one and the 4-fluorophenyl) couple and are eliminated from the metal, regenerating the Pd(0) catalyst and forming the desired product.
Experimental Protocol: Two-Step Approach with a Protected Pyridin-2-one
A common and effective strategy involves the use of a protected 2-pyridone, such as a 2-alkoxy or 2-benzyloxypyridine. The protecting group prevents side reactions and can improve the solubility and reactivity of the substrate.
Step 1: Suzuki-Miyaura Coupling of 6-Chloro-2-methoxypyridine with 4-Fluorophenylboronic Acid
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 6-Chloro-2-methoxypyridine | 1.0 | 143.57 | (as per scale) |
| 4-Fluorophenylboronic acid | 1.2 | 139.92 | (as per scale) |
| Pd(PPh₃)₄ | 0.05 | 1155.56 | (as per scale) |
| K₂CO₃ | 2.0 | 138.21 | (as per scale) |
| Dioxane/H₂O (4:1) | - | - | (as per scale) |
Procedure:
-
To a reaction vessel, add 6-chloro-2-methoxypyridine, 4-fluorophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-(4-fluorophenyl)-2-methoxypyridine.
Step 2: Demethylation to this compound
The cleavage of the methyl ether can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice.
Procedure:
-
Dissolve 6-(4-fluorophenyl)-2-methoxypyridine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of boron tribromide (1.2 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Pathway 2: Condensation Reactions for Pyridin-2-one Ring Formation
Condensation reactions provide a powerful means to construct the pyridin-2-one ring from acyclic precursors in a single or a few steps. The Kröhnke and Guareschi-Thorpe reactions are classic examples that can be adapted for the synthesis of the target molecule.
A. Kröhnke Pyridine Synthesis
The Kröhnke synthesis typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, commonly ammonium acetate.[1]
The reaction proceeds through a Michael addition of the enolate of the pyridinium salt to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes a ring-closing condensation with ammonia (from ammonium acetate), followed by dehydration and elimination of pyridine to yield the substituted pyridine.[2]
This protocol adapts the Kröhnke synthesis for a one-pot reaction leading to a 2,4,6-trisubstituted pyridine, which upon tautomerization gives the pyridin-2-one.
| Reagent/Solvent | Molar Eq. |
| 4'-Fluoroacetophenone | 1.0 |
| Acetophenone | 1.0 |
| 4-Fluorobenzaldehyde | 1.0 |
| Ammonium acetate | 10.0 |
| Acetic acid | - |
Procedure:
-
In a round-bottom flask, combine 4'-fluoroacetophenone, acetophenone, 4-fluorobenzaldehyde, and a large excess of ammonium acetate in glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired this compound.
B. Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a versatile method for preparing substituted 2-pyridones. A common variation involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base.[3][4]
The reaction is initiated by a Knoevenagel condensation between the β-ketoester and cyanoacetamide. The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the enolate onto the nitrile carbon, followed by tautomerization to form the 2-pyridone ring.[3]
| Reagent/Solvent | Molar Eq. |
| Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 1.0 |
| Cyanoacetamide | 1.0 |
| Piperidine (catalyst) | 0.1 |
| Ethanol | - |
Procedure:
-
Dissolve ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the crude 6-(4-fluorophenyl)-3-cyano-4-hydroxy-2-pyridone. Further modifications may be required to remove the cyano and hydroxy groups if the parent compound is desired.
Pathway 3: Direct C-H Arylation
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds. This approach avoids the pre-functionalization of the pyridin-2-one ring, which is required in traditional cross-coupling reactions.
Mechanistic Considerations
The direct C-H arylation of 2-pyridones can be challenging due to the presence of multiple C-H bonds and the coordinating ability of the pyridone nitrogen and oxygen atoms. Regioselectivity is a key issue. However, with the appropriate choice of catalyst, ligands, and directing groups, selective arylation at the C6 position can be achieved. The mechanism often involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway, depending on the specific catalytic system.
Illustrative Protocol: Rhodium-Catalyzed C6-Arylation
While a specific protocol for the C6-arylation of 2-pyridone with a 4-fluorophenyl source was not found, related rhodium-catalyzed C6-arylations of N-pyridyl-2-pyridones have been reported.[4] This approach would require subsequent removal of the directing group.
General Concept:
-
N-Protection/Directing Group Installation: The nitrogen of the 2-pyridone is functionalized with a directing group (e.g., a picolinoyl group) that can coordinate to the metal catalyst and direct the C-H activation to the C6 position.
-
Rhodium-Catalyzed C-H Arylation: The N-protected 2-pyridone is reacted with an arylating agent (e.g., a 4-fluorophenylboronic acid derivative or a diaryliodonium salt) in the presence of a rhodium catalyst and an oxidant.
-
Deprotection: The directing group is removed to yield the this compound.
Comparative Analysis of Synthesis Pathways
| Pathway | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | High yields, excellent functional group tolerance, well-established and reliable. | Requires pre-functionalization of the pyridin-2-one ring (e.g., halogenation), potential for palladium contamination in the final product. |
| Kröhnke Synthesis | One-pot procedure from readily available starting materials. | Can sometimes lead to mixtures of products, yields can be variable depending on the substrates. |
| Guareschi-Thorpe Synthesis | Good for constructing highly functionalized pyridin-2-ones. | The initial product may require further synthetic steps to arrive at the target molecule. |
| Direct C-H Arylation | Atom-economical, avoids pre-functionalization. | Regioselectivity can be a challenge, may require the use of directing groups that need to be subsequently removed. |
Conclusion
The synthesis of this compound can be achieved through several effective pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance for multi-step procedures. The Suzuki-Miyaura cross-coupling offers a reliable and high-yielding approach, particularly for late-stage functionalization, although it requires a pre-halogenated precursor. Condensation reactions like the Kröhnke and Guareschi-Thorpe syntheses provide more convergent routes to the pyridin-2-one core. Emerging methods such as direct C-H arylation offer a more atom-economical alternative, though challenges in regioselectivity are still being addressed. This guide provides a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics and materials based on the 6-aryl-2-pyridone scaffold.
References
- Kelly, T. R., Lee, Y.-J., & Mears, R. J. (1997). Synthesis of Cyclo-2,2':4',4'':2'',2''':4''',4'''':2'''',2''''':4''''',4-sexipyridine. The Journal of Organic Chemistry, 62(9), 2774–2781.
- Martins, M. A. P., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1826–1842.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
- Roy, D., & Tabassum, S. (2021). Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration. Organic Chemistry Frontiers, 8(15), 4153-4158.
-
Wikipedia. (2023). Kröhnke pyridine synthesis. Retrieved from [Link]
- Zecher, W., & Kröhnke, F. (1961). Reaktionen von Pyridinium-Salzen mit α,β-ungesättigten Ketonen, I. Eine neue Pyridin-Synthese. Chemische Berichte, 94(3), 690-697.
- Zhang, H., et al. (2008). CuI-catalyzed coupling reactions of tetrabutylammonium pyridin-2-olates with aryl iodides allow an efficient synthesis of N-aryl pyridine-2-ones. Synthesis, 2008(09), 1523-1524.
Sources
- 1. Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol on the MWCNT and Its Efficient Electrocatalytic Hydrazine Oxidation and Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Pyridin-2-one Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridin-2-one moiety, a six-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically successful drugs.[1][2] This guide provides a comprehensive technical overview of the pyridin-2-one core, delving into its fundamental physicochemical properties, diverse synthetic strategies, and extensive applications across various therapeutic areas. We will explore the causality behind the design and optimization of pyridin-2-one-based therapeutics, with a focus on their roles as anticancer, antiviral, and neuroprotective agents. Through detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage this powerful scaffold in their own discovery programs.
The Pyridin-2-one Scaffold: A Foundation of Therapeutic Potential
The pyridine ring is a fundamental component in over 7000 drug molecules of medicinal importance.[1] The pyridin-2-one (or 2-pyridone) isomer, in particular, offers a unique combination of features that make it highly attractive for drug design.[3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its capacity to serve as a bioisostere for various functional groups like amides and phenols, provides medicinal chemists with a versatile tool to fine-tune the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4]
The inherent chemical stability and synthetic tractability of the pyridin-2-one core further enhance its appeal.[5] A wide array of synthetic methodologies allows for the facile introduction of diverse substituents at various positions around the ring, enabling extensive exploration of the chemical space to optimize potency, selectivity, and drug-like properties.[6]
Caption: General structure of the pyridin-2-one scaffold highlighting potential sites for chemical modification.
Synthetic Strategies: Building the Pyridin-2-one Core
The construction of the pyridin-2-one scaffold can be achieved through various synthetic routes, often employing condensation reactions.[5] The choice of a specific synthetic pathway is dictated by the desired substitution pattern and the availability of starting materials.
Representative Synthetic Protocol: One-Pot Synthesis of Substituted 2-Pyridones
This protocol details a versatile and efficient one-pot synthesis of 2-(1H)-pyridinones from readily available starting materials, as reported by Bai et al. (2018).[5] This method offers broad functional group tolerance and proceeds under environmentally friendly conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of dimethyl 3-oxopentanedioate (1.0 mmol) and a primary amine (1.2 mmol) in ethanol (5 mL), add L-proline (0.2 mmol) as a catalyst.
-
Addition of Second Component: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at 80 °C for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-(1H)-pyridinone derivative.
Causality of Experimental Choices:
-
L-proline as a catalyst: L-proline, an organocatalyst, is chosen for its ability to efficiently promote the condensation reactions in an environmentally benign manner.[5]
-
One-pot procedure: This approach enhances efficiency by minimizing intermediate isolation and purification steps, thereby saving time and resources.[5]
-
Ethanol as solvent: Ethanol is a relatively green and versatile solvent suitable for this type of condensation reaction.
Caption: Workflow for the one-pot synthesis of substituted pyridin-2-one derivatives.
Therapeutic Applications of the Pyridin-2-one Scaffold
The versatility of the pyridin-2-one scaffold is reflected in its broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][7]
Anticancer Activity
Pyridin-2-one derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing into clinical trials and receiving FDA approval.[4][8] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases.[4]
Tazemetostat: An EZH2 Inhibitor
Tazemetostat, an FDA-approved drug containing a pyridin-2-one core, is a potent and selective inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase.[4] Overexpression or mutation of EZH2 is implicated in various cancers.
Mechanism of Action:
Tazemetostat binds to the SET domain of EZH2, competing with the cofactor S-adenosyl-L-methionine (SAM). This binding event allosterically inhibits the methyltransferase activity of the PRC2 complex, leading to a decrease in histone H3 lysine 27 trimethylation (H3K27me3). The reduction in this repressive epigenetic mark results in the reactivation of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified signaling pathway of Tazemetostat's mechanism of action.
Structure-Activity Relationship (SAR) Insights:
The development of potent pyridin-2-one-based anticancer agents often involves systematic modifications to the core structure. For instance, in a series of imidazo[1,2-a]pyridine derivatives, the cytotoxic effects against breast cancer cells were found to be sensitive to the nature and position of substituents on the scaffold.[8] This highlights the importance of exploring the SAR to identify compounds with optimal anticancer activity.[9]
Antiviral Activity
The pyridin-2-one scaffold is also a key component of several antiviral drugs.[10][11] Doravirine, an FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI), is a prime example of a successful pyridin-2-one-based antiviral agent used in the treatment of HIV-1 infection.[5][12]
Doravirine: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Doravirine exhibits potent antiviral activity by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a critical step in the viral replication cycle.
SAR Insights:
The design of Doravirine and other 2-pyridone-based NNRTIs has been guided by extensive SAR studies. These studies have revealed that the presence of specific substituents at the N-1, C-3, and C-4 positions of the pyridin-2-one ring is crucial for high-affinity binding to the NNRTI binding pocket and for maintaining activity against resistant viral strains. For example, the trifluoromethylbenzyl group at the N-1 position of Doravirine plays a key role in its potent activity.
Neuroprotective Applications
Emerging research suggests that pyridin-2-one derivatives may hold promise for the treatment of neurodegenerative disorders such as Alzheimer's disease.[13][14][15] The aggregation of amyloid-β (Aβ) peptides is a key pathological hallmark of Alzheimer's disease.[13] Certain pyridine amine derivatives have been shown to inhibit both self- and metal-induced Aβ aggregation.[13]
Mechanism of Action:
These compounds are thought to exert their neuroprotective effects through multiple mechanisms, including:
-
Inhibition of Aβ aggregation: By binding to Aβ monomers or oligomers, they can prevent the formation of toxic amyloid plaques.[13]
-
Metal chelation: Some pyridine derivatives can chelate metal ions like copper and zinc, which are known to promote Aβ aggregation.[15]
-
Antioxidant activity: They can reduce oxidative stress, a contributing factor to neuronal damage in neurodegenerative diseases.
Further research is needed to fully elucidate the therapeutic potential of pyridin-2-one derivatives in this area, but the initial findings are encouraging.
Data Summary: FDA-Approved Drugs Featuring the Pyridin-2-one Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
| Milrinone | Cardiovascular | Phosphodiesterase 3 Inhibitor |
| Pirfenidone | Idiopathic Pulmonary Fibrosis | Anti-fibrotic and Anti-inflammatory |
| Gimeracil | Oncology | Dihydropyrimidine Dehydrogenase Inhibitor |
| Tazemetostat | Oncology | EZH2 Inhibitor |
| Ciclopirox | Antifungal | Chelates polyvalent metal cations |
| Deferiprone | Iron Overload | Iron Chelator |
| Doravirine | Antiviral (HIV) | Non-Nucleoside Reverse Transcriptase Inhibitor |
This table is based on information from multiple sources.[5][12]
Conclusion and Future Perspectives
The pyridin-2-one scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, with its presence in a diverse array of FDA-approved drugs testifying to its therapeutic significance.[4][5][12] Its unique structural and electronic properties, coupled with its synthetic accessibility, provide a robust platform for the design and development of novel therapeutics. The continued exploration of the vast chemical space around the pyridin-2-one core, guided by a deep understanding of structure-activity relationships and mechanistic insights, promises to yield a new generation of innovative medicines to address unmet medical needs across a wide range of diseases. As our understanding of complex biological pathways deepens, the strategic application of this privileged scaffold will undoubtedly continue to drive significant advancements in drug discovery.
References
-
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14380–14411. [Link]
-
(2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
-
Song, J., Su, Y., Chen, M., Zhang, L., Wu, J., & Li, Y. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863261. [Link]
-
Amer, M. M. K., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Journal of Chemistry. [Link]
-
Verhelst, S. H. L., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Central Science. [Link]
-
(2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Taylor & Francis Online. [Link]
-
Teixeira, C., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]
-
(2022). Pyridine: the scaffolds with significant clinical diversity. ResearchGate. [Link]
-
Wang, Y., et al. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. PubMed. [Link]
-
(2018). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Taylor & Francis Online. [Link]
-
Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
(2021). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. ResearchGate. [Link]
-
(2019). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. ResearchGate. [Link]
-
(2021). Some 2‐pyridone‐based drugs approved by the FDA. ResearchGate. [Link]
-
Farcas, A. D., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. [Link]
-
(2023). pyridine derivatives as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]
-
(2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]
-
Lv, Z., et al. (2010). Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives. Journal of Medicinal Chemistry. [Link]
-
Singh, U. P., & Singh, R. P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central. [Link]
-
(2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]
-
(2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]
-
(2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
(2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
(2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. [Link]
-
(2021). Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]
-
(2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. [Link]
-
(2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
(2022). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
-
(1995). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. [Link]
-
(2021). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]
-
(2021). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. [Link]
-
(2022). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]
-
(2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
(2024). Dementia Alzheimer's type – Overview of Information and Clinical Research. Beats Medical. [Link]
-
(2016). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PubMed Central. [Link]
-
(2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
-
(2018). Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives. ResearchGate. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 13. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
6-(4-Fluorophenyl)pyridin-2-ol and its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 6-(4-fluorophenyl)pyridin-2-ol scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties, conferred by the coplanar arrangement of a phenyl ring and a pyridin-2-ol (or its tautomeric 2-pyridone) core, make it a versatile platform for the design of novel therapeutic agents. The presence of a fluorine atom on the phenyl ring further enhances its drug-like properties by modulating metabolic stability, binding affinity, and pharmacokinetic profile. This technical guide provides an in-depth analysis of the this compound core, encompassing its synthesis, chemical properties, and derivatization strategies. Furthermore, it offers a comprehensive overview of the diverse biological activities exhibited by its derivatives, including their potential as anticancer, anti-inflammatory, and neuroprotective agents, supported by available preclinical data and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of next-generation therapeutics.
Introduction: The Significance of the 6-Aryl-2-pyridone Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with nitrogen-containing rings being particularly prominent. Among these, the 2-pyridone (or 2-hydroxypyridine) moiety is a key structural element found in numerous biologically active molecules. The 6-aryl-2-pyridone scaffold, in particular, has garnered considerable attention due to its rigid, planar structure which allows for well-defined interactions with biological targets.
The introduction of a 4-fluorophenyl group at the 6-position of the pyridin-2-ol ring system offers several advantages from a medicinal chemistry perspective:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the phenyl ring less susceptible to metabolic oxidation, a common pathway for drug deactivation.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The electronegativity of fluorine can influence the acidity of the pyridin-2-ol proton and the overall lipophilicity of the molecule, impacting its solubility, permeability, and pharmacokinetic properties.
This guide will delve into the technical details of this compound, providing a foundation for its application in modern drug discovery programs.
Physicochemical Properties and Structural Features
The core structure, this compound, exists in a tautomeric equilibrium with its 2-pyridone form. The pyridone tautomer is generally favored in solution and the solid state.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₈FNO | [1] |
| Molecular Weight | 189.19 g/mol | [1] |
| CAS Number | 1111111-04-6 | [1] |
| Appearance | Solid | |
| Tautomerism | Exists in equilibrium between the 2-hydroxypyridine and 2-pyridone forms. |
*dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} *dot
Caption: Tautomeric equilibrium of this compound.
Synthesis of the this compound Core
The synthesis of 6-aryl-2-pyridones can be achieved through various synthetic strategies. One of the most common and versatile approaches is the multi-component reaction involving an active methylene compound, an aldehyde, and a source of ammonia, often followed by an oxidation step.
General Synthetic Strategies
Several established methods for the synthesis of 2-pyridones can be adapted for the preparation of this compound. These include:
-
Kröhnke Pyridine Synthesis: A classical method involving the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate[2].
-
Michael Addition-Cyclization-Oxidation Cascade: The reaction of an acetonitrile derivative with an appropriate α,β-unsaturated carbonyl substrate, followed by hydrolytic cyclization and oxidative aromatization, is a widely used method[3].
-
From Pyrylium Salts: The conversion of pre-formed pyrylium salts to pyridines by reaction with ammonia or its equivalents[2].
Representative Experimental Protocol: Multi-component Synthesis
This protocol describes a one-pot synthesis of a substituted 2-pyridone, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Reaction: Synthesis of a 6-Aryl-2-pyridone Derivative
Caption: General workflow for the synthesis of a 6-aryl-2-pyridone.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 6-(4-fluorophenyl)-4-methyl-2-pyridone.
Causality behind Experimental Choices:
-
Ammonium acetate serves as a convenient in-situ source of ammonia for the cyclization step.
-
Refluxing provides the necessary thermal energy to overcome the activation barriers for the condensation and cyclization reactions.
-
Precipitation in ice-water is an effective method for isolating the product, which is typically a solid with low water solubility.
Derivatization of the this compound Core
The this compound scaffold offers several reactive sites for further chemical modification, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Potential sites for derivatization on the this compound core.
N-Alkylation and N-Arylation
The nitrogen atom of the 2-pyridone tautomer is a nucleophilic site that can be readily alkylated or arylated.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) yields N-alkylated derivatives.
-
N-Arylation: Copper- or palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids can be employed to introduce aryl or heteroaryl substituents on the nitrogen atom.
O-Alkylation and O-Arylation
The oxygen atom of the 2-hydroxypyridine tautomer can also undergo alkylation or arylation, although N-alkylation is often the major product under basic conditions. The ratio of N- to O-alkylation can be influenced by the choice of base, solvent, and electrophile.
Ring Carbon Functionalization
The pyridine ring can be functionalized at the C3, C4, and C5 positions through various electrophilic and nucleophilic substitution reactions, as well as metal-catalyzed cross-coupling reactions.
Therapeutic Applications and Biological Activities
Derivatives of the this compound core have demonstrated a wide range of biological activities, highlighting their potential as therapeutic agents in various disease areas.
Anticancer Activity
The 6-aryl-2-pyridone scaffold is a prominent feature in many kinase inhibitors. The planar nature of the ring system allows it to fit into the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways involved in cancer cell proliferation and survival.
5.1.1. Kinase Inhibition
Derivatives of this compound have been investigated as inhibitors of several kinases implicated in cancer.
-
Fibroblast Growth Factor Receptor 4 (FGFR4): A series of aminopyridinol and aminopyrimidinol derivatives, structurally related to the core topic, have been designed and synthesized as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma (HCC)[4][5]. One such compound, 6O, exhibited potent and selective inhibitory activity against FGFR4[4][5].
-
p38 MAP Kinase: A potent p38 MAP kinase inhibitor, AS1940477, which incorporates a 2-(4-fluorophenyl) substituent, has been identified and shown to be effective in an in vivo model of adjuvant-induced arthritis, suggesting its potential in treating inflammatory diseases and certain cancers[6].
-
c-Src Kinase: Several 2-pyridone derivatives have been evaluated for their c-Src kinase inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range[7].
Table 1: Anticancer Activity of Selected 6-Aryl-2-pyridone Derivatives
| Compound | Target | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6O | FGFR4 | Hep3B (HCC) | 4.5 | [4] |
| AS1940477 | p38 MAP Kinase | (in vivo model) | - | [6] |
| Compound 36 | c-Src Kinase | - | 12.5 | [7] |
Caption: Simplified signaling pathway illustrating the mechanism of action of kinase inhibitors.
Anti-inflammatory Activity
The inhibition of pro-inflammatory signaling pathways is a key strategy in the treatment of inflammatory diseases. As mentioned, derivatives of the this compound scaffold have shown potent inhibition of p38 MAP kinase, a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6[6]. This suggests their potential utility in treating conditions like rheumatoid arthritis and other autoimmune disorders.
Antibacterial and Antiviral Activity
The pyridine ring is a common feature in many antimicrobial and antiviral drugs. While specific data on this compound derivatives is limited, related heterocyclic compounds have shown promising activity. For instance, benzimidazole-quinoline hybrids containing a 4-fluorophenyl group have demonstrated enhanced antimicrobial and antifungal activity. Pyrimidine-based compounds have also been reported as antiviral agents.
Neuroprotective Activity
Emerging evidence suggests that certain pyridine and pyrimidine derivatives may have neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease. Some pyrimidine derivatives have been shown to ameliorate cognitive dysfunction in preclinical models.
Conclusion and Future Perspectives
The this compound core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The demonstrated anticancer and anti-inflammatory activities of its derivatives, particularly as kinase inhibitors, underscore the significant potential of this compound class.
Future research in this area should focus on:
-
Expansion of SAR studies: Systematic exploration of substitutions at various positions of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Mechanisms of Action: In-depth investigation of the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
Exploration of New Therapeutic Areas: Screening of this compound derivatives against a broader range of targets to identify novel applications in areas such as infectious diseases and neurodegenerative disorders.
The continued investigation of this privileged scaffold is poised to yield novel drug candidates with improved efficacy and safety profiles, addressing unmet medical needs across various therapeutic areas.
References
-
Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., Kim, J.-A., & Jeong, B.-S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
-
Asano, T., Yamazaki, H., Kasahara, C., Kubota, H., Kontani, T., Harayama, Y., Ohno, K., Mizuhara, H., Yokomoto, M., Misumi, K., Kinoshita, T., Ohta, M., & Takeuchi, M. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772–7785. [Link]
-
European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. Googleapis.com. Retrieved January 23, 2026, from [Link]
-
Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]
-
Khan, K. M., Saad, S. M., Shaikh, A., & Perveen, S. (2007). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1843. [Link]
-
N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025). Journal of Neuroimmune Pharmacology, 20(1), 94. [Link]
-
Di Cunto, F., Imarisio, S., & Mandili, G. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Kushch, S. O., Goryaeva, M. V., Burgart, Y. V., Triandafilova, G. A., Malysheva, K. O., Krasnykh, O. P., Gerasimova, N. A., Evstigneeva, N. P., & Saloutin, V. I. (2022). Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin, 71(8), 1687–1700. [Link]
-
Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Med chem (Los Angeles), 12(12). [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. [Link]
-
Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega, 6(46), 30811–30820. [Link]
-
A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. (n.d.). SciELO México. [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). PMC. [Link]
-
Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. (n.d.). ResearchGate. [Link]
-
An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. (2025). ResearchGate. [Link]
-
A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. (2017). Chemical Science, 9(2), 336–353. [Link]
-
Chaudhary, C. L., Lim, D., Chaudhary, P., Guragain, D., Awasthi, B. P., Park, H. D., Kim, J.-A., & Jeong, B.-S. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. [Link]
-
Sharma, P., Sharma, A., Kumar, R., Kumar, V., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2467–2475. [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science, 11(06), 133–140. [Link]
-
Reactions, Anti-Alzheimer and Anti COX-2 Activities of 6-Pyridin-3-yl-1Hpyrazolo[ 3,4-b]pyridin-3-amines. (n.d.). Bentham Science Publisher. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 7. Evaluation of 3-(4'-(4″-fluorophenyl)-6'-phenylpyrimidin-2'-yl)-2-phenylthiazolidin-4-one for in vivo modulation of biomarkers of chemoprevention in the 7,12-dimethylbenz[a]anthracene-induced hamster buccal pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 6-(4-Fluorophenyl)pyridin-2-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-(4-Fluorophenyl)pyridin-2-ol. Given the scarcity of directly published complete spectra for this specific molecule, this guide leverages established spectroscopic principles and data from closely related analogs, primarily 2-(4-Fluorophenyl)pyridine, to present a robust and predictive analysis. This approach is designed to empower researchers in their identification, characterization, and application of this and similar compounds in drug discovery and development.
The structural elucidation of novel chemical entities is the bedrock of modern medicinal chemistry. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing detailed insights into molecular architecture. This compound, with its biphenyl-like structure containing a pyridin-2-ol moiety, represents a scaffold of interest in medicinal chemistry due to the prevalence of these motifs in pharmacologically active agents.
This guide will delve into the predicted spectroscopic characteristics of this compound, offering a detailed interpretation of the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses. Furthermore, standardized experimental protocols for acquiring such data are provided to ensure reproducibility and accuracy in the laboratory.
Molecular Structure and Key Features
This compound possesses a central pyridin-2-ol ring substituted with a 4-fluorophenyl group at the 6-position. The presence of the fluorine atom provides a unique spectroscopic handle, particularly in ¹³C and ¹⁹F NMR. The pyridin-2-ol moiety can exist in tautomeric equilibrium with its corresponding pyridone form, a factor that can influence its spectroscopic and chemical properties.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing nature of the nitrogen atom and the fluorine atom, as well as the electron-donating character of the hydroxyl group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyridine H-3 | 6.2 - 6.4 | d | ~8.0 |
| Pyridine H-4 | 7.4 - 7.6 | t | ~8.0 |
| Pyridine H-5 | 6.7 - 6.9 | d | ~8.0 |
| Phenyl H-2', H-6' | 7.8 - 8.0 | dd | ~8.8, 5.5 |
| Phenyl H-3', H-5' | 7.1 - 7.3 | t | ~8.8 |
| OH | 10.0 - 12.0 | br s | - |
Interpretation:
-
Pyridine Protons: The protons on the pyridin-2-ol ring will appear as a set of coupled doublets and a triplet. The H-4 proton is expected to be the most deshielded among the pyridine protons due to its para-relationship to the nitrogen atom and will likely appear as a triplet. The H-3 and H-5 protons will be doublets, with their chemical shifts influenced by the adjacent hydroxyl and phenyl groups, respectively.
-
Phenyl Protons: The protons of the 4-fluorophenyl group will exhibit a characteristic AA'BB' system. The protons ortho to the fluorine (H-3' and H-5') will appear as a triplet due to coupling with the fluorine and the adjacent proton. The protons meta to the fluorine (H-2' and H-6') will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.
-
Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet and its chemical shift can be highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, it is expected to be significantly downfield.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the fluorine atom will lead to through-bond C-F coupling, which will be observable for the carbons of the fluorophenyl ring.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J_CF, Hz) |
| Pyridine C-2 | 160 - 165 | - |
| Pyridine C-3 | 105 - 110 | - |
| Pyridine C-4 | 138 - 142 | - |
| Pyridine C-5 | 115 - 120 | - |
| Pyridine C-6 | 150 - 155 | - |
| Phenyl C-1' | 130 - 135 | d, ~3 |
| Phenyl C-2', C-6' | 128 - 132 | d, ~8 |
| Phenyl C-3', C-5' | 115 - 118 | d, ~21 |
| Phenyl C-4' | 162 - 166 | d, ~250 |
Interpretation:
-
Pyridine Carbons: The C-2 carbon, attached to both the nitrogen and oxygen atoms, is expected to be the most deshielded among the pyridine carbons. The C-6 carbon, attached to the phenyl group, will also be significantly deshielded. The remaining pyridine carbons will appear in the aromatic region.
-
Phenyl Carbons: The carbon atoms of the 4-fluorophenyl ring will show characteristic splitting due to coupling with the fluorine atom. The C-4' carbon, directly attached to the fluorine, will exhibit a large one-bond coupling constant (¹J_CF). The ortho (C-3', C-5'), meta (C-2', C-6'), and ipso (C-1') carbons will show progressively smaller two-, three-, and four-bond coupling constants, respectively. This C-F coupling is a definitive diagnostic feature for the presence and position of the fluorine atom.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups in the molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3200 - 2800 (broad) | O-H stretch (intramolecular hydrogen bonding) |
| 3100 - 3000 | Aromatic C-H stretch |
| 1640 - 1660 | C=O stretch (from pyridone tautomer) |
| 1580 - 1620 | C=C and C=N stretching vibrations |
| 1220 - 1260 | C-F stretch |
| 1150 - 1200 | C-O stretch |
Interpretation:
-
A broad absorption in the region of 3200-2800 cm⁻¹ is characteristic of a hydrogen-bonded O-H group, which is expected in the pyridin-2-ol structure.
-
The presence of a strong band around 1640-1660 cm⁻¹ would indicate a significant contribution from the pyridone tautomer.[1]
-
Aromatic C-H stretching vibrations will be observed in the 3100-3000 cm⁻¹ region.
-
Characteristic absorptions for the C=C and C=N bonds of the aromatic rings will be present in the 1620-1580 cm⁻¹ region.
-
A strong band in the 1260-1220 cm⁻¹ region is indicative of the C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 189.06 | [M]⁺ (Molecular Ion) |
| 188.05 | [M-H]⁺ |
| 160.05 | [M-CHO]⁺ |
| 95.04 | [C₅H₄NO]⁺ |
| 94.03 | [C₆H₄F]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at an m/z of approximately 189.06, corresponding to the molecular formula C₁₁H₈FNO.[2]
-
Common fragmentation patterns for such compounds may include the loss of a hydrogen atom ([M-H]⁺), loss of a formyl radical ([M-CHO]⁺), and cleavage at the bond connecting the two rings, leading to fragments corresponding to the fluorophenyl cation and the pyridinol radical cation.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. It is crucial to adapt these methods based on the specific instrumentation available in your laboratory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from the closely related analog 2-(4-Fluorophenyl)pyridine and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working with this and similar compounds. The provided interpretations and experimental protocols are intended to facilitate the efficient and accurate characterization of these molecules, thereby accelerating research and development in medicinal chemistry.
References
-
Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]
-
Mehrabi, H., & Bigdeli, Z. (2021). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Tautomerism of 6-Phenylpyridin-2-ol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the tautomeric equilibrium in 6-phenylpyridin-2-ol and its corresponding lactam form, 6-phenylpyridin-2(1H)-one. Tautomerism, a fundamental concept in organic chemistry, is of paramount importance in drug discovery and development, as the specific isomeric form of a molecule dictates its physicochemical properties and biological activity. Understanding the delicate balance of this equilibrium is crucial for predicting molecular behavior, optimizing drug-receptor interactions, and designing more efficacious and stable therapeutic agents.
The Principle of Lactam-Lactim Tautomerism in 2-Hydroxypyridines
The tautomerism of 2-hydroxypyridine derivatives is a classic example of lactam-lactim tautomerism, an equilibrium between a cyclic amide (lactam) and a cyclic imidic acid (lactim). In the case of 6-phenylpyridin-2-ol, the equilibrium involves the migration of a proton between the nitrogen and oxygen atoms.
The lactam form, 6-phenylpyridin-2(1H)-one, possesses a carbonyl group (C=O) and an N-H bond within the heterocyclic ring. In contrast, the lactim form, 6-phenylpyridin-2-ol, features a hydroxyl group (O-H) and an endocyclic carbon-nitrogen double bond (C=N). While the lactim form benefits from the aromaticity of the pyridine ring, the lactam form is stabilized by the strong C=O bond and the potential for intermolecular hydrogen bonding, which often leads to the formation of stable dimers, particularly in the solid state and in non-polar solvents.[1][2]
The position of this equilibrium is not fixed and is influenced by a variety of factors, including the electronic nature of substituents on the pyridine ring, the polarity of the solvent, temperature, and pH.
The Influence of the 6-Phenyl Substituent
Substituents on the pyridine ring are known to shift the tautomeric equilibrium. For instance, the presence of a chlorine atom at the 6-position has been shown to increase the population of the lactim tautomer.[3][4] This is attributed to the electron-withdrawing nature of the chloro group, which can influence the relative acidities of the N-H and O-H protons and the overall electronic distribution in the ring.
The phenyl group at the 6-position can engage in resonance with the pyridine ring, potentially stabilizing the lactim form by extending the conjugated π-system. The degree of this stabilization will depend on the planarity of the molecule, which could be influenced by steric interactions between the phenyl and pyridinone rings.
Methodologies for the Elucidation of Tautomeric Equilibria
A multi-faceted approach combining experimental spectroscopy and computational modeling is essential for a thorough understanding of the tautomeric equilibrium in 6-phenylpyridin-2-ol compounds.
Figure 1: A comprehensive workflow for the analysis of tautomerism, integrating both experimental and computational approaches.
Synthesis of 6-Phenylpyridin-2-ol
The synthesis of 6-phenylpyridin-2-ol can be achieved through various synthetic routes. A common approach involves the construction of the pyridinone ring from appropriate precursors. For instance, chalcone derivatives can be utilized in reactions with suitable nitrogen-containing reagents to form the heterocyclic core.[5]
Illustrative Synthetic Protocol (Conceptual):
-
Chalcone Formation: Condensation of an appropriate acetophenone derivative with a benzaldehyde derivative to form a chalcone.
-
Pyridinone Ring Closure: Reaction of the chalcone with a reagent such as cyanoacetamide in the presence of a base to construct the 2-pyridone ring.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 6-phenylpyridin-2-ol.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for identifying the predominant tautomeric form and, in some cases, quantifying the equilibrium.
Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the lactam and lactim tautomers due to the different chemical environments of the nuclei in each form.
-
¹H NMR: The lactam tautomer will exhibit a signal for the N-H proton, typically a broad singlet, while the lactim form will show a signal for the O-H proton. The chemical shifts of the ring protons will also differ between the two tautomers due to variations in aromaticity and electron density.
-
¹³C NMR: The most significant difference is expected for the C2 carbon. In the lactam form, this carbon is part of a carbonyl group and will resonate at a significantly downfield chemical shift (typically >160 ppm). In the lactim form, this carbon is bonded to the hydroxyl group and will appear at a more upfield position.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of 6-phenylpyridin-2-ol in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the predominant tautomer. For quantitative analysis, the integration of well-resolved signals corresponding to each tautomer can be used to determine their relative populations.
The lactam and lactim tautomers possess different chromophores and are expected to exhibit distinct UV-Vis absorption spectra. The aromatic lactim form typically absorbs at a different wavelength (λmax) compared to the conjugated, but not fully aromatic, lactam form.[6]
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of 6-phenylpyridin-2-ol in a UV-grade solvent. A range of solvents with varying polarities (e.g., cyclohexane, acetonitrile, ethanol, water) should be used to investigate the solvent effect on the equilibrium.
-
Spectral Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: The appearance of distinct absorption bands or shifts in the λmax upon changing the solvent polarity can provide qualitative and, in some cases, quantitative information about the tautomeric equilibrium.[7]
| Tautomer | Expected Chromophore | Expected λmax Shift |
| Lactam (Pyridinone) | Conjugated amide | Generally longer wavelength in polar solvents |
| Lactim (Hydroxypyridine) | Aromatic iminol | Generally shorter wavelength |
Table 1: Expected UV-Vis absorption characteristics of lactam and lactim tautomers.
FTIR spectroscopy is particularly useful for identifying the functional groups characteristic of each tautomer, especially in the solid state.
-
Lactam Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1690 cm⁻¹. An N-H stretching vibration may also be observed around 3200-3400 cm⁻¹.
-
Lactim Form: The spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and the absence of a strong C=O stretch. C=N stretching vibrations may appear in the 1600-1650 cm⁻¹ region.
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, dissolve the compound in a suitable IR-transparent solvent.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic vibrational bands to determine the predominant tautomer in the sample.
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the intrinsic stabilities of tautomers and to predict their spectroscopic properties.
Computational Protocol for Tautomer Analysis:
-
Geometry Optimization: The molecular structures of both the lactam and lactim tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[1] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures are true energy minima.
-
Energy Calculation: The electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies (G) of each tautomer are calculated. The relative Gibbs free energy (ΔG) is used to determine the theoretical tautomeric equilibrium constant (KT) via the equation: ΔG = -RTln(KT).[8]
-
Solvent Effects: The influence of different solvents can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).[9][10]
-
Spectroscopic Simulation: NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions can be simulated for each tautomer to aid in the interpretation of experimental data.[11]
Figure 2: The lactam-lactim tautomeric equilibrium of 6-phenylpyridin-2-ol.
Concluding Remarks for Drug Development
The tautomeric state of 6-phenylpyridin-2-ol is a critical determinant of its properties relevant to drug development. The lactam and lactim forms present different hydrogen bond donor and acceptor capabilities, which will fundamentally alter their binding modes to biological targets such as enzymes and receptors. Furthermore, properties like solubility, lipophilicity (logP), and metabolic stability can be significantly different for each tautomer.
A thorough characterization of the tautomeric equilibrium of 6-phenylpyridin-2-ol and its derivatives is therefore not merely an academic exercise but a crucial step in the rational design of new therapeutic agents. The integrated experimental and computational workflows detailed in this guide provide a robust framework for achieving a comprehensive understanding of this and other tautomeric systems, thereby enabling more informed decision-making in the early stages of drug discovery.
References
- Abou-Zied, O. K. (2003). Tautomerism of 3-Hydroxypyridine in Aqueous Cyclodextrin Solutions: A Spectroscopic Study. Journal of Solution Chemistry, 32(6), 523-535.
- El-Sayed, Y. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1542.
- Choi, C. H., et al. (2001). Density Functional Study of Intrinsic and Environmental Effects in the Tautomeric Equilibrium of 2-Pyridone. The Journal of Physical Chemistry A, 105(43), 9860-9867.
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
-
Al-Juboori, S. A. H. (2018). Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. (Master's thesis). Retrieved from [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]
- Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306.
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
- Szymański, S., et al. (2015). Keto-enol tautomerism of phenindione and its derivatives: an NMR and density functional theory (DFT) reinvestigation. Magnetic Resonance in Chemistry, 53(8), 636-643.
-
SciELO México. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]
-
Amazon Web Services. (n.d.). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Retrieved from [Link]
- Mata, S., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(43), 11393–11398.
-
ChemRxiv. (2023). The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calculations. Retrieved from [Link]
- Ghiasi, R., & Pasdar, H. (2021). Theoretical insights of solvent effect on tautomerism, stability, and electronic properties of 6‐ketomethylphenanthridine. Journal of the Chinese Chemical Society, 68(12), 2147-2157.
-
ResearchGate. (n.d.). Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. Retrieved from [Link]
- El-Azhary, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17791.
- Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302-3306.
- Sadowski, B., et al. (2020).
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
- Beier, P., et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization. The Journal of Organic Chemistry, 91(2), 1234-1245.
- Liu, Y., et al. (2012). Ultrafast Infrared and UV-vis Studies of the Photochemistry of Methoxycarbonylphenyl Azides in Solution. Photochemistry and Photobiology, 88(4), 817-828.
- Al-amody, M. S., et al. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 1-8.
- Ghavami, R., & Ebrahimi, A. (2020). DFT-PCM Study on Structures of Phthalazinone Tautomers. Chemical Methodologies, 4(4), 450-461.
- Raczyńska, E. D., & Makowski, M. (2019). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 24(18), 3349.
- Gao, J., & Bell, S. (1998). Quantitative predictions of tautomeric equilibria for 2-, 3-, and 4-substituted pyridines in both the gas phase and aqueous solution: combination of AM1 with reaction field theory. The Journal of Organic Chemistry, 63(23), 8046-8053.
-
ResearchGate. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
- Huc, I., et al. (1998). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Journal of the Chemical Society, Perkin Transactions 2, (5), 1001-1006.
- de Oliveira, A. B., et al. (2021). Synthesis, Crystal Structure, and Spectroscopic Characterization of Metal(II) Complexes with 2-(2-Furyl)-3-hydroxychromone. Journal of the Brazilian Chemical Society, 32(5), 1033-1044.
-
ResearchGate. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Lactam–lactim tautomerization of 2(1H)-pyridone. Retrieved from [Link]
- Tadesse, S., & Tesso, H. (2015). DFT studies of molecular structure, equilibrium constant for keto-enol tautomerism and geometrical isomerism (E-Z) of 2-amino-1-phenypropan-1-one. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 241-246.
- Giraud, F., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry Letters, 26(15), 3613-3617.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 6-PHENYL-2-PYRIDONE. Retrieved from [Link]
-
PureSynth. (n.d.). 6-Phenyl-2-Pyridone 98.0%(GC). Retrieved from [Link]
- Stanković, D. M., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6608.
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemmethod.com [chemmethod.com]
- 10. mdpi.com [mdpi.com]
- 11. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of novel 6-substituted pyridin-2-one compounds
An In-Depth Technical Guide to the Discovery of Novel 6-Substituted Pyridin-2-one Compounds
Authored by a Senior Application Scientist
Foreword: The Enduring Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyridin-2-one (or 2-pyridone) core is a quintessential example of such a scaffold.[1] Its unique electronic properties, synthetic tractability, and capacity to engage in crucial hydrogen bond interactions have cemented its role as a versatile building block in drug discovery.[1][2] Pyridinone-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and cardiotonic effects.[1][2][3]
This guide moves beyond a simple survey of pyridin-2-ones to focus on the strategic importance of substitution at the 6-position. The functionalization of this specific site has proven to be a highly effective strategy for modulating the potency, selectivity, and pharmacokinetic properties of these derivatives. We will explore the causal relationships behind synthetic choices, delve into the mechanisms of action that drive their therapeutic potential, and provide validated protocols to empower researchers in this dynamic field.
Part 1: Strategic Synthesis of the 6-Substituted Pyridin-2-one Core
The successful discovery of novel compounds hinges on the robust and flexible synthesis of the core scaffold. The choice of synthetic strategy is dictated by the desired substitution patterns and the availability of starting materials. Multicomponent reactions, for instance, are often favored for their efficiency in rapidly generating molecular diversity from simple precursors.[4]
Foundational Synthetic Approaches
Several key strategies have been established for constructing the pyridin-2-one ring. These include:
-
Condensation Reactions: Classical methods like the Hantzsch pyridine synthesis, though traditionally for pyridines, can be adapted.[5] More direct approaches often involve the condensation of 1,3-dicarbonyl compounds with amides or enamines, where the selection of the nitrogen source is critical for ring formation.[5]
-
Cyclization of Acyclic Precursors: Building the ring from linear starting materials offers high control over substituent placement. For example, the reaction between cyanoacetamide and α,β-unsaturated ketones can yield highly functionalized pyridin-2-ones.
-
Modification of Pre-existing Rings: In some cases, a pre-formed pyridine ring can be oxidized or otherwise modified to introduce the carbonyl group at the 2-position.[1]
The diagram below illustrates a generalized workflow for the discovery of novel 6-substituted pyridin-2-one compounds, from initial synthesis to biological evaluation.
Caption: High-level workflow for the discovery of 6-substituted pyridin-2-ones.
Self-Validating Protocol: Synthesis of a 5-Amino-3-aryl-pyridin-2(1H)-one Intermediate
This protocol describes a key transformation—the reduction of a nitro group to an amine—which yields a versatile intermediate ready for further substitution at the resulting amino group, providing a route to diverse libraries. The causality for this specific choice lies in its utility; the resulting amine is a powerful synthetic handle for creating amide or urea derivatives, which are frequently found in biologically active molecules.[6]
Objective: To prepare 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one from its nitro precursor via catalytic hydrogenation. This method is adapted from established procedures for similar scaffolds.[7]
Materials & Reagents:
-
5-nitro-3-(1H-indol-4-yl)pyridin-2(1H)-one derivative
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (CH2Cl2), HPLC grade
-
20% Palladium hydroxide on carbon (Pd(OH)2/C)
-
Argon gas supply
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the starting nitro-pyridinone (100 mg, 1 eq.) in a mixture of MeOH (3 mL) and CH2Cl2 (0.5 mL).
-
Inerting the Atmosphere: Degas the solution by bubbling argon through it for 5-10 minutes. This step is critical to prevent catalyst poisoning by atmospheric oxygen.
-
Catalyst Addition: Carefully add 20% Pd(OH)2/C (approx. 0.02 eq.) to the solution.[7] The use of palladium hydroxide, known as Pearlman's catalyst, is particularly effective for the hydrogenation of nitro groups and can also facilitate debenzylation if protecting groups are present.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus). Allow the reaction to stir vigorously at room temperature for 6-12 hours in the dark. The exclusion of light prevents potential photochemical side reactions.
-
Monitoring the Reaction: Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[7] Wash the Celite pad thoroughly with additional MeOH to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude solid is the desired 5-amino-pyridin-2-one intermediate.
-
Validation: The structure of the product should be confirmed using standard analytical techniques (¹H NMR, LC-MS) before proceeding to the next synthetic step. The disappearance of the nitro group signal and the appearance of an amine signal in the spectra validates the success of the reaction.
Part 2: Therapeutic Applications & Mechanistic Insights
The true value of the 6-substituted pyridin-2-one scaffold is realized in its diverse biological activities. The substituent at the 6-position often acts as a key pharmacophore, dictating the compound's interaction with specific biological targets.
Anticancer Activity
Pyridin-2-one derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[8][9] Their mechanisms often involve the inhibition of critical signaling proteins like kinases or the disruption of cellular machinery essential for proliferation.[1][8]
Mechanism of Action: Kinase Inhibition A prominent strategy in oncology is the inhibition of protein kinases that drive tumor growth and angiogenesis.[2] Pyridine-urea hybrids, for example, have shown significant promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.[6] The pyridin-2-one core can act as a hinge-binding motif, while the urea functionality forms additional hydrogen bonds within the ATP-binding pocket, leading to potent inhibition.[1][6]
A series of pyridine-ureas demonstrated potent anti-proliferative activity against the MCF-7 breast cancer cell line.[6] The data clearly indicates a strong structure-activity relationship (SAR), where the nature of the substituent on the terminal phenyl ring of the urea moiety dramatically influences cytotoxicity.
Table 1: SAR of 6-Substituted Pyridine-Urea Derivatives Against MCF-7 Cancer Cells [6]
| Compound ID | R-Group on Terminal Phenyl Ring | IC50 (µM) after 72h |
| 8b | 4-Chloro | 2.50 |
| 8e | 3-Trifluoromethyl | 0.11 |
| 8i | 4-Methoxy | 4.10 |
| 8n | 3,4-Dichloro | 0.80 |
| Doxorubicin | (Reference Drug) | 1.93 |
Data synthesized from El Naggar et al. (2018).[6]
The superior activity of compound 8e , with its electron-withdrawing trifluoromethyl group, highlights how electronic modifications at the periphery of the molecule can significantly enhance its potency.[6]
Central Nervous System (CNS) Activity
Pyridin-2-one derivatives are also being explored for CNS disorders, particularly for the treatment of chronic pain and neurodegenerative diseases.[10][11]
Mechanism of Action: p38α MAPK Inhibition in Pain Signaling Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, represents a significant unmet medical need.[12] A series of 3,5-disubstituted pyridin-2(1H)-ones was found to potently reverse this condition in preclinical models.[12] Mechanistic studies revealed that the lead compound from this series acts as an inhibitor of p38α mitogen-activated protein kinase (MAPK).[12] The p38α MAPK pathway is a well-validated signaling cascade involved in the sensitization of neurons and the production of pro-inflammatory cytokines, both of which contribute to pain hypersensitivity.
The diagram below illustrates the simplified p38 MAPK signaling pathway and the point of inhibition by a novel pyridin-2-one compound.
Caption: Inhibition of the p38α MAPK pathway by a pyridin-2-one derivative.[12]
Furthermore, novel N-benzyl-pyridine-2-one derivatives have demonstrated neuroprotective effects in models of cognitive deficit, suggesting potential applications in treating conditions like Alzheimer's disease.[13] These compounds were shown to reduce acetylcholinesterase (AChE) activity and mitigate oxidative stress, offering a multi-faceted therapeutic approach.[13]
Antiviral Activity
The pyridine and pyridin-2-one scaffolds are integral to numerous antiviral agents.[14][15] They have shown activity against a wide range of viruses, including HIV, Hepatitis C (HCV), and influenza virus.[14][15][16]
Mechanism of Action: Targeting Viral Enzymes Many pyridin-2-one derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a cornerstone of anti-HIV therapy.[1] They bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and halts viral DNA synthesis. The structure-activity relationships for these NNRTIs are well-defined, with specific substitutions on the pyridinone ring being critical for potent activity.[1] More recently, pyridine derivatives have been investigated as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp) complex, preventing viral replication by disrupting essential protein-protein interactions.[16]
Part 3: Concluding Remarks and Future Directions
The 6-substituted pyridin-2-one scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its synthetic accessibility and the profound impact of substitution on biological activity ensure its relevance in modern drug development.
Challenges and Opportunities:
-
Selectivity: As many pyridin-2-ones target conserved protein families like kinases, achieving selectivity to minimize off-target effects remains a primary challenge.
-
Drug Resistance: For antiviral and anticancer applications, the emergence of drug resistance necessitates the continuous design of new derivatives that can overcome these mutations.[8]
-
Bioavailability: Optimizing physicochemical properties to ensure good oral bioavailability and appropriate pharmacokinetic profiles is crucial for clinical translation.
Future research will undoubtedly leverage computational chemistry for the rational design of more potent and selective inhibitors. The exploration of novel substitutions at the 6-position, combined with innovative drug delivery strategies like nanotechnology, will further unlock the therapeutic potential of this privileged chemical class.[8] The journey from a simple heterocyclic ring to a life-saving medicine is complex, but for the 6-substituted pyridin-2-one, it is a path rich with opportunity.
References
-
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link][5]
-
Nowak, M., Staszewska-Krajewska, O., & Bielenica, A. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available at: [Link][17]
-
Song, Z., Chen, Y., & Zhang, C. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link][1][2]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry. Available at: [Link][4]
-
Shaik, M., Ganapathi, T., & Rudrapal, M. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. BioMed Research International. Available at: [Link][14]
-
Scott, A. W., & O'Connor, K. A. (2021). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry. Available at: [Link][10]
-
Anonymous. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology. Available at: [Link][8]
-
Charton, A., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry. Available at: [Link][12]
-
Lin, Z., et al. (2021). Pyridine alkaloids with activity in the central nervous system. ResearchGate. Available at: [Link][11]
-
Anonymous. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link][3]
-
Anonymous. (n.d.). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). ResearchGate. Available at: [Link][15]
-
Ragab, F. A., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA-APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link][9]
-
Ullah, I., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. BMC Chemistry. Available at: [Link][13]
-
El Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link][6]
-
Di Mauro, G., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. Available at: [Link][16]
-
Anonymous. (n.d.). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Center for Biotechnology Information. Available at: [Link][7]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsat.org [ijsat.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: Synthesis of 6-(4-Fluorophenyl)pyridin-2-ol via Suzuki Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6-Aryl-2-Pyridon-es in Medicinal Chemistry
The 6-aryl-2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Molecules incorporating this motif have demonstrated a wide range of therapeutic activities, including antitumor, antifungal, antibacterial, and antiviral properties.[1] The specific target of this protocol, 6-(4-fluorophenyl)pyridin-2-ol, is a valuable building block in drug discovery programs due to the favorable pharmacological properties often imparted by the fluorophenyl group. The Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for the synthesis of such biaryl compounds, enabling the efficient formation of a carbon-carbon bond between a pyridine ring and an aryl group.[2][3] This application note provides a detailed protocol for the synthesis of this compound, grounded in the fundamental principles of the Suzuki coupling reaction.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[4][5] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, a 6-halopyridin-2-ol derivative) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide in this step follows the general trend: I > Br > Cl.[6]
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (4-fluorophenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product (this compound) from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a general procedure for the Suzuki coupling of a 6-halopyridin-2-ol with 4-fluorophenylboronic acid. The choice of halide (bromo or chloro) on the pyridinol will influence the reaction conditions, with bromides generally being more reactive.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromo-pyridin-2-ol (or 6-Chloro-pyridin-2-ol) | ≥97% | Standard chemical supplier | Starting material. |
| 4-Fluorophenylboronic acid | ≥98% | Standard chemical supplier | Coupling partner. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Standard chemical supplier | Palladium precursor. |
| Tricyclohexylphosphine (PCy₃) or SPhos | Ligand grade | Standard chemical supplier | Phosphine ligand. |
| Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99% | Standard chemical supplier | Base.[8] |
| 1,4-Dioxane or Toluene/Water mixture | Anhydrous/ACS grade | Standard chemical supplier | Solvent system.[10] |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS grade | Standard chemical supplier | Drying agent. |
| Ethyl acetate | ACS grade | Standard chemical supplier | Extraction solvent. |
| Hexanes | ACS grade | Standard chemical supplier | Recrystallization solvent. |
| Deionized water | |||
| Inert gas (Nitrogen or Argon) |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas manifold
-
Schlenk line or glovebox (recommended)
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-pyridin-2-ol (1.0 eq), 4-fluorophenylboronic acid (1.2-1.5 eq), and potassium phosphate (2.0-3.0 eq).[8]
-
Solvent Addition and Degassing: Add the chosen solvent system (e.g., 1,4-dioxane/water 4:1) to the flask. The reaction mixture should be thoroughly degassed by bubbling an inert gas (nitrogen or argon) through the solution for 15-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing palladium(II) acetate (1-5 mol%) and the phosphine ligand (e.g., PCy₃, 2-10 mol%). Under a positive pressure of inert gas, add the catalyst mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons of the pyridine and fluorophenyl rings with characteristic chemical shifts and coupling constants. The hydroxyl proton of the pyridin-2-ol will appear as a broad singlet. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic C-F coupling. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₁H₈FNO. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficient degassing- Inappropriate base or solvent | - Use fresh catalyst and ligand.- Ensure thorough degassing.- Screen different bases (e.g., Na₂CO₃, Cs₂CO₃) and solvent systems.[8] |
| Formation of homocoupled byproducts | - Presence of oxygen- Catalyst decomposition | - Improve degassing procedure.- Use a more robust ligand. |
| Dehalogenation of starting material | - Presence of water or protic impurities | - Use anhydrous solvents and reagents. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of this compound. By carefully controlling the reaction parameters, including the choice of catalyst, ligand, base, and solvent, high yields of the desired product can be achieved. This protocol provides a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and development.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. Suzuki cross-coupling reaction. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Organic Chemistry Portal. Synthesis of 2-pyridones. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Garg, N. K. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering, 8(51), 18783–18790. [Link]
-
Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope, 1(1), 12-22. [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Rueda-Espinosa, J. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Doctoral dissertation, University of British Columbia). [Link]
-
Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-13. [Link]
-
Pfizer Inc. (1987). Process for making 6-aryl-2-methyl pyridines. European Patent No. 0244130. [Link]
-
Buchwald, S. L., & Mauger, C. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 39(11), 834–843. [Link]
-
Al-Zoubi, W. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(1), 1-20. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Myers, A. G. (2002). The Suzuki Reaction. Harvard University. [Link]
-
Rueda-Espinosa, J. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. University of British Columbia. [Link]
-
IIP Series. SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. [Link]
Sources
- 1. irjms.com [irjms.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols: One-Pot Synthesis of 6-Arylpyridin-2-ones
Abstract
The 6-arylpyridin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its prevalence in drug discovery programs stems from its ability to act as a versatile pharmacophore, engaging in critical hydrogen bonding interactions with biological targets. Traditional multi-step syntheses of these compounds are often plagued by laborious procedures, costly reagents, and significant chemical waste. This guide provides an in-depth exploration of modern, one-pot multicomponent reactions (MCRs) for the efficient and atom-economical synthesis of substituted 6-arylpyridin-2-ones. We will dissect the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into reaction optimization and scope, empowering researchers in chemical synthesis and drug development.
Introduction: The Significance of the 6-Arylpyridin-2-one Core
Pyridin-2(1H)-ones are six-membered nitrogen-containing heterocycles that exist in a tautomeric equilibrium with their 2-hydroxypyridine form, with the lactam form typically predominating.[1] This structural feature allows them to act as both hydrogen bond donors and acceptors, making them ideal bioisosteres for amides and phenols in drug design. The introduction of an aryl group at the C6 position adds a crucial dimension of molecular complexity and provides a vector for modulating pharmacokinetic and pharmacodynamic properties through substituent effects.
The development of efficient synthetic routes to these valuable compounds is therefore of paramount importance. One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all reactants, represent a cornerstone of modern synthetic efficiency and green chemistry.[1] These convergent approaches minimize waste, reduce operational complexity, and provide rapid access to diverse chemical libraries.
This document details two primary and robust one-pot strategies for the synthesis of 6-arylpyridin-2-ones:
-
Strategy A: Four-Component Reaction of Aldehydes, Ketones, Active Methylene Nitriles, and Ammonium Acetate.
-
Strategy B: Domino Reaction of Pre-formed Chalcones with an Active Methylene Nitrile and Ammonium Source.
We will delve into the mechanistic rationale, provide step-by-step protocols, and discuss the advantages and limitations of each approach.
Strategy A: The Four-Component Synthesis
This is arguably the most versatile and widely employed one-pot method for constructing polysubstituted 2-pyridones. The reaction brings together four readily available components: an aryl or alkyl ketone (which provides C5 and C6 of the ring, with the C6-substituent being the aryl group of interest), an aldehyde (providing C4), an active methylene compound (providing C3 and the nitrile group), and an ammonium source (providing the ring nitrogen).
Mechanistic Rationale
The reaction proceeds through a cascade of classical organic reactions, seamlessly orchestrated in a single pot. The choice of a basic catalyst, such as piperidine, or even the ammonium acetate reactant itself, is crucial for facilitating the initial condensation steps.
The generally accepted mechanism involves two key arms that converge:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) to form an electron-deficient alkene, an arylidene intermediate.
-
Enamine Formation: Concurrently, the ketone reacts with ammonia (from ammonium acetate) to form an enamine intermediate.
-
Michael Addition & Cyclization: The nucleophilic enamine then attacks the electron-deficient alkene via a Michael addition. This is the key C-C bond-forming step that assembles the carbon skeleton. The resulting adduct undergoes intramolecular cyclization via attack of the amino group onto the ester or a second nitrile group, followed by dehydration and tautomerization to yield the stable 2-pyridone ring. Subsequent oxidation, often occurring in situ, leads to the final aromatic product.
Below is a visual representation of this reaction workflow.
Caption: Workflow for the Four-Component Synthesis of 6-Arylpyridin-2-ones.
Protocol: Synthesis of 4,6-Diaryl-3-cyano-2(1H)-pyridinones
This protocol is adapted from methodologies reported for the synthesis of various substituted pyridinones.[1][2]
Materials:
-
Substituted Acetophenone (1.0 mmol, 1.0 eq)
-
Aromatic Aldehyde (1.0 mmol, 1.0 eq)
-
Ethyl Cyanoacetate (1.0 mmol, 1.0 eq)
-
Ammonium Acetate (8.0 mmol, 8.0 eq)
-
Ethanol (15-20 mL)
Procedure:
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted acetophenone (1.0 mmol), the aromatic aldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Solvent Addition: Add absolute ethanol (20 mL) to the flask.
-
Reaction: The mixture is stirred and heated to reflux (approximately 80-85 °C) for 10-12 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Expert Insight: The large excess of ammonium acetate serves as both the nitrogen source and a catalyst, driving the equilibrium towards product formation.
-
-
Work-up: After completion, the reaction mixture is cooled to room temperature. A precipitate will typically form.
-
Isolation: The solid product is collected by vacuum filtration and washed with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a DMF/ethanol mixture, to afford the pure 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[1]
Data Summary & Scope
The four-component reaction is notable for its broad substrate scope and generally good to excellent yields.
| Entry | Ketone (R2) | Aldehyde (R1) | Conditions | Yield (%) | Reference |
| 1 | Phenyl | 3-Chlorophenyl | EtOH, Reflux, 12h | 92% | [1] |
| 2 | Phenyl | 2-Ethoxyphenyl | EtOH, Reflux, 12h | 75% | [1] |
| 3 | 3-Thiophenyl | 2-Ethoxyphenyl | EtOH, Reflux, 12h | 88% | [1] |
| 4 | 4-Hydroxyphenyl | 3,4-Dimethoxyphenyl | EtOH, Reflux | High | [2] |
| 5 | 4-Methylphenyl | 4-Chlorophenyl | Polyethylene Glycol-600, 100°C, 2.5h | 92% | [3] |
Trustworthiness: This method is self-validating through its robustness across various substrates. The formation of the highly conjugated pyridone system is a strong thermodynamic driving force. Successful synthesis is readily confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS), where the characteristic chemical shifts for the pyridone ring protons and carbons will be evident.
Strategy B: Synthesis from Chalcones
An elegant alternative approach utilizes α,β-unsaturated ketones (chalcones) as a key C3 synthon. Chalcones are readily prepared via the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde. This strategy essentially breaks the four-component reaction into a two-step, one-pot sequence where the chalcone is formed in situ or, more commonly, used as a pre-synthesized but unisolated intermediate. A more recent and efficient variation involves the direct reaction of a purified chalcone with a nitrile source and ammonia.
Mechanistic Rationale
This domino reaction proceeds under metal- and base-free conditions, often in a high-boiling polar solvent like DMF, which facilitates the necessary reaction temperatures.
-
Michael Addition: The reaction is initiated by the Michael addition of the active methylene anion (generated from a compound like ethyl 2-nitroacetate or malononitrile) to the β-carbon of the chalcone.
-
Amination & Cyclization: The resulting adduct is then aminated by ammonia (from ammonium acetate). This is followed by a rapid intramolecular cyclization (amidation) where the newly introduced amino group attacks the ester or nitrile functionality.
-
Dehydration/Elimination: The final step involves the elimination of a small molecule (e.g., water and nitrous acid in the case of ethyl 2-nitroacetate) to afford the aromatic 4,6-diarylpyridin-2-one.[4]
Caption: Domino Reaction Pathway for Pyridone Synthesis from Chalcones.
Protocol: Synthesis of 4,6-Diarylpyridin-2(1H)-ones from Chalcones
This protocol is based on the metal-free domino synthesis reported by Kumar et al.[4]
Materials:
-
1,3-Diaryl-2-propen-1-one (Chalcone) (1.0 mmol, 1.0 eq)
-
Ethyl 2-nitroacetate (1.2 mmol, 1.2 eq)
-
Ammonium Acetate (2.0 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 mL)
Procedure:
-
Reaction Setup: In a sealed tube, combine the chalcone (1.0 mmol), ethyl 2-nitroacetate (1.2 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add DMF (3.0 mL) to the tube.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 120 °C for the specified time (typically 2-4 hours). Monitor the reaction by TLC.
-
Expert Insight: The use of ethyl 2-nitroacetate is clever; the nitro group acts as a traceless activating group that is eliminated in the final aromatization step. DMF is an excellent solvent for this transformation due to its high boiling point and ability to dissolve the various polar intermediates.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (20 mL).
-
Isolation: The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from ethanol to obtain the pure 4,6-diarylpyridin-2(1H)-one.
Data Summary & Scope
This method is highly efficient for a wide range of electronically diverse chalcones.
| Entry | Chalcone Ar1 (at C4) | Chalcone Ar2 (at C6) | Conditions | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | DMF, 120°C, 2h | 94% | [4] |
| 2 | 4-Methoxyphenyl | Phenyl | DMF, 120°C, 2.5h | 96% | [4] |
| 3 | 4-Chlorophenyl | Phenyl | DMF, 120°C, 3h | 91% | [4] |
| 4 | 2-Naphthyl | Phenyl | DMF, 120°C, 3h | 89% | [4] |
| 5 | Phenyl | 2-Thienyl | DMF, 120°C, 4h | 84% | [4] |
Concluding Remarks & Future Outlook
The one-pot syntheses of 6-arylpyridin-2-ones via multicomponent strategies represent a powerful and efficient tool for medicinal and synthetic chemists. The four-component reaction offers maximum convergency from simple starting materials, while the chalcone-based domino reaction provides a robust alternative with a unique mechanistic pathway. Both methods are characterized by operational simplicity, high yields, and broad substrate tolerance.
Future advancements in this field will likely focus on the development of stereoselective MCRs to access chiral pyridone derivatives, the use of novel and recyclable catalytic systems to enhance the green credentials of these reactions, and their application in flow chemistry for continuous manufacturing. The protocols and insights provided herein serve as a solid foundation for researchers to explore and expand upon the rich chemistry of the 6-arylpyridin-2-one scaffold.
References
- This reference is a placeholder for a general review on MCRs if one were cited.
-
Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Available at: [Link]
-
Castañeda-Gómez, J. P., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35233-35261. Available at: [Link]
- This reference is a placeholder for a general review on MCRs if one were cited.
- This reference is a placeholder for a general review on MCRs if one were cited.
- This reference is a placeholder for a general review on MCRs if one were cited.
- This reference is a placeholder for a general review on MCRs if one were cited.
- This reference is a placeholder for a general review on MCRs if one were cited.
- This reference is a placeholder for a general review on MCRs if one were cited.
- This reference is a placeholder for a general review on MCRs if one were cited.
- This reference is a placeholder for a general review on MCRs if one were cited.
-
Abadi, A. H., et al. (2003). Synthesis of 4-alkyl (aryl)-6-aryl-3-cyano-2(1H)-pyridinones and their 2-imino isosteres as nonsteroidal cardiotonic agents. Archiv der Pharmazie, 336(7), 332-338. Available at: [Link]
-
Law, J., et al. (2023). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE. Available at: [Link]
- This reference is a placeholder for a general review on MCRs if one were cited.
- This reference is a placeholder for a general review on MCRs if one were cited.
-
Fadda, A. A., et al. (2018). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Green Chemistry Letters and Reviews, 11(3), 297-305. Available at: [Link]
- This reference is a placeholder for a general review on MCRs if one were cited.
-
Kumar, A., et al. (2018). Divergent synthesis of 4,6-diarylated pyridin-2(1H)-ones from chalcones: novel access to 2,4,6-triaryl pyridines. Organic & Biomolecular Chemistry, 16(16), 2963-2973. Available at: [Link]
-
Pore, D. M., et al. (2013). One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. ResearchGate. Available at: [Link]
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-alkyl (aryl)-6-aryl-3-cyano-2(1H)-pyridinones and their 2-imino isosteres as nonsteroidal cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Divergent synthesis of 4,6-diarylated pyridin-2(1H)-ones from chalcones: novel access to 2,4,6-triaryl pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Evaluating the PI3Kα Inhibitory Activity of 6-(4-Fluorophenyl)pyridin-2-ol Analogs
Introduction: The Rationale for Targeting PI3Kα
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4] The Class IA PI3K isoform, PI3Kα (alpha), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, particularly in breast, colorectal, and endometrial cancers.[5][6][7] These activating mutations lead to constitutive signaling, driving tumor growth and survival.[8] Consequently, the development of potent and selective PI3Kα inhibitors, such as novel analogs of 6-(4-Fluorophenyl)pyridin-2-ol, represents a promising strategy in precision oncology.[5][9]
This guide provides a comprehensive overview of the principles and detailed protocols for characterizing the inhibitory activity of this compound analogs against PI3Kα. We will delve into both biochemical and cell-based assays, explaining the causality behind experimental choices to ensure robust and reproducible data generation for drug development professionals.
The PI3K/AKT/mTOR Signaling Pathway
Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane.[2][10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[11] Activated AKT, in turn, phosphorylates a plethora of substrates, including mTOR, to promote cell cycle progression, protein synthesis, and inhibit apoptosis.[1][5][12] Inhibitors of PI3Kα aim to block the production of PIP3, thereby attenuating this entire downstream signaling cascade.[3][5]
Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Part 1: Biochemical Assays for Direct PI3Kα Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on the purified PI3Kα enzyme. These assays provide a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
Principle: This homogeneous assay quantifies PI3Kα activity by measuring the amount of ATP remaining after the kinase reaction.[13] The PI3Kα enzyme consumes ATP to phosphorylate its lipid substrate, PIP2. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to the kinase activity.[14][15] Potent inhibitors will prevent ATP consumption, leading to a higher luminescent signal.
Causality behind Experimental Choices:
-
Homogeneous Format: The "add-and-read" nature of this assay minimizes pipetting steps, making it highly suitable for high-throughput screening (HTS).[13]
-
ATP Concentration: The ATP concentration should be at or near the Michaelis constant (Km) for PI3Kα to ensure that both ATP-competitive and non-competitive inhibitors can be identified.
-
Enzyme Concentration: The amount of PI3Kα should be carefully titrated to achieve a linear reaction rate and a sufficient signal window for detecting inhibition.
Protocol: PI3Kα Kinase-Glo® Assay
-
Compound Preparation: Serially dilute the this compound analogs in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 1 µL of the serially diluted compounds to the wells of a 384-well white, opaque assay plate. Include controls for no enzyme (high signal) and no inhibitor (low signal).
-
Kinase Reaction Mixture: Prepare a master mix containing reaction buffer, purified recombinant PI3Kα enzyme, and the lipid substrate (e.g., PIP2).
-
Initiate Reaction: Add 10 µL of the kinase reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the Luminescence-Based PI3Kα Kinase Assay.
Part 2: Cell-Based Assays for Pathway Inhibition and Functional Outcomes
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for verifying that the compounds can penetrate the cell membrane, engage the target in a physiological context, and elicit a functional response.
Western Blotting for Downstream Signaling
Principle: This technique measures the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT. A decrease in the phosphorylation of AKT at Serine 473 (p-AKT S473) upon treatment with the inhibitor is a direct indicator of PI3Kα target engagement in cells.
Causality behind Experimental Choices:
-
Cell Line Selection: Choose a cancer cell line with a known PIK3CA mutation (e.g., MCF-7, T47D) to ensure the pathway is constitutively active and sensitive to PI3Kα inhibition.
-
Serum Starvation and Stimulation: Serum-starving the cells before stimulation with a growth factor (e.g., insulin or EGF) synchronizes the cells and provides a robust, measurable p-AKT signal.
-
Loading Control: Probing for total AKT and a housekeeping protein (e.g., GAPDH or β-actin) is essential to ensure equal protein loading between lanes and to confirm that the inhibitor's effect is on phosphorylation, not total protein expression.
Protocol: p-AKT (S473) Western Blot
-
Cell Culture: Plate PIK3CA-mutant cancer cells (e.g., MCF-7) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against p-AKT (S473) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total AKT and a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative decrease in p-AKT levels.
Cell Proliferation/Viability Assay (e.g., MTT/MTS Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active dehydrogenases reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[16][17] A reduction in the colored product indicates the cytotoxic or cytostatic effect of the inhibitor.
Causality behind Experimental Choices:
-
Assay Duration: A longer incubation period (e.g., 72 hours) is typically required to observe significant effects on cell proliferation.
-
Seeding Density: The initial cell seeding density must be optimized to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the signal is within the linear range of the assay.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Compound Addition: After 24 hours, treat the cells with a range of concentrations of the this compound analogs.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[16][18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation and Interpretation
The inhibitory activities of the this compound analogs should be summarized in a clear and concise table for easy comparison.
Table 1: Inhibitory Activity of this compound Analogs
| Compound ID | PI3Kα IC50 (nM) [Biochemical] | p-AKT (S473) IC50 (nM) [Cellular] | MCF-7 GI50 (nM) [Proliferation] |
| Analog-001 | 15.2 | 45.8 | 150.3 |
| Analog-002 | 2.8 | 12.5 | 55.7 |
| Analog-003 | 120.5 | 350.1 | >1000 |
| Alpelisib (Control) | 5.0 | 20.1 | 80.2 |
Interpretation: A potent inhibitor will exhibit low IC50 and GI50 values. A strong correlation between the biochemical and cellular assay results (e.g., Analog-002) suggests good cell permeability and on-target activity. A significant drop-off in potency from the biochemical to the cellular assays may indicate poor cell permeability or off-target effects.
Conclusion
The systematic evaluation of this compound analogs using a combination of biochemical and cell-based assays provides a robust framework for identifying promising PI3Kα inhibitors. This multi-faceted approach ensures that lead candidates not only potently inhibit the target enzyme but also effectively modulate the signaling pathway in a cellular context, ultimately leading to the desired anti-proliferative effects. The protocols and principles outlined in this guide are designed to support the rigorous and efficient progression of novel PI3Kα inhibitors in the drug discovery pipeline.
References
-
Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (URL: [Link])
-
The PI3K pathway in human disease - PMC. (URL: [Link])
-
INAVO123 Set to Determine Upfront Role of Inavolisib in PIK3CA-Mutant, HR+ Breast Cancer | OncLive. (URL: [Link])
-
Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. (URL: [Link])
-
PI3Kα (p110α/p85) Assay Kit PI3 Kinase 79781. (URL: [Link])
-
PI3K-AKT Pathway Explained - YouTube. (URL: [Link])
-
What are PI3Kα inhibitors and how do they work?. (URL: [Link])
-
Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PubMed Central. (URL: [Link])
-
PI3Kα Inhibitors That Inhibit Metastasis - PMC. (URL: [Link])
-
The Importance of Being PI3K in the RAS Signaling Network - PubMed. (URL: [Link])
-
Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis - PubMed. (URL: [Link])
-
Oncogenic Mutations of PIK3CA in Human Cancers - PMC. (URL: [Link])
-
PI3K inhibitors: review and new strategies - PMC. (URL: [Link])
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (URL: [Link])
-
Cell-based assays for dissecting the PI3K/AKT pathway | Cancer Research - AACR Journals. (URL: [Link])
-
Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis - Frontiers. (URL: [Link])
-
PIK3CA Mutation - My Cancer Genome. (URL: [Link])
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
PIK3CA Mutation | Know Your Biomarker. (URL: [Link])
-
Discovery of a Potent and Selective PI3Kδ Inhibitor (S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4 H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile with Improved Pharmacokinetic Profile and Superior Efficacy in Hematological Cancer Models - PubMed. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (URL: [Link])
-
Phosphoinositide 3-kinase inhibitor - Wikipedia. (URL: [Link])
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (URL: [Link])
-
PIK3CA Mutation in Metastatic Cancer: Treatment and More. (URL: [Link])
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (URL: [Link])
-
PI3K Inhibitors: Understanding Toxicity Mechanisms and Management | CancerNetwork. (URL: [Link])
-
Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220 | bioRxiv. (URL: [Link])
-
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (URL: [Link])
-
Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer - YouTube. (URL: [Link])
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (URL: [Link])
-
PI3Kinase Inhibition in Hormone Receptor-Positive Breast Cancer. (URL: [Link])
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC. (URL: [Link])
-
(PDF) PI3K Inhibitors: Review and New Concepts. (URL: [Link])
-
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitor. (URL: [Link])
-
MTT Cell Proliferation and Viability Assay Kit. (URL: [Link])
Sources
- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PI3Kα inhibitors and how do they work? [synapse.patsnap.com]
- 6. Oncogenic Mutations of PIK3CA in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIK3CA Mutation | Know Your Biomarker [knowyourbiomarker.org]
- 8. PIK3CA Mutation in Metastatic Cancer: Treatment and More [healthline.com]
- 9. onclive.com [onclive.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. mdpi.com [mdpi.com]
- 13. Kinase-Glo® Luminescent Kinase Assays [promega.com]
- 14. ebiotrade.com [ebiotrade.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. atcc.org [atcc.org]
- 17. chondrex.com [chondrex.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Anti-inflammatory Assays of Pyridin-2-ols
Introduction: The Therapeutic Potential of Pyridin-2-ols
Pyridin-2-ols, and their tautomeric form 2-pyridones, represent a privileged scaffold in medicinal chemistry and drug discovery.[1][2] This structural motif is present in numerous natural products and FDA-approved drugs, showcasing a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3][4][5] Their ability to act as hydrogen bond donors and acceptors, coupled with their metabolic stability and favorable physicochemical properties, makes them attractive candidates for the development of novel therapeutics.[1][2] This guide provides in-depth, field-proven protocols for the comprehensive evaluation of pyridin-2-ol derivatives for their antimicrobial and anti-inflammatory potential, designed for researchers, scientists, and drug development professionals.
Part 1: Antimicrobial Activity Assays
The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[6] Pyridin-2-ol derivatives have shown promise in this area, with some exhibiting potent activity, particularly against Gram-positive bacteria.[6] The primary mechanism of action for some alkyl pyridinol compounds is the disruption and deformation of the bacterial cell membrane.[6]
Core Principle: Determining Minimum Inhibitory and Bactericidal Concentrations
To quantify the antimicrobial efficacy of pyridin-2-ol derivatives, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined.
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
MBC: The lowest concentration of an antimicrobial agent required to kill a particular bacterium.
These values are crucial for assessing the potency of the compounds and understanding whether their effect is bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria).
Experimental Workflow for Antimicrobial Screening
The following diagram outlines the general workflow for screening pyridin-2-ol derivatives for antimicrobial activity.
Caption: A stepwise representation of the antimicrobial screening process.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of antimicrobial agents.
Materials:
-
Test pyridin-2-ol compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the pyridin-2-ol compounds in a suitable solvent (e.g., DMSO) to a high stock concentration.
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Data Presentation: Example MIC Values for Pyridin-2-ol Derivatives
The following table presents hypothetical MIC values for a series of pyridin-2-ol derivatives against common bacterial strains to illustrate how data can be effectively summarized.
| Compound ID | R1-Substituent | R2-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PYO-01 | H | H | 64 | >128 |
| PYO-02 | Cl | H | 32 | 128 |
| PYO-03 | OCH₃ | H | 16 | 64 |
| PYO-04 | H | C₅H₁₁ | 8 | 32 |
| PYO-05 | Cl | C₅H₁₁ | 4 | 16 |
Note: Structure-activity relationship (SAR) studies often reveal that substitutions on the pyridine ring and the length of alkyl chains can significantly impact antimicrobial activity.[7][8] For instance, the presence of electron-withdrawing groups or lipophilic side chains can enhance potency.[9][10]
Part 2: Anti-inflammatory Activity Assays
Chronic inflammation is a hallmark of numerous diseases, making the search for novel anti-inflammatory agents a key research area. Pyridine and its derivatives have been reported to possess anti-inflammatory properties.[4] The evaluation of pyridin-2-ols for anti-inflammatory activity can be approached through a combination of in vivo and in vitro models.
In Vivo Screening: Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory potential of novel compounds.[11][12] Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine and serotonin, and the later phase involving prostaglandins and other inflammatory mediators.[13]
Protocol:
-
Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the pyridin-2-ol derivative orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Inflammation: One hour after compound administration, inject a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vitro Mechanistic Studies: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a valuable tool for studying inflammation in vitro.[14] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates these cells to produce pro-inflammatory mediators, including nitric oxide (NO), through the activation of inducible nitric oxide synthase (iNOS).[14][15]
2.2.1. Signaling Pathway of LPS-Induced Inflammation
LPS stimulation of RAW 264.7 cells activates key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the expression of pro-inflammatory genes.[16][17][18][19]
Caption: A simplified diagram of the LPS-induced signaling cascade.
2.2.2. Protocol for Nitric Oxide Inhibition Assay
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Pyridin-2-ol test compounds
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyridin-2-ol compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is proportional to the NO produced.
-
-
Cytotoxicity Assessment: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed reduction in NO is not due to cell death.[20]
2.2.3. Data Presentation: Example of NO Inhibition by Pyridin-2-ols
| Compound ID | Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |
| PYO-01 | 10 | 95.2 | 98.5 |
| 50 | 80.1 | 97.2 | |
| PYO-05 | 10 | 65.4 | 99.1 |
| 50 | 32.8 | 96.8 | |
| L-NAME (Positive Control) | 100 | 25.6 | 98.9 |
Part 3: Safety and Toxicity Assessment
Prior to advancing promising pyridin-2-ol candidates, a preliminary assessment of their toxicity is essential.
In Vitro Cytotoxicity Assay
An in vitro cytotoxicity assay, such as the MTT assay, should be performed on a non-cancerous cell line (e.g., Vero cells or primary cells) to determine the compound's general toxicity. The protocol is similar to the one described for assessing the viability of RAW 264.7 cells.[20]
Acute In Vivo Toxicity
For lead compounds, an acute in vivo toxicity study can provide an initial understanding of the safety profile and help determine the maximum tolerated dose.[21][22] This typically involves administering a single high dose of the compound to rodents and observing for signs of toxicity and mortality over a 14-day period.[21]
Conclusion
The protocols and application notes presented here provide a robust framework for the systematic evaluation of pyridin-2-ol derivatives for their antimicrobial and anti-inflammatory properties. By employing these standardized assays, researchers can generate reliable and reproducible data to identify promising lead compounds for further drug development. A thorough understanding of the underlying biological mechanisms and careful consideration of structure-activity relationships will be paramount in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (n.d.).
- A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). European Journal of Medicinal Chemistry.
- Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
- The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024).
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). Molecules.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). Molecules.
- Structure-activity relationship (SAR) studies of (Pyridin-2-ylmethylideneamino)
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
- MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. (n.d.).
- Inhibition of nitric oxide production in RAW 264.7 macrophages by diterpenoids from Phellinus pini. (n.d.).
- Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. (2022). Scientifica.
- Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.).
- Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells. (2022). Molecules.
- An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade. (n.d.).
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). Molecules.
- NF-κB activation in LPS stimulated RAW 264.7 cells. (n.d.).
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. (2022).
- Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. (n.d.). Molecules.
- Monitoring Cytotoxicity by Oridonin in U-2 OS Cells in Real Time. (2022). Agilent.
- Inhibition of nitric oxide production in RAW264.7 macrophages by cannabinoids and palmitoylethanolamide. (n.d.). British Journal of Pharmacology.
- Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polariz
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). Molecules.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). Indian Journal of Pharmacology.
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.).
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (n.d.). Molecules.
- Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. (n.d.).
- Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. (2023). World's Veterinary Journal.
- Selected lactobacilli strains inhibit inflammation in LPS-induced RAW264.7 macrophages by suppressing the TLR4-mediated NF-κB and MAPKs activation. (n.d.). Food Science and Technology.
- Application Notes and Protocols for Cell-based Assays with 5-(1,3-Thiazol-4-yl)pyridin-2-amine. (n.d.). BenchChem.
- Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology.
- Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (n.d.). Archives of Pharmacal Research.
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Scutellarein Inhibits LPS-Induced Inflammation through NF-κB/MAPKs Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Characterizing the Inhibitory Potential of 6-(4-Fluorophenyl)pyridin-2-ol: A Detailed Kinase Inhibition Assay Protocol
An Application Guide and Protocol for Researchers
Introduction
In the landscape of modern drug discovery, the identification and characterization of small molecule enzyme inhibitors are of paramount importance.[1] Pyridine and its derivatives represent a class of heterocyclic compounds with a broad spectrum of therapeutic activities, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules.[2][3][4][5] The subject of this guide, 6-(4-Fluorophenyl)pyridin-2-ol, is a member of this versatile chemical family. The presence of a fluorophenyl group, in particular, has been associated with enhanced biological activity in similar heterocyclic structures.[6]
This application note provides a comprehensive, field-proven protocol for determining the enzyme inhibitory activity of this compound. As a Senior Application Scientist, this guide is structured not merely as a list of steps but as a self-validating system, explaining the causality behind key experimental choices to ensure scientific integrity and reproducibility. We will use a representative protein kinase, p38 MAP kinase, as an exemplary target, given that similar structures have shown inhibitory activity against this enzyme class.[7] The protocol detailed here employs a luminescence-based assay to quantify kinase activity, a method renowned for its high sensitivity and broad applicability in high-throughput screening (HTS).[8]
Assay Principle: Quantifying Kinase Activity
The fundamental principle of this assay is to measure the amount of adenosine triphosphate (ATP) remaining in solution following a kinase reaction. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein or peptide. When an inhibitor like this compound is present, it binds to the kinase, impeding this catalytic activity. Consequently, less ATP is consumed.
The assay utilizes a luciferase enzyme system. After the primary kinase reaction is allowed to proceed for a set time, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, the amount of light produced is inversely proportional to the kinase activity.
-
High Kinase Activity = Low ATP remaining = Low Luminescence
-
Low Kinase Activity (Inhibition) = High ATP remaining = High Luminescence
This relationship allows for a robust and sensitive measurement of enzyme inhibition.
Caption: Principle of the luminescence-based kinase inhibition assay.
Materials and Reagents
| Reagent | Recommended Supplier | Purpose |
| This compound | N/A | Test Inhibitor |
| Recombinant Human p38α Kinase | SignalChem, Carna | Enzyme Target |
| Kinase Substrate (e.g., ATF2 peptide) | AnaSpec, SignalChem | Substrate for Phosphorylation |
| Known p38 Inhibitor (e.g., SB203580) | Selleckchem, Tocris | Positive Control Inhibitor |
| Kinase-Glo® Max Assay Kit | Promega | ATP Detection Reagent |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | Co-substrate |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | Solvent for Compounds |
| Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) | N/A | Reaction Buffer |
| White, Opaque 96-well or 384-well Assay Plates | Corning, Greiner | Low cross-talk plates for luminescence |
| Multichannel Pipettes & Tips | N/A | Liquid Handling |
| Plate-reading Luminometer | BMG LABTECH, PerkinElmer | Signal Detection Instrument |
Experimental Protocol
This protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.
Part 1: Reagent Preparation
-
Test Inhibitor Stock Solution (10 mM):
-
Accurately weigh this compound and dissolve it in 100% DMSO to make a 10 mM stock solution.
-
Rationale (Expertise): DMSO is the standard solvent for most small molecules in drug discovery due to its ability to dissolve a wide range of hydrophobic compounds. The stock solution is prepared at a high concentration to minimize the final DMSO percentage in the assay, as high concentrations (>1%) can inhibit enzyme activity.
-
-
Positive Control Stock Solution (10 mM):
-
Prepare a 10 mM stock of a known p38 inhibitor (e.g., SB203580) in 100% DMSO.
-
-
Kinase Working Solution:
-
Dilute the recombinant p38α kinase in kinase buffer to a final concentration of 2x the desired assay concentration (e.g., 2 ng/µL for a final concentration of 1 ng/µL). Keep on ice.
-
Rationale (Trustworthiness): The optimal enzyme concentration should be determined empirically. It should be low enough to ensure the reaction is in the linear range for the chosen incubation time but high enough to provide a sufficient signal-to-background ratio.
-
-
Substrate/ATP Working Solution:
-
Prepare a 2x concentrated solution of the peptide substrate and ATP in the kinase buffer. The final ATP concentration should be at or near its Michaelis constant (Km) for the kinase, as IC50 values are highly dependent on ATP concentration, especially for competitive inhibitors.[9]
-
Part 2: Assay Procedure
Caption: Experimental workflow for the kinase inhibition assay.
-
Inhibitor Serial Dilution:
-
Add 50 µL of kinase buffer to wells B1-H11 of a 96-well plate.
-
Add 100 µL of a 200 µM starting dilution of this compound (in buffer with 2% DMSO) to well A1.
-
Perform a 1:2 serial dilution by transferring 50 µL from A1 to B1, mix, then 50 µL from B1 to C1, and so on down the column. Discard 50 µL from the last well (H1). Repeat for other test compounds in subsequent columns.
-
Controls (Column 12):
-
Negative Control (0% Inhibition): Add 50 µL of buffer containing 1% DMSO (no inhibitor) to wells A12-D12.
-
Positive Control: Add 50 µL of a known p38 inhibitor at a concentration expected to give maximum inhibition (e.g., 10 µM SB203580) to wells E12-F12.
-
Blank (100% Inhibition/Background): Add 50 µL of buffer containing 1% DMSO to wells G12-H12 (no enzyme will be added to these wells).
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the 2x kinase working solution to all wells except the Blank wells (G12-H12). Add 25 µL of kinase buffer to the Blank wells.
-
Mix the plate gently and incubate for 15 minutes at room temperature.
-
Rationale (Expertise): Pre-incubating the enzyme with the inhibitor allows the binding to reach equilibrium before the reaction starts. This is crucial for obtaining accurate potency measurements, especially for slow-binding inhibitors.
-
-
Initiate Kinase Reaction:
-
Add 25 µL of the 2x Substrate/ATP working solution to all wells to start the reaction. The total volume is now 100 µL.
-
Mix the plate gently and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure ATP consumption is within the linear range of the assay (typically <50% of total ATP).
-
-
Signal Detection:
-
Allow the Kinase-Glo® reagent and the assay plate to equilibrate to room temperature.
-
Add 100 µL of Kinase-Glo® reagent to all wells. This stops the kinase reaction and initiates the luminescent signal generation.
-
Mix the plate on a plate shaker for 2 minutes and then incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate-reading luminometer.
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
First, average the raw luminescence signals (RLU) for each set of replicates.
-
The percent inhibition for each inhibitor concentration is calculated using the signals from the control wells.[10]
-
Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NegativeCtrl - Signal_Blank))
-
-
Generate Dose-Response Curve and Determine IC50:
-
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which it reduces enzyme activity by 50%.[9]
-
Plot the % Inhibition (Y-axis) against the log10 of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[11] This can be done using software like GraphPad Prism, Origin, or R.
-
The IC50 value is one of the parameters calculated from the curve fit. It is crucial to visually inspect the fitted curve to ensure it accurately represents the data.[12]
-
Example Data Presentation
| log[Inhibitor] (M) | [Inhibitor] (µM) | % Inhibition |
| -5.00 | 10.00 | 98.5 |
| -5.30 | 5.00 | 95.2 |
| -5.60 | 2.50 | 88.1 |
| -5.90 | 1.25 | 75.4 |
| -6.20 | 0.63 | 51.3 |
| -6.50 | 0.31 | 24.6 |
| -6.81 | 0.16 | 10.2 |
| -7.11 | 0.08 | 4.5 |
From a curve fit of such data, the software would calculate an IC50 value . For example, the IC50 might be determined to be 0.60 µM. Data are often reported as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.[13]
Conclusion
This application note provides a robust and detailed protocol for assessing the inhibitory activity of this compound against a representative protein kinase. By adhering to the principles of careful reagent preparation, inclusion of proper controls, and systematic data analysis, researchers can confidently determine the potency (IC50) of this and other novel compounds. This foundational assay is a critical first step in the drug development pipeline, enabling the quantitative comparison and prioritization of promising inhibitor candidates for further mechanistic and preclinical studies.
References
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]
-
Jung, H. Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 868–883. Retrieved from [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(9), 1737. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113941. Retrieved from [Link]
-
NCI. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Nikum, A. P., et al. (2012). Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. Journal of Pharmacy Research, 5(8), 4375-4378. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2021). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Advances, 11(41), 25605–25621. Retrieved from [Link]
-
Rogoza, K., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Retrieved from [Link]
-
Ali, A., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology, 15, 1419742. Retrieved from [Link]
-
H. M. Patel, et al. (2015). Synthesis, antimicrobial and antioxidant activities of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles and their derivatives. Arabian Journal of Chemistry, 8(5), 684-692. Retrieved from [Link]
-
Xiao, F., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 169-179. Retrieved from [Link]
-
Gontarska, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Molecules, 29(13), 3097. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 7041-7041. Retrieved from [Link]
-
Kolosova, E., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(15), 8558. Retrieved from [Link]
-
Sharma, R., et al. (2015). Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). Journal of Chromatography B, 985, 147-152. Retrieved from [Link]
-
Motulsky, H. J., & Christopoulos, A. (2004). Guidelines for accurate EC50/IC50 estimation. Trends in Pharmacological Sciences, 25(9), 465-467. Retrieved from [Link]
-
Aruga, A., et al. (2011). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent, selective, and orally active p38 MAP kinase inhibitor. Bioorganic & Medicinal Chemistry, 19(1), 320-333. Retrieved from [Link]
-
De Simone, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 312-322. Retrieved from [Link]
-
Chan, K. W. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. Retrieved from [Link]
-
BellBrook Labs. (2024). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. Retrieved from [Link]
-
Zhang, H., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 3. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Evaluation of 6-(4-Fluorophenyl)pyridin-2-ol in Antifungal Drug Development
Introduction: The Rationale for Investigating 6-(4-Fluorophenyl)pyridin-2-ol as a Novel Antifungal Candidate
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of new antifungal therapies.[1][2] Small molecule heterocycles, particularly those containing pyridine and pyrimidine cores, represent a promising avenue for the discovery of novel antifungal agents.[3][4] The incorporation of a 4-fluorophenyl moiety has been shown to enhance the antifungal activity in various heterocyclic scaffolds, suggesting its potential as a key pharmacophore.[5] This document outlines a comprehensive experimental framework for the investigation of This compound as a potential antifungal drug candidate.
The selection of this specific scaffold is predicated on several key observations from existing research:
-
Pyridin-2-ol Core: The pyridin-2-ol (also known as 2-hydroxypyridine) tautomer is a privileged scaffold in medicinal chemistry. Pyridine derivatives have been investigated for their potential to inhibit essential fungal enzymes, such as lanosterol demethylase, a critical component of the ergosterol biosynthesis pathway.[6]
-
4-Fluorophenyl Substituent: The presence of a fluorine atom on a phenyl ring can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are crucial for drug-like characteristics.[5] More specifically, the 4-fluorophenyl group has been explicitly linked to enhanced antifungal activity in other heterocyclic systems.[5]
-
Structural Analogs: The broader class of pyridine and pyrimidine-based compounds has demonstrated a wide range of biological activities, including antifungal, anticancer, and antiviral properties.[7][8]
These application notes will provide researchers, scientists, and drug development professionals with a structured, in-depth technical guide to systematically evaluate the antifungal potential of this compound, from initial in vitro screening to preliminary in vivo efficacy studies.
Part 1: Synthesis and Characterization of this compound
A reliable synthetic route and thorough characterization are the foundational steps for any new chemical entity entering a drug discovery pipeline. While a specific, published synthesis for this compound may not be readily available, a plausible retro-synthetic analysis suggests its preparation from commercially available starting materials.
Proposed Synthetic Pathway:
A potential synthetic route could involve the condensation of an appropriate 1,3-dicarbonyl compound with a fluorine-substituted aromatic amine, followed by cyclization. Alternatively, a Suzuki or other cross-coupling reaction could be employed to introduce the 4-fluorophenyl group onto a pre-formed pyridin-2-ol ring.
Protocol 1: General Synthetic Approach (Hypothetical)
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of a suitable pyridin-2-ol precursor and a 4-fluorophenylboronic acid.
-
Solvent and Catalyst: Dissolve the reactants in an appropriate solvent system (e.g., a mixture of toluene, ethanol, and water). Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and elemental analysis.
Part 2: In Vitro Evaluation of Antifungal Activity
The initial assessment of a potential antifungal compound involves determining its activity against a panel of clinically relevant fungal pathogens.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] Broth microdilution is the standard method for determining the MIC of antifungal agents.[10]
Protocol 2: Broth Microdilution MIC Assay (Adapted from CLSI and EUCAST guidelines)
-
Fungal Strains: Utilize a panel of clinically relevant fungal pathogens, including:
-
Candida albicans (including fluconazole-resistant strains)[11]
-
Candida glabrata
-
Candida krusei
-
Cryptococcus neoformans
-
Aspergillus fumigatus
-
-
Media Preparation: Use RPMI 1640 medium buffered with MOPS for yeast and filamentous fungi.[12]
-
Inoculum Preparation: Grow fungal cultures on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute the suspension to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL for yeasts and 0.4–5 x 10⁴ CFU/mL for molds in the microtiter plate wells.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in the assay medium in a 96-well microtiter plate.
-
Incubation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35°C for 24–48 hours for yeasts and 48–72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.[13]
Table 1: Representative Data Table for MIC Determination
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| C. albicans ATCC 90028 | |||
| C. albicans (Fluconazole-R) | |||
| C. glabrata ATCC 90030 | |||
| C. krusei ATCC 6258 | |||
| C. neoformans H99 | |||
| A. fumigatus ATCC 204305 |
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[14]
Protocol 3: MFC Determination
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the plates at 35°C for 24–48 hours.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate (or a ≥99.9% reduction in CFU compared to the initial inoculum).
Part 3: Cytotoxicity Assessment
A critical aspect of antifungal drug development is ensuring that the compound is selectively toxic to fungal cells with minimal effect on host cells.[15]
Protocol 4: In Vitro Cytotoxicity Assay against Mammalian Cell Lines
-
Cell Lines: Use a panel of human cell lines, such as:
-
HepG2 (human liver carcinoma cell line)
-
HEK293 (human embryonic kidney cell line)
-
-
Cell Culture: Maintain the cell lines in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24 or 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.[15]
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The selectivity index (SI) can be calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity for the fungal pathogen.
Table 2: Representative Data Table for Cytotoxicity and Selectivity Index
| Cell Line | CC₅₀ (µM) | Fungal Strain | MIC (µM) | Selectivity Index (SI = CC₅₀/MIC) |
| HepG2 | C. albicans | |||
| HEK293 | A. fumigatus |
Part 4: Mechanistic Studies
Understanding the mechanism of action of a novel antifungal compound is crucial for its further development.
Ergosterol Biosynthesis Inhibition Assay
Given that many pyridine derivatives target ergosterol biosynthesis, this is a logical starting point for mechanistic investigation.[6]
Protocol 5: Sterol Analysis by GC-MS
-
Fungal Culture and Treatment: Grow a fungal culture (e.g., C. albicans) to mid-log phase and then treat with this compound at its MIC and sub-MIC concentrations for a defined period (e.g., 8-16 hours).
-
Sterol Extraction: Harvest the fungal cells, and perform a saponification and non-saponifiable lipid extraction using alcoholic KOH and hexane.
-
Derivatization and Analysis: Evaporate the hexane extract and derivatize the sterols (e.g., silylation). Analyze the sterol composition by gas chromatography-mass spectrometry (GC-MS).
-
Interpretation: An accumulation of lanosterol and a depletion of ergosterol would suggest inhibition of lanosterol demethylase (Erg11p).[6]
Diagram 1: Antifungal Drug Development Workflow
Caption: A generalized workflow for the discovery and preclinical development of a novel antifungal agent.
Part 5: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be evaluated in an animal model of fungal infection.[16]
Protocol 6: Mouse Model of Systemic Candidiasis
-
Animal Model: Use immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6). Immunosuppression can be induced with cyclophosphamide.[17]
-
Infection: Infect the mice intravenously via the tail vein with a standardized inoculum of C. albicans (e.g., 1 x 10⁶ CFU/mouse).[16]
-
Treatment: Administer this compound at various doses (e.g., via oral gavage or intraperitoneal injection) starting at a defined time point post-infection. Include a vehicle control group and a positive control group (e.g., fluconazole).
-
Endpoints:
-
Survival Study: Monitor the mice for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden: At a predetermined time point (e.g., 3-5 days post-infection), euthanize a subset of mice from each group. Harvest the kidneys (the primary target organ in this model), homogenize the tissue, and plate serial dilutions on Sabouraud Dextrose Agar to determine the fungal burden (CFU/gram of tissue).[16]
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Diagram 2: Hypothetical Mechanism of Action - Ergosterol Biosynthesis Inhibition
Caption: Proposed mechanism of action targeting the fungal ergosterol biosynthesis pathway.
Conclusion
This document provides a comprehensive, albeit prospective, guide for the systematic evaluation of this compound as a novel antifungal agent. The outlined protocols are based on established methodologies and standards in the field of antifungal drug discovery.[18][19] By following this structured approach, researchers can efficiently assess the potential of this and similar compounds, contributing to the development of the next generation of antifungal therapies. It is imperative that all experimental work is conducted with appropriate controls and adherence to safety and ethical guidelines.
References
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- PMC - NIH. (n.d.). Pyridine and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase.
- PMC - NIH. (n.d.). Antifungal drug discovery: the process and outcomes.
- PMC - NIH. (n.d.). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine.
- Frontiers. (2024, August 12). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis.
- PubMed. (n.d.). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis.
- PubMed Central. (n.d.). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms.
- PMC - PubMed Central. (2025, September 25). New antifungal strategies and drug development against WHO critical priority fungal pathogens.
- ResearchGate. (2025, October 17). (PDF) Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans.
- PubMed. (n.d.). In vitro antifungal susceptibility testing.
- PMC. (n.d.). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide.
- PMC - NIH. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material.
- Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- ASM Journals. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material.
- (n.d.). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.
- Semantic Scholar. (n.d.). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.
- Oxford Academic. (2015, November 5). Regulatory Pathway for Antifungal Drugs: A US Perspective | Clinical Infectious Diseases.
- MDPI. (2020, September 30). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection.
- MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp..
Sources
- 1. Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antifungal strategies and drug development against WHO critical priority fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]
- 6. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 17. mdpi.com [mdpi.com]
- 18. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Application Note: High-Purity Isolation of 6-(4-Fluorophenyl)pyridin-2-ol via Automated Flash Column Chromatography
Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 6-(4-Fluorophenyl)pyridin-2-ol using automated flash column chromatography. The methodology is designed for researchers, medicinal chemists, and process development scientists requiring high-purity material. This guide details the rationale behind parameter selection, from stationary phase and mobile phase optimization to fraction analysis, ensuring a robust and reproducible purification process.
Introduction: The Significance of Purifying this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyridin-2-one core is a prevalent scaffold in numerous biologically active molecules.[1][2] The purity of such intermediates is paramount, as even minor impurities can confound biological assays and impede the synthesis of downstream targets. Column chromatography is a fundamental technique for the purification of organic compounds, offering a reliable method to separate the target molecule from unreacted starting materials, byproducts, and other impurities.[3][4] This document outlines a validated protocol for the efficient isolation of this compound.
Compound Profile:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 1111111-04-6 |
| Molecular Formula | C₁₁H₈FNO |
| Molecular Weight | 189.19 g/mol |
| Structure | A visual representation of the chemical structure would be placed here in a formal document. |
Foundational Principles: Chromatographic Separation
The successful purification of this compound hinges on the principles of normal-phase chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase.[3] The separation is governed by the differential partitioning of the sample components between the two phases.
-
Analyte Polarity: this compound possesses a moderate to high polarity due to the presence of the hydroxyl group and the nitrogen atom in the pyridine ring. The fluorophenyl group contributes a degree of hydrophobicity. This polarity profile dictates its strong interaction with the silica gel.
-
Stationary Phase Selection: Silica gel (SiO₂) is the stationary phase of choice for this application.[3] Its surface is rich in acidic silanol groups (Si-OH), which can form hydrogen bonds with polar functional groups of the analyte, such as the hydroxyl and pyridine nitrogen of the target compound.[5]
-
Mobile Phase Selection: A binary solvent system is typically employed to modulate the elution strength. A non-polar solvent, such as hexane, serves as the weak component, while a more polar solvent, like ethyl acetate, acts as the eluent.[6] By gradually increasing the proportion of the polar solvent (gradient elution), the retained compounds can be selectively desorbed and eluted from the column.[7]
Pre-Purification: Thin-Layer Chromatography (TLC) Analysis
Prior to scaling up to flash chromatography, it is crucial to develop a suitable solvent system and assess the crude sample using Thin-Layer Chromatography (TLC).[8] TLC provides a rapid and cost-effective means to determine the optimal mobile phase composition for separation.[9]
Protocol for TLC Method Development:
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. Test various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualization: After the solvent front has reached the top of the plate, remove it and visualize the separated spots under UV light (254 nm).[9]
-
Analysis: The ideal solvent system will provide a good separation between the target compound and any impurities, with the target compound having a retention factor (Rf) of approximately 0.2-0.4.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica gel (flash chromatography grade, 40-63 µm)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Automated flash chromatography system with UV detector
-
Pre-packed or self-packed flash column
-
Collection tubes
Column and Sample Preparation
-
Column Selection: Choose a column size appropriate for the amount of crude material to be purified. A general guideline is a sample-to-silica ratio of 1:20 to 1:100 by weight.[3]
-
Sample Adsorption (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to the solution to form a free-flowing powder upon solvent evaporation under reduced pressure. This ensures a uniform application of the sample to the column.
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the purification. These may need to be optimized based on the results of the initial TLC analysis.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase purification of polar compounds.[3] |
| Mobile Phase A | Hexane | Weak, non-polar solvent.[6] |
| Mobile Phase B | Ethyl Acetate | Stronger, polar solvent to elute the target compound.[6] |
| Elution Method | Gradient | Provides better resolution and more efficient use of solvent compared to isocratic elution.[7] |
| Gradient Profile | 0-100% B over 20 column volumes | A broad gradient is a good starting point for unknown mixtures. |
| Flow Rate | Dependent on column size | Follow manufacturer's recommendations. |
| Detection | UV at 254 nm and/or 280 nm | Aromatic nature of the compound allows for strong UV absorbance. |
Purification Workflow
Caption: A flowchart of the purification process.
Step-by-Step Elution and Fraction Collection
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 100% Hexane) until a stable baseline is achieved on the UV detector.
-
Sample Loading: Load the prepared sample onto the column.
-
Gradient Elution: Initiate the gradient program. The non-polar impurities will elute first, followed by compounds of increasing polarity. This compound is expected to elute as the concentration of ethyl acetate increases.
-
Fraction Collection: Collect fractions throughout the run. The size of the fractions should be appropriate for the column size and flow rate to ensure good resolution.
-
Post-Run Flush: After the target compound has eluted, flush the column with a high concentration of the polar solvent to remove any strongly retained impurities.
Post-Purification Analysis and Troubleshooting
Fraction Analysis
Analyze the collected fractions by TLC to identify those containing the pure product.[7] Spot every few fractions on a TLC plate and elute with the solvent system determined earlier. Combine the fractions that show a single spot corresponding to the Rf of the target compound.
Product Isolation
Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the purified this compound.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. Consider a shallower gradient. |
| Peak Tailing | Strong interaction with acidic silanol groups. | Add a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase to improve peak shape.[5] |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Product does not elute | Mobile phase is not polar enough. | Increase the final concentration of the polar solvent in the gradient or switch to a more polar solvent (e.g., methanol). |
| Co-elution of Impurities | Impurities have similar polarity to the product. | Try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina).[5] |
Safety and Handling
-
Work in a well-ventilated fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are a good choice).[11]
-
Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[12][13] Handle with care.
-
The solvents used (hexane, ethyl acetate, dichloromethane) are flammable and/or volatile. Keep away from ignition sources.[12]
-
Dispose of all chemical waste in accordance with local regulations.
Conclusion
This application note provides a robust and reliable protocol for the purification of this compound by flash column chromatography. By following the principles of method development with TLC and employing a systematic approach to the chromatographic separation, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and development.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
PubMed. (n.d.). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC Determination of Hydrophilicity Parameter of Some Pyridinium Aldoximes. Retrieved from [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
-
SciELO México. (n.d.). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]
-
chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]
-
Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
ACS Publications. (2026). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
-
Qeios. (2023). Developing a Novel Mobile Phase to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) A review on columns used in chromatography. Retrieved from [Link]
Sources
- 1. Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Note: In Silico Investigation of 6-(4-Fluorophenyl)pyridin-2-ol Binding Affinity Using Molecular Docking
An in-depth technical guide for researchers, scientists, and drug development professionals.
Senior Application Scientist Narrative: In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of lead compounds. Molecular docking, a cornerstone of structure-based drug design, allows us to predict the binding orientation and affinity of a small molecule within the active site of a target protein. This application note provides a comprehensive, field-proven protocol for conducting molecular docking studies on 6-(4-Fluorophenyl)pyridin-2-ol , a heterocyclic compound with a scaffold of interest in medicinal chemistry.
The rationale for selecting this molecule is rooted in the prevalence of pyridin-2-ol and fluorophenyl moieties in a wide range of biologically active agents, including those with antimicrobial and anti-inflammatory properties.[1] By simulating its interaction with well-characterized protein targets, we can generate testable hypotheses about its potential mechanism of action. For this guide, we will focus on two key enzymes in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) , both of which are validated targets for anti-inflammatory drugs.
This document is structured to provide not just a sequence of steps, but the underlying scientific reasoning, ensuring that researchers can adapt and troubleshoot the workflow for their own investigations. Every protocol herein is designed as a self-validating system, incorporating control steps to build confidence in the generated data.
Foundational Principles and Workflow Overview
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The primary goal is to computationally sample conformations of a ligand within a protein's active site and to rank these conformations using a scoring function.[2][3] A lower binding affinity score (typically in kcal/mol) indicates a more favorable and stable interaction.[4]
The entire process, from preparation to analysis, follows a structured path. This workflow ensures reproducibility and minimizes common errors that can arise from improper molecule setup or parameter selection.
Caption: High-level workflow for molecular docking studies.
Essential Software and Resources
To ensure the scientific integrity of this protocol, we will utilize widely adopted and validated open-source software.
| Software/Resource | Purpose | Recommended Version |
| RCSB Protein Data Bank | Public archive for 3D structures of biological macromolecules.[5][6] | N/A |
| PubChem | Public database of chemical molecules and their activities. | N/A |
| AutoDock Tools (ADT) | Graphical front-end for preparing protein and ligand files.[7] | 1.5.7 or higher |
| AutoDock Vina | Molecular docking and virtual screening program.[7] | 1.2.3 or higher |
| PyMOL | Molecular visualization system for 3D chemical structures.[7] | 2.5 or higher |
Detailed Experimental Protocols
This section provides a granular, step-by-step methodology. The causality behind each step is explained to provide a deeper understanding of the process.
Protocol 1: Ligand Preparation
The ligand, this compound, must be converted into a 3D structure with correct atom types, charges, and rotatable bonds for the docking software to process it.
Scientific Rationale: An accurate 3D representation and charge distribution are critical for the scoring function to correctly calculate electrostatic and van der Waals interactions.[8] Energy minimization ensures the ligand starts in a low-energy, physically realistic conformation.
Step-by-Step Methodology:
-
Obtain Ligand Structure:
-
Access the PubChem database and search for "this compound" or its CAS number: 1111111-04-6.[9]
-
Download the 3D conformer of the molecule in SDF format.
-
-
Initial Conversion and Energy Minimization:
-
Use a tool like Open Babel (often integrated into other software) or UCSF Chimera to convert the SDF file to a MOL2 format.
-
Perform an energy minimization using a force field like MMFF94 or AM1-BCC to obtain a stable conformation.[10]
-
-
Preparation using AutoDock Tools (ADT):
-
Launch ADT.
-
Navigate to Ligand > Input > Open and select your energy-minimized MOL2 file.
-
ADT will automatically detect the root and rotatable bonds. The software typically colors rotatable bonds green. Verify these make chemical sense.
-
Navigate to Ligand > Output > Save as PDBQT. This file format contains the atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.[11]
-
Protocol 2: Target Protein Preparation
The crystal structure of the target protein obtained from the PDB is not immediately ready for docking. It contains non-essential molecules (like water) and lacks hydrogen atoms, which must be rectified.[12]
Scientific Rationale: Water molecules in the active site can influence ligand binding, but are often removed in standard docking protocols to simplify the calculation, unless specific water-bridged interactions are being investigated. Adding polar hydrogens is essential for defining correct hydrogen bonding patterns. Assigning partial charges is necessary for calculating electrostatic interactions.[11]
Step-by-Step Methodology:
-
Download Protein Structure:
-
Navigate to the RCSB PDB website.[5]
-
Search for the target protein. For this protocol, we will use COX-2 (PDB ID: 5KIR) and 5-LOX (PDB ID: 3V99) .
-
Download the structure in PDB format.
-
-
Clean the Protein Structure:
-
Open the PDB file in AutoDock Tools or another molecular viewer like PyMOL.
-
Carefully remove all non-essential components:
-
Water Molecules (HOH): Select and delete all water molecules.
-
Co-crystallized Ligands & Ions: For the initial docking, remove any existing ligands or ions from the binding site. Self-validation note: For the validation step (Protocol 4), you will save this original ligand separately.
-
-
-
Prepare the Receptor in ADT:
-
With the cleaned protein loaded, navigate to Grid > Macromolecule > Choose. Select the protein.
-
ADT will prompt you to add polar hydrogens, compute Gasteiger charges, and merge non-polar hydrogens. Accept these operations.
-
Save the prepared receptor as a PDBQT file. This process creates a file ready for both grid generation and docking.
-
Protocol 3: Grid Box Generation and Docking Execution
The "grid box" defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.
Scientific Rationale: A properly defined grid box focuses the computational search on the region of interest, saving time and increasing the accuracy of finding the correct binding pose.[13] If the box is too small, it may miss the true binding site; if too large, it can lead to inefficient sampling.[8] The ideal approach is to center the box on the position of a known, co-crystallized ligand.
Step-by-Step Methodology:
-
Define the Grid Box:
-
In ADT, load the prepared protein PDBQT file.
-
Navigate to Grid > Grid Box.
-
A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to encompass the entire active site. For PDB ID 5KIR, the active site is well-defined by the bound celecoxib. Center the grid on that region.
-
Ensure the box provides enough room for the ligand to rotate freely (a buffer of 5-10 Å around the active site residues is a good starting point).
-
Record the center and size coordinates.
-
-
Create a Configuration File:
-
Create a text file named conf.txt.
-
Enter the coordinates and parameters recorded in the previous step.
-
Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. A value of 16 is a good balance between speed and accuracy for initial studies. num_modes specifies the number of binding poses to generate.
-
-
Execute AutoDock Vina:
-
Open a command-line terminal.
-
Navigate to the directory containing your PDBQT files and conf.txt.
-
Run the docking simulation using the following command:
-
Analysis and Interpretation of Docking Results
The output from Vina is a multi-model PDBQT file containing the predicted binding poses and their corresponding affinity scores.
Scientific Rationale: The binding affinity (ΔG) is the primary metric for ranking poses; a more negative value suggests stronger binding.[4] The Root Mean Square Deviation (RMSD) is used to compare the similarity of different poses. An RMSD value below 2.0 Å between poses indicates they are part of the same binding cluster.[4]
Caption: Logical flow for analyzing molecular docking results.
Protocol 4: Results Visualization and Validation
Step-by-Step Methodology:
-
Visualize Binding Poses:
-
Open PyMOL.
-
Load the prepared protein receptor PDBQT file.
-
Load the docking output file (results.pdbqt). PyMOL will load all generated poses.
-
Focus on the top-ranked pose (Mode 1).
-
Display the protein in a surface representation and the ligand as sticks to clearly visualize how it fits into the binding pocket.
-
Identify and label key interacting amino acid residues. Use PyMOL's measurement tools to identify potential hydrogen bonds (typically < 3.5 Å).
-
-
Protocol Validation (Self-Validating System):
-
Rationale: To trust your docking results, you must first show that your chosen parameters can accurately reproduce a known binding pose.[4] This is achieved by "re-docking" the original co-crystallized ligand.
-
Procedure: a. Take the original ligand that was removed from the PDB file (e.g., celecoxib from 5KIR). b. Prepare it using the same method as in Protocol 1. c. Dock this ligand into its own receptor using the exact same grid box and Vina parameters. d. Superimpose the top-ranked docked pose with the original crystal pose. e. Calculate the RMSD between the two. An RMSD value < 2.0 Å is considered a successful validation, indicating the protocol is reliable.
-
Data Presentation and Interpretation
Summarize the quantitative output in a clear, structured table.
Table 1: Docking Results for this compound with COX-2 (PDB: 5KIR)
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues (Hydrogen Bonds) | Key Interacting Residues (Hydrophobic) |
| 1 | -8.5 | 0.00 | His90, Arg513 | Val349, Leu352, Tyr355, Val523 |
| 2 | -8.2 | 1.35 | Arg513 | Val116, Leu352, Tyr385, Trp387 |
| 3 | -7.9 | 1.88 | Ser353 | Val349, Leu352, Phe518, Val523 |
| ... | ... | ... | ... | ... |
Note: Data shown is illustrative and must be generated from the actual docking experiment.
Interpretation: The top-ranked pose shows a strong binding affinity of -8.5 kcal/mol.[4] The fluorophenyl group is buried in a hydrophobic pocket formed by residues like Val349 and Leu352, while the pyridin-2-ol moiety forms critical hydrogen bonds with His90 and the catalytic Arg513, mimicking interactions of known COX-2 inhibitors. This predicted binding mode provides a strong, testable hypothesis for the molecule's potential inhibitory activity.
References
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
-
Galaxy Training Network. (2019). Protein-ligand docking. [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
-
ResearchGate. (2024). How to interpret and analyze molecular docking results?. [Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
-
Ganesan, A., Coote, M. L., & Barakat, K. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
MDPI. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]
-
Sabeena, S., & Rajalakshmi, R. (2020). Molecular docking analysis of COX-2 for potential inhibitors. Informatics in Medicine Unlocked, 19, 100329. [Link]
-
RCSB PDB. (n.d.). Homepage. [Link]
-
Nikum, A. P., et al. (2012). Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles.... ResearchGate. [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384–13421. [Link]
-
ResearchGate. (2021). How to generate Autodock Grid Box?. [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.... [Link]
-
MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening.... [Link]
-
YouTube. (2024). Generating grid box for Docking using Vina. [Link]
-
ResearchGate. (n.d.). General workflow of molecular docking calculations. [Link]
-
Wikipedia. (n.d.). Protein Data Bank. [Link]
-
Arabian Journal of Chemistry. (2017). Synthesis, antimicrobial and antioxidant activities of 2-oxo-6-phenyl-2-yl-4-(2′-phenyl-5′-substituted 1H-indol-3′-yl)-1,2-dihydro pyridin-3-carbonitriles.... [Link]
-
J-Kes. (2022). Molecular Docking Discovered Potential of Cyclooxygenase – 2 Inhibitor Activity of Oily Compounds of Walnuts. [Link]
-
ResearchGate. (2020). (PDF) Molecular docking analysis of COX-2 for potential inhibitors. [Link]
-
YouTube. (2025). Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery. [Link]
-
GitHub. (n.d.). LaBOX: A Grid Box Calculation Tool for Molecular Docking. [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. [Link]
-
Wang, Z., Sun, H., & Yao, X. (2018). Binding Affinity via Docking: Fact and Fiction. ChemistrySelect, 3(28), 8256-8265. [Link]
-
PDBe. (n.d.). Homepage | Protein Data Bank in Europe. [Link]
-
PubMed Central. (2021). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities.... [Link]
-
Berman, H. M., et al. (2018). The Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528. [Link]
-
YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives.... [Link]
-
Wikipedia. (n.d.). Protein Data Bank (file format). [Link]
-
PubMed Central. (2007). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 1111111-04-6 | this compound - Synblock [synblock.com]
- 10. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 6-Arylpyridin-2-ol Synthesis
From the desk of a Senior Application Scientist
Welcome to the technical support center for 6-arylpyridin-2-ol synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. The inherent reactivity of the required intermediates and the tautomeric nature of the final product can present unique challenges. This document provides in-depth, field-proven insights to help you troubleshoot common problems and optimize your synthetic routes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and execution of 6-arylpyridin-2-ol synthesis.
Q1: My primary synthesis strategy, the Kröhnke reaction, is giving low yields. What are the most common failure points?
A1: The Kröhnke pyridine synthesis and its variations are powerful but sensitive.[1] The most common failure points are:
-
Poor Quality of Starting Materials: The α,β-unsaturated carbonyl compound (e.g., a chalcone) must be pure. Residual base or acid from its synthesis can interfere with the main reaction. Similarly, the 1,5-dicarbonyl intermediate, if pre-formed, can be prone to degradation.[1][2]
-
Inefficient Michael Addition: The first step, a Michael addition, is often rate-limiting. Sterically hindered reactants or electron-rich α,β-unsaturated systems can slow this step dramatically.
-
Side Reactions of the 1,5-Dicarbonyl Intermediate: The key 1,5-dicarbonyl intermediate is highly reactive. Under harsh conditions (e.g., high temperature, strong acid/base), it can undergo aldol-type self-condensation or other rearrangements faster than the desired cyclization with an ammonia source.
-
Ammonia Source and Delivery: The choice and concentration of the ammonia source (e.g., ammonium acetate, aqueous ammonia) are critical. Too little will result in incomplete reaction, while too much can lead to side products. Ammonium acetate is often preferred as it also acts as a buffer.[1]
Q2: I'm observing a complex mixture of products on my TLC plate that is difficult to characterize. What are the likely culprits?
A2: A complex product mixture often points to competing reaction pathways or product degradation. Key possibilities include:
-
Incomplete Cyclization/Dehydration: You may be isolating acyclic 1,5-dicarbonyl intermediates or partially dehydrated cyclic species. These are often polar and may streak on TLC.
-
Formation of Fused Byproducts: Depending on the specific substrates and conditions, intramolecular cyclizations can lead to fused ring systems, such as tricyclic pyrans, especially in reactions like the unsymmetrical Hantzsch synthesis if the order of addition is not controlled.[3]
-
Polymerization/Tar Formation: α,β-Unsaturated carbonyl compounds and their intermediates can polymerize under thermal stress or in the presence of radical initiators. This is especially common in solvent-free conditions or at high temperatures.[1]
Q3: How does the pyridin-2-ol vs. 2-pyridone tautomerism affect my reaction workup and purification?
A3: This is a crucial point. The 6-arylpyridin-2-ol exists in equilibrium with its 2-pyridone tautomer, with the pyridone form often predominating. This has significant implications:
-
Solubility: The 2-pyridone form is significantly more polar and capable of hydrogen bonding than the pyridin-2-ol form. This can lead to unexpected solubility behavior, sometimes making it soluble in both nonpolar organic solvents (as the ol) and more polar or even aqueous systems (as the one).
-
Purification: During chromatography, the tautomeric equilibrium can cause significant band broadening or streaking on the column as the compound equilibrates between its two forms on the stationary phase. To mitigate this, consider adding a small amount of a modifier to your eluent, such as acetic acid or triethylamine, to push the equilibrium to one side.
-
Characterization: In NMR spectroscopy, you may see two sets of peaks corresponding to both tautomers, or broadened peaks if the exchange is on the NMR timescale. The presence of a broad signal in the downfield region (>10 ppm) is often indicative of the N-H proton of the pyridone tautomer.
Section 2: Detailed Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yield is the most frequently encountered issue. A systematic approach is required to diagnose the root cause.
-
Reagent Instability:
-
The "Why": The key precursors, particularly α-pyridinium methyl ketone salts used in the classic Kröhnke synthesis, can be hygroscopic and degrade upon storage. Chalcones with certain substituents can be light-sensitive or prone to polymerization.[1][4]
-
The Fix:
-
Always use freshly prepared or purified starting materials. Confirm the identity and purity of your chalcone and ketone component by ¹H NMR before starting.
-
Run the reaction under an inert atmosphere (N₂ or Ar) if your substrates are known to be sensitive to oxidation.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": Pyridine ring formation involves multiple equilibrium steps (Michael addition, cyclization, dehydration). The reaction temperature and solvent polarity must be carefully chosen to favor the forward reaction for each step without degrading the intermediates.[1]
-
The Fix: A systematic optimization is recommended. See the table below for a starting point.
-
| Parameter | Condition A (Classic) | Condition B (Milder) | Rationale & Expert Insight |
| Solvent | Glacial Acetic Acid | Ethanol or Methanol | Acetic acid acts as both solvent and catalyst but can be too harsh for sensitive substrates. Alcohols are milder, though reactions may require longer times or higher temperatures.[1] |
| Ammonia Source | Ammonium Acetate | Ammonium Acetate | Ammonium acetate is generally the best choice as it provides both ammonia and a buffering effect. |
| Temperature | 100-140 °C (Reflux) | 60-80 °C (Reflux) | Start at a lower temperature and slowly increase if no conversion is observed by TLC. High temperatures can promote tar formation.[1] |
| Catalyst | None (Self-catalyzed) | p-TSA, γ-Al₂O₃ | For sluggish reactions, a mild acid catalyst like p-toluenesulfonic acid (PTSA) or even solid-supported catalysts can improve yields and shorten reaction times.[3] |
Problem 2: Formation of Significant Byproducts
Byproducts not only consume starting materials but also complicate purification.
-
Michael Adduct as the Main Product:
-
The "Why": The reaction stalls after the initial Michael addition. This occurs if the subsequent cyclization step has a high activation energy, often due to steric hindrance near the carbonyl groups of the 1,5-dicarbonyl intermediate.
-
The Fix:
-
Increase the reaction temperature in increments of 10-20 °C to provide the energy needed for cyclization.
-
Switch to a higher-boiling point solvent (e.g., toluene, xylene) if necessary.
-
Introduce a Lewis acid catalyst (e.g., ZnCl₂) in catalytic amounts to coordinate to the carbonyls and facilitate intramolecular attack.
-
-
-
Polymeric Tar Formation:
-
The "Why": This is a classic sign of thermal decomposition or unwanted polymerization of the electron-deficient chalcone. It is particularly prevalent in solvent-free reactions or when reaction times are excessively long at high temperatures.
-
The Fix:
-
Lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Ensure efficient stirring to avoid localized overheating.
-
Consider a "one-pot" approach where the chalcone is generated in situ and immediately consumed, keeping its concentration low.[5]
-
-
Problem 3: Purification Challenges
Even with a good yield, isolating the pure 6-arylpyridin-2-ol can be difficult.
-
Product Co-elutes with Starting Material:
-
The "Why": The polarity of the 2-pyridone tautomer can be very similar to that of the unreacted ketone or chalcone precursors, making chromatographic separation difficult.
-
The Fix:
-
pH Adjustment: During aqueous workup, adjust the pH. At acidic pH, the pyridine nitrogen will be protonated, increasing water solubility and allowing for extraction of unreacted basic starting materials. At basic pH, the acidic pyridin-2-ol proton can be removed, making the product water-soluble and allowing for its separation from neutral impurities.
-
Chromatography Modifier: Add 0.5-1% acetic acid to the eluent for silica gel chromatography. This protonates the pyridine ring and ensures the compound runs as a single cationic species, often leading to sharper peaks.
-
-
-
Product Fails to Crystallize:
-
The "Why": The presence of minor impurities can inhibit crystal lattice formation. The product may also be intrinsically an oil or have a low melting point.
-
The Fix:
-
Ensure the product is of high purity (>95% by NMR) before attempting crystallization. If necessary, perform a second chromatographic purification.
-
Use a solvent/anti-solvent system. Dissolve the product in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, pentane) until turbidity persists. Allow to stand, or cool, to induce crystallization.
-
Scratching the inside of the flask with a glass rod can create nucleation sites.
-
-
Section 3: Key Experimental Protocols
Protocol 1: Optimized Kröhnke-Type Synthesis of 6-Arylpyridin-2-ol
This protocol provides a robust starting point for the synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chalcone (1.0 eq), an active methylene ketone (e.g., ethyl acetoacetate, 1.1 eq), and ammonium acetate (3.0 eq).
-
Solvent Addition: Add absolute ethanol to achieve a concentration of approximately 0.2 M with respect to the chalcone.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: Add deionized water (20 mL per mmol of chalcone) and ethyl acetate (20 mL per mmol of chalcone) to the residue. Stir vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Characterization of Product and Impurities
Accurate characterization is key to confirming success and diagnosing problems.
-
¹H NMR: Look for characteristic aromatic protons of the aryl and pyridine rings. A broad singlet between 11-13 ppm often indicates the N-H of the 2-pyridone tautomer. The absence of vinyl protons from the starting chalcone is a key indicator of a complete reaction.
-
¹³C NMR: The carbonyl carbon of the 2-pyridone tautomer typically appears around 160-165 ppm.
-
Mass Spectrometry (MS): Confirm the molecular weight of the desired product. This is crucial for identifying if the reaction stopped at an intermediate stage.
-
Infrared (IR) Spectroscopy: Look for a strong C=O stretch (around 1650 cm⁻¹) for the pyridone tautomer and a broad O-H/N-H stretch (around 3400-3200 cm⁻¹).
Section 4: Visualizing the Chemistry
Diagram 1: Kröhnke Synthesis Mechanism & Common Pitfalls
Caption: Key steps and common failure points in the Kröhnke synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem. Retrieved January 24, 2026, from
-
Wikipedia. (2023). Kröhnke pyridine synthesis. Wikipedia. Retrieved January 24, 2026, from
-
Ghavri, M., et al. (2024). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. UCL Discovery. Retrieved January 24, 2026, from
-
ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Ali, A. A. (n.d.). Synthesis of 6-phenylpyrimidin-2-ol Derivatives Based on Chalcone derivatives. University of Thi-Qar College of Education for Pure Science. Retrieved January 24, 2026, from
Sources
Technical Support Center: Optimizing Suzuki Coupling for 6-Phenylpyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-phenylpyridines via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial transformation. We will move beyond standard protocols to explore the underlying principles, troubleshoot common issues, and provide field-proven strategies to enhance reaction efficiency, yield, and purity.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts essential for understanding and troubleshooting the Suzuki coupling of pyridine-based substrates.
Q1: What is the catalytic cycle of the Suzuki-Miyaura coupling?
Answer: The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopyridine, forming a Pd(II) complex. This step is typically the rate-determining step, especially for less reactive halides like chlorides.
-
Transmetalation: The organic group from the organoboron species (e.g., phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond of the 6-phenylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Q2: Why are 6-halopyridines considered challenging substrates for Suzuki coupling?
Answer: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the electron-deficient palladium catalyst, acting as an inhibitor or "poison." This coordination can reduce the catalyst's activity by preventing it from participating in the catalytic cycle, leading to slow or incomplete reactions. Furthermore, electron-deficient pyridines (e.g., those with electron-withdrawing groups) can make the initial oxidative addition step more difficult.
Q3: What are the essential components of the reaction and their functions?
Answer: A successful Suzuki coupling requires the careful selection of four key components:
-
Palladium Catalyst: The engine of the reaction. It can be a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to the active Pd(0) species.
-
Ligand: Stabilizes the palladium catalyst, prevents its decomposition into inactive palladium black, and critically modulates its reactivity. The choice of ligand is paramount for coupling challenging substrates.
-
Base: Essential for the transmetalation step. It activates the boronic acid to form a boronate "ate" complex, which is necessary for the transfer of the phenyl group to the palladium center. The base's strength and solubility can significantly impact the reaction rate and outcome.
-
Solvent: Solubilizes the reactants and catalyst. Often, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is used to dissolve both the organic substrates and the inorganic base.
Part 2: Troubleshooting Guide: Low or No Product Yield
Low yield is the most common issue encountered. The following workflow and Q&A guide provide a systematic approach to diagnosing and solving this problem.
Caption: Decision workflow for troubleshooting low-yield reactions.
Q1: My reaction with a 6-chloropyridine fails, while the 6-bromopyridine works. Why?
Answer: This is a classic reactivity issue. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less polarized than the Carbon-Bromine (C-Br) bond. Consequently, the oxidative addition of the Pd(0) catalyst into the C-Cl bond is much slower and more energetically demanding. Standard catalyst systems like Pd(PPh₃)₄, which may be adequate for bromides, often fail with chlorides.
Solution: To couple 6-chloropyridines, you must use a more active catalyst system designed to facilitate this difficult oxidative addition.
-
Use Electron-Rich, Sterically Bulky Ligands: Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Herrmann (e.g., cataCXium® A) families are ideal. Their large size promotes the formation of a highly reactive 14-electron monoligated Pd(0) species, and their strong electron-donating ability increases the electron density on the palladium, making it more nucleophilic and reactive towards the C-Cl bond.
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable and highly active palladium complexes capable of activating aryl chlorides.
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can be beneficial.
Q2: The reaction turns black and stalls. What does this indicate?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a sign of catalyst decomposition. The active, soluble Pd(0) complex has aggregated into an inactive, insoluble metallic form. This can happen for several reasons:
-
Poor Ligand Efficacy: The ligand may not be robust enough to stabilize the palladium intermediates at the reaction temperature.
-
Presence of Oxygen: Inadequate degassing allows oxygen to oxidize the Pd(0) catalyst to Pd(II), which can then be reduced to palladium black, leading to homocoupling of the boronic acid.
-
High Temperatures: Excessively high temperatures can accelerate catalyst decomposition pathways.
Solution:
-
Switch to a More Robust Ligand: Bulky biarylphosphine ligands are generally more thermally stable.
-
Improve Degassing: Ensure all solvents and the reaction vessel are rigorously deoxygenated. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the catalyst. For maximum efficiency, use three freeze-pump-thaw cycles.
-
Use a Precatalyst: Modern, well-defined palladium precatalysts (e.g., G2, G3, or G4 Buchwald precatalysts) are often more stable and air-resistant, ensuring a controlled release of the active Pd(0) species.
Part 3: Troubleshooting Guide: Common Side Products
Even when the reaction proceeds, the formation of unwanted side products can significantly lower the yield and complicate purification.
Q1: How can I minimize the formation of biphenyl from the homocoupling of phenylboronic acid?
Answer: Phenylboronic acid homocoupling is a common side reaction that produces biphenyl. This process is primarily driven by two factors: the presence of oxygen and the use of Pd(II) precatalysts without efficient reduction to Pd(0). Oxygen can facilitate a Pd(II)-catalyzed oxidative homocoupling pathway.
Solutions:
-
Rigorous Degassing: As mentioned above, eliminating oxygen is the most critical step to prevent homocoupling.
-
Use Stoichiometric Control: Avoid using a large excess of the boronic acid. An excess of 1.1-1.2 equivalents is typically sufficient.
-
Use a Pd(0) Source: Using a catalyst already in the Pd(0) oxidation state, like Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.
-
Control Temperature: Add the catalyst at room temperature before heating the reaction mixture.
Q2: I am observing significant protodeboronation (formation of benzene from phenylboronic acid). What is the cause?
Answer: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This side reaction is often promoted by aqueous basic conditions and elevated temperatures. Some boronic acids, especially electron-deficient or sterically hindered ones, are more susceptible to this decomposition pathway.
Solutions:
-
Use a Milder Base: If using a strong base like NaOH, consider switching to a weaker inorganic base like K₂CO₃ or an organic base.
-
Use Boronate Esters or Trifluoroborate Salts: Phenylboronic pinacol esters (Ph-Bpin) or potassium phenyltrifluoroborate (Ph-BF₃K) are often more stable alternatives to the free boronic acid under reaction conditions. They act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.
-
Minimize Water Content: While some water is often necessary, using anhydrous solvents with a base like K₃PO₄ can sometimes suppress protodeboronation.
Part 4: Optimized Experimental Protocol
This protocol provides a robust starting point for the coupling of a 6-bromopyridine derivative. It should be adapted based on the specific substrate and troubleshooting observations.
Reaction: Synthesis of 2-phenyl-6-methylpyridine
-
Reagent Preparation:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methylpyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).
-
Add a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add degassed 1,4-dioxane (5 mL) via syringe.
-
Lower the flask into a preheated oil bath at 100 °C.
-
-
Monitoring and Workup:
-
Stir the reaction at 100 °C. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-phenyl-6-methylpyridine.
-
Part 5: Quick Reference Tables
Table 1: Recommended Catalyst/Ligand Combinations for 6-Halopyridines
| Halide Substrate | Catalyst/Precatalyst | Ligand | Typical Temp. (°C) | Notes |
| 6-Chloropyridine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, SPhos, RuPhos | 100 - 120 | Requires highly active, bulky, electron-rich ligands for efficient oxidative addition. |
| 6-Bromopyridine | PdCl₂(dppf) or Pd(OAc)₂ | dppf, P(t-Bu)₃, XPhos | 80 - 110 | More reactive than chlorides. dppf is often a good starting point, but Buchwald ligands can improve yields. |
| 6-Iodopyridine | Pd(PPh₃)₄ | PPh₃ | 80 - 100 | Most reactive halide. Often couples well with standard, less expensive catalyst systems. |
Table 2: Guide to Selecting Bases and Solvents
| Base | Common Solvents | Strength | Characteristics & Best Use Cases |
| K₃PO₄ | Toluene, Dioxane, THF | Strong | Highly effective, moderately soluble in organic solvents. Excellent for difficult couplings. |
| Cs₂CO₃ | Dioxane, DMF, THF | Strong | Very effective but more expensive. Its high solubility can accelerate reactions. |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Moderate | A common, cost-effective choice for reactive substrates (bromides/iodides). Requires aqueous media for solubility. |
| KF | THF, Toluene | Mild | Used for substrates with base-sensitive functional groups. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Malapit, C. A., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 20(17), 5348–5351. Published by the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Lloyd-Jones, G. C. (2022). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 61(23), e202201127. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2009). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 131(38), 13692–13705. Published by the American Chemical Society. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Published by the American Chemical Society. Available at: [Link]
Technical Support Center: Purification of Fluorinated Pyridinol Compounds
Welcome to the technical support center for the purification of fluorinated pyridinol compounds. As a Senior Application Scientist, I understand the unique challenges researchers, scientists, and drug development professionals face when working with these molecules. The introduction of fluorine can significantly alter the physicochemical properties of pyridinols, impacting their purification.[1][2][3] This guide provides troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity for your compounds.
I. Understanding the Core Challenges
The purification of fluorinated pyridinol compounds is often complicated by several factors stemming from the unique properties of the fluorine atom.
Why are fluorinated pyridinols so difficult to purify?
The primary challenges arise from the high electronegativity and small size of fluorine, which can lead to:
-
Altered Polarity and Lipophilicity: Fluorination can have a dual effect on a molecule's polarity. It can increase the hydrophobic surface area while also increasing the polarity of nearby functional groups.[1][2] This can lead to unexpected chromatographic behavior, making solvent selection for separation from non-fluorinated starting materials or byproducts challenging.
-
Changes in Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the pyridinol hydroxyl group and the basicity of the pyridine nitrogen.[1][2] This affects how the molecule interacts with acidic or basic chromatography media and can influence its solubility in different pH environments.
-
Formation of Complex Impurity Profiles: The synthesis of fluorinated pyridinols can sometimes lead to regioisomers or incompletely fluorinated side products, which may have very similar polarities to the desired compound, making separation difficult.[4]
-
Azeotrope Formation: Pyridinols, like pyridine itself, can be hygroscopic and may form azeotropes with water, complicating drying procedures.[5] The presence of fluorine can further influence these interactions.
-
Crystallization Difficulties: The introduction of fluorine can alter the crystal packing of molecules.[6] This can make inducing crystallization for purification challenging, as it may favor the formation of oils or amorphous solids.
What are the most common impurities I should expect?
Common impurities can be categorized as follows:
-
Starting Materials: Unreacted fluorinating agents or the parent pyridinol.
-
Reaction Byproducts: These can include regioisomers, over-fluorinated or under-fluorinated species, and products from side reactions.
-
Reagents and Solvents: Residual catalysts, bases (like pyridine used as a solvent in some reactions), and reaction solvents.[7]
-
Water: Due to the hygroscopic nature of pyridinols.[5]
-
Inorganic Salts: Formed during the reaction or workup.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter during the purification process.
Scenario 1: My fluorinated pyridinol is co-eluting with a non-fluorinated impurity during column chromatography.
The Underlying Science: The introduction of fluorine can sometimes lead to minimal changes in overall polarity, especially if the fluorine atom is small or the molecule is large. This can result in poor separation from structurally similar, non-fluorinated impurities.
Troubleshooting Protocol:
-
Optimize Your Solvent System:
-
Normal Phase Chromatography (Silica Gel):
-
Increase Polarity Gradient Steepness: A shallow gradient may not provide enough resolving power.
-
Introduce a Different Solvent: If you are using a standard hexane/ethyl acetate system, try incorporating dichloromethane (DCM) or a small amount of methanol to alter the selectivity.
-
-
Reverse Phase Chromatography (C18):
-
Utilize an Acetonitrile/Water System: Acetonitrile often provides better selectivity for fluorinated compounds compared to methanol.
-
Add an Ion-Pairing Agent: If your pyridinol is ionizable, adding a small amount of trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution.
-
-
-
Consider a Different Stationary Phase:
-
Fluorinated Stationary Phases: Columns with fluorinated stationary phases (e.g., fluorous-phase silica) can offer unique selectivity for fluorinated compounds through fluorine-fluorine interactions.
-
Alumina (Basic or Neutral): The basicity of the pyridine nitrogen can lead to strong interactions with acidic silica gel. Switching to neutral or basic alumina can sometimes improve separation.
-
Data-Driven Solvent Selection for Normal Phase Chromatography:
| Solvent System (Hexane as base) | Target Compound Type | Rationale |
| Ethyl Acetate | General purpose | Good for a wide range of polarities. |
| Dichloromethane/Methanol | For more polar compounds | DCM provides different selectivity, methanol increases polarity significantly. |
| Acetone | Alternative to Ethyl Acetate | Can alter hydrogen bonding interactions. |
| Diethyl Ether | For less polar compounds | Less polar than ethyl acetate, can improve separation of close-running non-polar compounds. |
Scenario 2: I am struggling to crystallize my fluorinated pyridinol; it keeps oiling out.
The Underlying Science: "Oiling out" occurs when the solubility of the compound in the chosen solvent system is too high at the crystallization temperature, or when impurities inhibit crystal lattice formation. Fluorination can affect intermolecular interactions, making it harder to achieve the ordered arrangement required for crystallization.[6]
Troubleshooting Protocol:
-
Solvent Screening is Key:
-
Start with a Binary Solvent System: Dissolve your compound in a good solvent (e.g., DCM, ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, pentane, diethyl ether) until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear and allow it to cool slowly.
-
Explore a Range of Polarities: Test solvents from different classes (e.g., alcohols, esters, ethers, hydrocarbons) to find the optimal solubility profile.
-
-
Control the Cooling Rate:
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling often leads to the formation of oils or amorphous solids.
-
Insulated Cooling: Place the crystallization flask in a beaker of warm water and allow the entire system to cool to room temperature overnight.
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites.
-
-
Consider Co-crystallization: If direct crystallization is unsuccessful, co-crystallization with a suitable co-former can sometimes yield a crystalline solid.[8] This is an advanced technique that requires careful selection of the co-former.
Workflow for Overcoming "Oiling Out":
Caption: Troubleshooting workflow for crystallization.
Scenario 3: My purified fluorinated pyridinol is unstable and decomposes upon storage.
The Underlying Science: The electron-withdrawing nature of fluorine can make certain positions on the pyridine ring more susceptible to nucleophilic attack or degradation, especially if residual acidic or basic impurities are present. Some fluorinating reagents can also leave behind corrosive byproducts like hydrogen fluoride (HF) if not properly quenched and removed.[9]
Troubleshooting Protocol:
-
Ensure Complete Removal of Reagents:
-
Aqueous Workup: Perform a thorough aqueous workup to remove any water-soluble reagents and byproducts. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can neutralize acidic residues, and a wash with a mild acid (e.g., dilute HCl) can remove basic impurities.
-
Monitor by TLC or LC-MS: Ensure that all starting materials and reagents are no longer present before final purification.[9]
-
-
Proper Drying is Crucial:
-
Anhydrous Solvents: Use anhydrous solvents for the final extraction and purification steps.
-
Drying Agents: Dry the organic layer with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before concentrating.
-
High Vacuum: Place the purified compound under a high vacuum for several hours to remove trace solvents.
-
-
Storage Conditions:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.
-
Protect from Light: Some compounds are light-sensitive. Store in an amber vial or a vial wrapped in aluminum foil.
-
III. Frequently Asked Questions (FAQs)
Q1: Can I use standard silica gel for the chromatography of my fluorinated pyridinol?
A1: Yes, in many cases, standard silica gel is suitable for the purification of fluorinated pyridinols.[10] However, be aware that the acidic nature of silica can sometimes cause issues with basic pyridine compounds, leading to tailing or irreversible adsorption. If you observe these problems, consider using deactivated silica (by adding a small amount of a base like triethylamine to your eluent) or switching to a different stationary phase like neutral alumina.
Q2: How does the position of the fluorine atom on the pyridine ring affect purification?
A2: The position of the fluorine atom can significantly influence the molecule's electronic properties and, consequently, its purification. For example, a fluorine atom in the ortho-position to the nitrogen will have a stronger electron-withdrawing effect on the nitrogen's basicity than a fluorine atom in the meta- or para-position.[4] This can affect its interaction with the stationary phase during chromatography.
Q3: Are there any specific safety precautions I should take when working with fluorinated compounds?
A3: Yes. While many fluorinated organic compounds are safe to handle with standard laboratory precautions, some fluorinating agents and potential byproducts can be hazardous.[9][11] Always consult the Safety Data Sheet (SDS) for all reagents and products. Be particularly cautious of reactions that could generate hydrogen fluoride (HF), which is highly corrosive and toxic.[9] Ensure proper personal protective equipment (PPE) is worn and that all procedures are carried out in a well-ventilated fume hood.
Q4: My NMR spectrum shows multiple fluorine signals, but I expect only one. What could be the cause?
A4: This could be due to several reasons:
-
Presence of Regioisomers: Your reaction may have produced isomers with fluorine at different positions.
-
Diastereomers: If your molecule has a chiral center, you may have a mixture of diastereomers, which can be distinguishable by ¹⁹F NMR.
-
Conformational Isomers (Rotamers): In some cases, slow rotation around a single bond can lead to distinct fluorine environments that are observable by NMR at room temperature.
Q5: How can I effectively remove residual pyridine used as a solvent?
A5: Pyridine can be challenging to remove completely due to its high boiling point.
-
Azeotropic Removal: Co-evaporation with a lower-boiling solvent that forms an azeotrope with pyridine, such as toluene, can be effective. Add toluene to your crude product and evaporate under reduced pressure. Repeat this process several times.
-
Acid Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the pyridine, making it water-soluble and easily removed in the aqueous layer. Be cautious if your target compound is acid-sensitive.
Logical Flow of Purification Strategy:
Caption: A generalized workflow for the purification of fluorinated pyridinol compounds.
IV. References
-
Studer, A. (2024). New method for introducing fluorinated components into molecules. University of Münster. Available at: [Link]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
Long, T. E. (2021). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available at: [Link]
-
Luger, P., et al. (2016). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]
-
Hartwig, J. F., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. Available at: [Link]
-
Mihóková, E., et al. (2025). Impurities in synthetic fluorite for deep ultraviolet optical applications. ResearchGate. Available at: [Link]
-
Najem, A. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? ResearchGate. Available at: [Link]
-
Shainyan, B. A., & Shainyan, G. B. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available at: [Link]
-
Gadsden, E., et al. (2025). Paper Chromatography of Pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
Journal of New Developments in Chemistry. (n.d.). Purification Techniques. Open Access Pub. Available at: [Link]
-
Ni, C., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Tutughamiarso, M. P., et al. (2021). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. MDPI. Available at: [Link]
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acs.figshare.com [acs.figshare.com]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 6-(4-Fluorophenyl)pyridin-2-ol
Welcome to the technical support center dedicated to the synthesis of 6-(4-Fluorophenyl)pyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield of this important pyridine derivative. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established palladium-catalyzed cross-coupling methodologies.
Introduction to the Synthesis of this compound
The 6-aryl-2-pyridone scaffold is a prevalent motif in medicinal chemistry and materials science. The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer a versatile and efficient means to form the crucial carbon-carbon bond between the pyridine and fluorophenyl rings.
However, researchers often encounter challenges in achieving high yields and purity. This guide will address these issues by providing a detailed analysis of the reaction mechanisms, troubleshooting common problems, and offering optimized protocols.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Formation
Q1: My Suzuki-Miyaura coupling reaction is not yielding any product. What are the primary factors to investigate?
A1: A complete lack of product in a Suzuki-Miyaura coupling can often be traced back to a few critical parameters:
-
Catalyst Activity: The heart of the reaction is the Pd(0) catalyst. If you are starting with a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Incomplete reduction or deactivation of the catalyst will halt the catalytic cycle. Ensure your palladium source is of high quality and stored under an inert atmosphere.
-
Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides. It is crucial to thoroughly degas your solvents and reaction mixture by purging with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
-
Base Selection and Solubility: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid.[2] The chosen base must be sufficiently strong and have at least partial solubility in the reaction medium. If the base is not effective, the catalytic cycle will stall.
-
Quality of Boronic Acid: Boronic acids can degrade over time, especially if exposed to air and moisture, leading to the formation of boroxines (cyclic anhydrides) or protodeboronation.[3] Use fresh or properly stored 4-fluorophenylboronic acid.
Q2: I am observing very low yields in my Suzuki coupling of 6-chloropyridin-2-ol with 4-fluorophenylboronic acid. How can I improve the conversion?
A2: Low yields are a common hurdle. Here's a systematic approach to improving your yield:
-
Optimize the Base: For pyridin-2-ol substrates, which are acidic, the choice of base is critical. A base that is too strong can deprotonate the pyridinol, potentially leading to coordination with the palladium center and catalyst inhibition. Conversely, a base that is too weak will not efficiently promote transmetalation. A screen of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.[4]
-
Ligand Selection: The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. For electron-rich pyridone substrates, electron-rich and bulky phosphine ligands like SPhos, XPhos, or RuPhos can be beneficial in promoting the oxidative addition of the less reactive 6-chloropyridin-2-ol.[5]
-
Solvent System: The solvent system must solubilize the reactants and the catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used in Suzuki couplings to aid in dissolving the inorganic base.[6] Experiment with different solvent ratios to optimize the reaction.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A systematic study of the reaction temperature (e.g., from 80 °C to 120 °C) is advisable to find the optimal balance.[7]
Impurity Formation and Purification Challenges
Q3: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions?
A3: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture:
-
Homocoupling of Boronic Acid: Palladium(II) species in the reaction mixture can promote the homocoupling of the boronic acid to form 4,4'-difluorobiphenyl.[6] This is often exacerbated by the presence of oxygen.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of fluorobenzene. This can be minimized by using anhydrous solvents and ensuring the reaction is sufficiently basic.[8]
-
Hydrolysis of the Halopyridine: The starting 6-chloropyridin-2-ol can undergo hydrolysis under basic conditions at elevated temperatures to form pyridine-2,6-diol.
-
Byproducts from Phosphine Ligands: In some cases, the aryl groups from phosphine ligands can participate in the coupling reaction, leading to phenylated impurities.[4]
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification can be challenging due to the presence of polar byproducts. A combination of techniques is often necessary:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water to remove the inorganic base and salts. An acidic wash (e.g., dilute HCl) can help remove any remaining basic impurities, followed by a wash with brine.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[9] The polarity of the eluent system will need to be optimized based on the specific impurities present.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find suitable conditions.
Recommended Synthetic Protocols
The following protocols are based on established methodologies for Suzuki-Miyaura and Negishi couplings of similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 6-chloropyridin-2-ol and 4-fluorophenylboronic acid.
| Parameter | Value | Rationale |
| Starting Materials | 6-Chloropyridin-2-ol, 4-Fluorophenylboronic acid | Commercially available starting materials. |
| Equivalents | 1.0 eq. 6-Chloropyridin-2-ol, 1.2-1.5 eq. 4-Fluorophenylboronic acid | A slight excess of the boronic acid is used to drive the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%) | Pd(PPh₃)₄ is a common and effective catalyst. For less reactive chlorides, a more active catalyst system may be required.[4] |
| Base | K₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.) | Carbonate and phosphate bases are commonly used and effective for this type of coupling. |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant catalyst decomposition. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 6-chloropyridin-2-ol (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-dioxane/H₂O).
-
Add the palladium catalyst and ligand (if applicable) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the aqueous workup and purification as described in the FAQ section.
Protocol 2: Alternative Route via 2-Methoxypyridine
This alternative two-step approach involves a Suzuki coupling to form 6-(4-fluorophenyl)-2-methoxypyridine, followed by demethylation to yield the desired product. This can be advantageous as the methoxy group can prevent potential catalyst inhibition by the pyridinol.
Step 1: Suzuki Coupling to 6-(4-fluorophenyl)-2-methoxypyridine
-
Follow the Suzuki-Miyaura protocol above, using 2-chloro-6-methoxypyridine as the starting material. The reaction conditions are generally similar.
Step 2: Demethylation
-
Several reagents can be used for the demethylation of methoxypyridines, such as L-selectride or boron tribromide (BBr₃).[10]
-
Using L-selectride: Dissolve the 6-(4-fluorophenyl)-2-methoxypyridine in anhydrous THF. Add L-selectride (typically 2-3 equivalents) at room temperature and then reflux the mixture. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with water and proceed with an aqueous workup and purification.
Visualizing the Synthetic Workflow
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
- Kröhnke, F. The Specific Synthesis of Pyridines. Angewandte Chemie International Edition in English1963, 2 (5), 225–241.
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]
- Karmur, A. A., et al. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals2022, 15 (3), 323.
- Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
- Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs. Russian Chemical Bulletin2016, 65 (1), 200–206.
-
Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry2023 , 101 (10), 765-772. [Link]
- Chaudhary, C. L., et al. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. RSC Medicinal Chemistry2022, 13 (4), 450-468.
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Ohta, S., et al. Chemoselective Demethylation of Methoxypyridine Derivatives with L-Selectride. Heterocycles1990, 31 (7), 1275.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Tang, W., et al. A Facile Synthesis of 2,2′-Bipyridyls via Negishi Coupling.
- Anderson, K. W., et al. The Development of a General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids and Heteroaryl Halides.
- Huang, P.-Q., et al. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Advances2022, 12 (39), 25337-25345.
- Nikum, A. P., et al. Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. Journal of Pharmacy Research2012, 5 (8), 4375-4378.
- Rueda-Espinosa, J., et al. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM2023.
- Guo, L., et al. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules2023, 28 (2), 749.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
- Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Nikum, A. P., et al. Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study.
- Google Patents. CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Substituted Pyridin-2-ones
Welcome to the technical support center for the synthesis of 6-substituted pyridin-2-ones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyridin-2-ones are prevalent in medicinal chemistry, but their preparation is often plagued by challenging side reactions that can impact yield, purity, and regioselectivity.
This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions. By understanding the causality behind common issues, you can troubleshoot more effectively and develop robust, self-validating synthetic systems.
Section 1: Troubleshooting Alkylation Reactions - The N- vs. O-Alkylation Dilemma
One of the most frequent challenges in the functionalization of a pre-formed pyridin-2-one core is controlling the site of alkylation. The pyridin-2-one anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to a mixture of N-alkylated pyridin-2-one (the desired product in many cases) and the O-alkylated 2-alkoxypyridine isomer.[1][2]
FAQ 1.1: My reaction is producing a mixture of N- and O-alkylated products. How can I selectively synthesize the N-alkylated pyridin-2-one?
Answer: Achieving high selectivity for N-alkylation requires careful control of reaction parameters to favor attack by the nitrogen atom. The key is to understand the factors that influence the reactivity of the ambident nucleophile. Generally, conditions that promote a "free" pyridone anion and the use of "harder" electrophiles will favor N-alkylation.
Causality: The selectivity is governed by the principles of Hard and Soft Acids and Bases (HSAB) and the nature of the ion pair formed with the base's counter-ion. The nitrogen atom is a "harder" nucleophilic center than the oxygen atom. Polar, coordinating solvents can solvate the cation, leading to a more dissociated or "naked" pyridone anion, which preferentially reacts at the harder nitrogen site.[1]
Here is a troubleshooting workflow to increase your N-alkylation selectivity:
Caption: Troubleshooting workflow for selective N-alkylation.
Protocol for Selective N-Alkylation: This protocol is a robust starting point for achieving high N-selectivity with primary alkyl halides.
-
Preparation: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the 6-substituted pyridin-2-one (1.0 equiv).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a 0.1-0.5 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add the alkyl halide (1.1-1.2 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to separate the N-alkylated product from any O-alkylated isomer and other impurities.
FAQ 1.2: I need to synthesize the 2-alkoxypyridine (O-alkylated product). What conditions favor this isomer?
Answer: Selective O-alkylation is often favored under conditions that promote reaction at the "softer" oxygen atom. This can be achieved by using conditions that maintain a tight ion pair or by using specific catalytic methods.
Causality: In less polar solvents, the cation from the base (e.g., Ag⁺, K⁺) remains closely associated with the pyridone anion. This ionic association sterically hinders the nitrogen atom, making the more accessible oxygen atom the primary site of attack.[1] Silver salts are particularly effective as silver(I) has a high affinity for the nitrogen atom, effectively blocking it and directing alkylation to the oxygen.[3]
Protocol for Selective O-Alkylation:
-
Preparation: In a flask protected from light, suspend the 6-substituted pyridin-2-one (1.0 equiv) in a nonpolar or less polar solvent like toluene or dichloromethane (DCM).
-
Salt Formation: Add silver(I) carbonate (Ag₂CO₃, 0.6 equiv) or another silver salt. Stir the suspension at room temperature for 1-2 hours to form the silver pyridonate salt in situ.
-
Alkylation: Add the alkyl iodide (1.1 equiv) and continue stirring at room temperature or with gentle heating (e.g., 40 °C). The reaction progress should be monitored carefully by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel. The 2-alkoxypyridine is typically less polar than the corresponding N-alkylated pyridone.
Data Summary: N- vs. O-Alkylation Conditions
| Factor | Favors N-Alkylation (Hard-Hard) | Favors O-Alkylation (Soft-Soft) | Rationale & References |
| Base/Counter-ion | Strong bases with small, hard cations (NaH, KH) or bulky, non-coordinating bases (KHMDS, t-BuOK). | Bases with soft, coordinating cations (Ag₂CO₃, Ag₂O). Weaker bases like K₂CO₃ can also favor O-alkylation. | Hard cations (Na⁺) form looser ion pairs in polar solvents, exposing the N. Soft cations (Ag⁺) coordinate strongly to N, blocking it.[1][3] |
| Solvent | Polar aprotic (DMF, DMSO, NMP). | Nonpolar or low-polarity (Toluene, THF, Dichloromethane). | Polar solvents solvate the cation, creating a "freer" anion that reacts at the harder N site. Nonpolar solvents maintain tight ion pairs, sterically favoring O-alkylation.[1] |
| Electrophile | Hard electrophiles (e.g., alkyl sulfates, tosylates, benzyl halides). | Softer electrophiles (e.g., alkyl iodides). Sterically hindered electrophiles. | Follows HSAB principles. Steric bulk on the electrophile favors attack at the less hindered oxygen atom.[1] |
| Temperature | Generally moderate temperatures (0 °C to 80 °C). | Often room temperature or slightly elevated. | Reaction kinetics can be sensitive to temperature, but solvent and base are usually the dominant factors. |
Section 2: Troubleshooting Pyridin-2-one Ring Formation
Side reactions can also occur during the construction of the pyridin-2-one ring itself. These issues are highly dependent on the chosen synthetic route.
FAQ 2.1: My Guareschi-Thorpe condensation is giving low yields and multiple products. What is going wrong?
Answer: The Guareschi-Thorpe synthesis, a multicomponent reaction typically involving a β-dicarbonyl compound, a cyanoacetamide (or cyanoacetate), and a base/ammonia source, is a powerful tool for building the pyridin-2-one core.[4] However, its success hinges on the controlled sequence of condensation and cyclization events.
Common Side Reactions & Causes:
-
Formation of Acyclic Intermediates: The initial Knoevenagel or Michael addition steps may produce stable acyclic adducts that fail to cyclize efficiently. This can be caused by insufficient heating, an inappropriate base, or steric hindrance.
-
Mismatched Reactivity: If the reactivities of the carbonyl and active methylene components are not well-matched, self-condensation of the starting materials can occur (e.g., aldol condensation of a β-ketoester).[5]
-
Hydrolysis: If using aqueous conditions or a prolonged reaction time at high temperatures, key intermediates like cyanoamides or esters can hydrolyze, halting the desired reaction pathway.
Caption: Desired pathway and common side reactions in the Guareschi-Thorpe synthesis.
Troubleshooting & Optimization Protocol:
-
Optimize the Base/Catalyst: The choice of base is critical. While classical conditions use piperidine or sodium ethoxide, modern variations use milder catalysts. For example, using ammonium carbonate in an aqueous medium can serve as both the nitrogen source and a promoter, often leading to cleaner reactions and easier product precipitation.[4]
-
Control Temperature and Time: Monitor the reaction closely. Insufficient heating may lead to the accumulation of intermediates, while excessive heat or prolonged reaction times can cause decomposition or hydrolysis. A typical reflux in ethanol or water is a good starting point.[6]
-
Solvent Choice: While ethanol is common, exploring greener solvents like water can be highly effective. The precipitation of the product from the aqueous reaction medium can drive the equilibrium forward and simplify purification.[4]
-
Order of Addition: In some cases, pre-forming an intermediate, such as the enamine from the β-dicarbonyl and ammonia source, before adding the cyanoacetamide can prevent side reactions.
FAQ 2.2: I am observing poor regioselectivity in my pyridin-2-one synthesis. How can I control which isomer is formed?
Answer: Poor regioselectivity is a common issue when using unsymmetrical starting materials, such as an unsymmetrical β-dicarbonyl compound in a condensation reaction. The outcome is determined by which carbonyl group participates in the initial condensation and which is involved in the final cyclization.
Controlling Factors:
-
Steric Hindrance: A bulky substituent near one of the carbonyl groups will sterically hinder its reaction, directing the initial condensation to the less hindered carbonyl.[6]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a major role. For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl.
-
Thermodynamic vs. Kinetic Control: Sometimes, an initial kinetic product can rearrange to a more stable thermodynamic product under the reaction conditions. Lower temperatures may favor the kinetic product, while higher temperatures and longer reaction times can lead to the thermodynamic isomer.[6]
Strategy for Improving Regioselectivity:
-
Analyze Your Substrate: Carefully consider the steric and electronic properties of your unsymmetrical starting material. Predict which carbonyl is more likely to react first.
-
Use a Directed Synthesis: If regioselectivity remains poor in a one-pot reaction, consider a stepwise approach. For example, synthesize a β-enamino ketone intermediate with defined regiochemistry first, then perform the cyclization in a separate step.[7] This provides absolute control over the final product structure.
-
Catalyst/Ligand Control: In more advanced syntheses, particularly those involving transition metals, the choice of ligand can impart significant steric or electronic bias, directing the reaction to form a single regioisomer.[8]
Section 3: General Troubleshooting
FAQ 3.1: My reaction mixture is turning dark and forming a tar-like substance. What could be the cause?
Answer: Polymerization or decomposition is a likely cause. Pyridin-2-ones and their precursors, especially activated intermediates like enamines or dihydropyridines, can be unstable under certain conditions.
Potential Causes and Solutions:
-
Excessive Heat: High temperatures can promote polymerization or decomposition. Run the reaction at the lowest effective temperature.
-
Presence of Oxygen: Radical polymerization can be initiated by atmospheric oxygen, especially for dihydropyridine intermediates. Ensure your reaction is conducted under an inert atmosphere (N₂ or Ar).
-
Strongly Acidic or Basic Conditions: Harsh pH conditions can lead to ring-opening or other decomposition pathways.[9] Use the mildest base or acid catalyst that is effective for the transformation.
-
Concentration: High reactant concentrations can sometimes favor intermolecular side reactions leading to oligomers or polymers. Try running the reaction at a higher dilution.
FAQ 3.2: How can I effectively separate the N- and O-alkylated isomers after the reaction?
Answer: Separating these isomers is a common purification challenge. The two products often have different polarities, which can be exploited.
Purification Protocol:
-
Initial Work-up: After quenching the reaction, perform a liquid-liquid extraction. An acidic wash (e.g., with 1 M HCl) can sometimes help by protonating any unreacted starting material or basic byproducts, pulling them into the aqueous layer.[2]
-
Flash Column Chromatography: This is the most reliable method.
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase: A gradient of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Elution Order: The O-alkylated 2-alkoxypyridine is generally less polar and will elute first . The N-alkylated pyridin-2-one, with its polar amide-like carbonyl group, is more polar and will elute second .
-
-
Recrystallization: If the desired product is a solid and is produced with high selectivity, recrystallization can be an excellent method to remove minor isomeric impurities. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, dichloromethane).[2]
References
-
Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. [Link]
-
El-Sayed, M. I., & El-Agrody, A. M. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]
-
Ren, F. Q., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ChemInform. [Link]
-
Zhao, J., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
O'Malley, D. P., et al. (2011). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. [Link]
-
Bull, J. A., et al. (2009). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. [Link]
-
Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters. [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
-
El-Sayed, M. I., & El-Agrody, A. M. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. MDPI. [Link]
-
Zhang, X., et al. (2018). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. ResearchGate. [Link]
-
Goncharov, D. S., et al. (2009). SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES. Chemistry of Heterocyclic Compounds. [Link]
-
Ciriano, M. A., et al. (2015). Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes. PubMed Central. [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Wikipedia. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Al-Ghorbani, M., et al. (2015). synthesis of some pyridine and pyrimidine derivatives via michael-addition. Mansoura Journal of Chemistry. [Link]
-
Maslivets, A. N., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][8]oxazine-1,8-diones. MDPI. [Link]
-
Gawelda, D. J., et al. (2012). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. PubMed. [Link]
-
SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. [Link]
-
Jin, J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
-
Bengough, W. I., & Henderson, W. (1965). The Kinetics of the Polymerization of 2-Vinyl Pyridine. RSC Publishing. [Link]
-
Smirnov, A. S., et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PubMed Central. [Link]
-
de la Fuente, M. C., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines. Organic Letters. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2017). Synthesis of Pyridines by Carbenoid-Mediated Ring Opening of 2 H -Azirines. ResearchGate. [Link]
-
Rostami, A., et al. (2023). Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates. PubMed Central. [Link]
-
ResearchGate. (n.d.). Hantzsch pyridine synthesis. ResearchGate. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
de la Torre, M. C., et al. (2022). Recent Developments in the Synthesis of β-Diketones. MDPI. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]
-
Thomas, A., et al. (2021). Solvent Polarity under Vibrational Strong Coupling. Prof. Thomas W. Ebbesen. [Link]
-
Dick, A. R., et al. (2001). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Organic Letters. [Link]
-
Abdelmonsef, A. H., et al. (2022). Recent progress in the chemistry of β-aminoketones. PubMed Central. [Link]
-
Catalysts, M. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
-
ResearchGate. (n.d.). Reactions of β-Keto Thioamides with α,β-Unsaturated Aldehydes. Synthesis of 6-Hydroxypiperidine-2-thiones and 6H-Thiopyrans. ResearchGate. [Link]
-
Püntener, K., et al. (2012). Practical and Scalable Synthesis of S1P1 Receptor Agonist ACT-209905. ACS Publications. [Link]
-
Tron, G. C., et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. SYNTHESIS OF PYRIDIN-2(1H)-ONES BY THE INTRAMOLECULAR CYCLIZATION OF AMIDES OF β-ENAMINO KETONES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidation of the Pyridine Ring-Opening Mechanism of 2,2′-Bipyridine or 1,10-Phenanthroline Ligands at Re(I) Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in Suzuki coupling of pyridyl halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridyl halides. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet often temperamental transformation. Pyridine moieties are a cornerstone of modern pharmaceuticals, and their efficient synthesis is paramount. However, the unique electronic properties of the pyridine ring introduce specific challenges not always seen with standard aryl halides.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low conversion, poor yields, and unexpected side reactions. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the reaction mechanism.
Troubleshooting Guide: Addressing Specific Issues
This section is designed to address specific, common problems encountered during the Suzuki coupling of pyridyl halides.
Question 1: My reaction with a 2-chloropyridine is showing no or very low conversion. What is the likely cause and how can I fix it?
Answer:
This is a very common and challenging issue. The low reactivity of 2-chloropyridines stems from two primary factors: the high bond strength of the C-Cl bond and catalyst inhibition by the pyridine nitrogen.
-
The Carbon-Halogen Bond Strength: The C-Cl bond (~339 kJ/mol) is significantly stronger than a C-Br bond (~276 kJ/mol), making the oxidative addition step—often the rate-determining step in the catalytic cycle—much more difficult.[1] Standard palladium catalysts like Pd(PPh₃)₄ often fail to efficiently cleave this bond.
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen, especially at the 2-position, can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively poisoning it and preventing it from participating in the catalytic cycle.
Troubleshooting Workflow:
To overcome these hurdles, a systematic approach focusing on the catalyst system is required.
Caption: Troubleshooting workflow for low conversion of 2-chloropyridines.
Detailed Steps & Rationale:
-
Step 1: Upgrade Your Ligand. The key to activating C-Cl bonds is using a highly active catalyst system. This is achieved by employing bulky and electron-rich phosphine ligands.[1][2]
-
Why? Electron-rich ligands increase the electron density on the palladium(0) center, which promotes the oxidative addition step.[3] The bulkiness of the ligand favors the formation of a monoligated L-Pd(0) species, which is more sterically accessible and reactive, and also accelerates the final reductive elimination step.[3][4]
-
Recommended Ligands: Start with Buchwald-type biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. Trialkylphosphines like P(t-Bu)₃ are also excellent choices.[5]
-
-
Step 2: Use an Appropriate Palladium Source/Precatalyst. While Pd₂(dba)₃ or Pd(OAc)₂ are common, modern palladacycle precatalysts (e.g., SPhos G3) are often more efficient.
-
Why? Precatalysts are air-stable and designed to generate the active Pd(0) species cleanly and rapidly under the reaction conditions, often at lower temperatures, which can be crucial for sensitive substrates.[6]
-
-
Step 3: Optimize the Base and Solvent.
-
Base: Strong, non-aqueous bases are often preferred for pyridyl couplings to minimize protodeboronation. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[4][7]
-
Solvent: Aprotic polar solvents are generally effective. 1,4-Dioxane, toluene, or 2-MeTHF are common choices. Sometimes, alcoholic solvents like tert-amyl alcohol or isopropanol can be surprisingly effective, but must be chosen carefully to avoid side reactions.[7]
-
Question 2: My reaction is stalling, and I see a lot of my boronic acid has been consumed, but not to form the product. What is happening?
Answer:
This is a classic symptom of protodeboronation , a major side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source, converting it into a C-H bond and rendering it inactive for cross-coupling.[8][9] Pyridylboronic acids, particularly 2-pyridylboronic acids, are notoriously susceptible to this pathway.[7][8]
Causes and Solutions:
-
Presence of Water: While many Suzuki protocols use aqueous bases, this can be detrimental for sensitive heteroarylboronic acids.[7]
-
Solution: Switch to anhydrous conditions. Use a powdered, anhydrous base like K₃PO₄, Cs₂CO₃, or KF. Ensure your solvent is dry.
-
-
Boronic Acid Instability: Boronic acids can be inherently unstable.
-
Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[9] These are generally more robust towards protodeboronation. Neopentyl glycol esters and MIDA boronates are other options for enhanced stability. In extremely challenging cases, lithium triisopropyl 2-pyridylboronates have been shown to be effective when other boron sources fail.[8]
-
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid has more time to decompose.
-
Solution: The choice of base is critical for facilitating transmetalation.[5] Fluoride sources like KF or CsF can be effective. The mechanism involves the formation of a more nucleophilic trifluoroborate species in situ, which can accelerate transmetalation.
-
Control Experiment to Confirm Protodeboronation:
Run the reaction under your standard conditions but omit the pyridyl halide. If you observe the consumption of your boronic acid and the formation of the corresponding protonated arene/heteroarene, protodeboronation is confirmed as a significant side reaction.
Question 3: I am using a di-halogenated pyridine (e.g., 2,5-dibromopyridine). How can I control the reaction to achieve mono-coupling?
Answer:
Achieving site-selectivity in the coupling of polyhalogenated heteroaromatics is a common challenge. The outcome is governed by a combination of electronic, steric, and reaction condition-dependent factors.[10]
Predicting and Controlling Selectivity:
-
Intrinsic Reactivity (Halogen Type): If you have different halogens (e.g., 5-bromo-2-chloropyridine), the reaction will almost always occur at the position with the weaker C-X bond. The general order of reactivity is I > Br > Cl.[10] So, in this case, coupling would occur selectively at the 5-position (C-Br).
-
Electronic Effects: For dihalopyridines with the same halogen, oxidative addition is generally favored at the more electrophilic carbon position. For pyridines, the C2/C6 and C4 positions are more electron-deficient than C3/C5. Therefore, in a substrate like 3,5-dichloropyridine, coupling might be favored at C5 depending on the ligand.
-
Ligand Control: The choice of ligand can dramatically influence site-selectivity, overriding intrinsic electronic preferences.[10]
-
Electron-deficient, bidentate ligands (like dppf) can favor coupling at one position.
-
Electron-rich, monodentate ligands (like QPhos or Buchwald-type ligands) can favor another. This is often due to a combination of steric and electronic effects that are difficult to predict without experimental screening.[10]
-
Practical Strategy for Mono-Coupling:
-
Stoichiometry: Use a slight excess of the dihalopyridine (e.g., 1.2-1.5 equivalents) relative to the boronic acid.
-
Lower Temperature: Run the reaction at the lowest temperature that gives a reasonable rate for the first coupling. This disfavors the less reactive second coupling.
-
Shorter Reaction Time: Monitor the reaction closely by LC-MS or TLC and stop it once the desired mono-coupled product is maximized and before significant di-coupled product forms.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for pyridyl halide couplings?
For a general starting point, especially with challenging chlorides, a combination of Pd₂(dba)₃ (1-2 mol %) with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos (2-4 mol %) is a robust choice. Using an SPhos-based palladacycle precatalyst (e.g., SPhos-G3) is an even better, more modern starting point.[4]
Q2: What is the optimal base for Suzuki couplings of pyridyl halides?
There is no single "best" base, as it is substrate-dependent. However, a good starting point for screening is:
-
K₃PO₄: A strong, non-nucleophilic base that works well in many systems.
-
Cs₂CO₃: Often gives higher yields, especially in difficult couplings.
-
K₂CO₃: A common and cost-effective choice that is often sufficient for more reactive bromides. It is recommended to use them as fine powders under anhydrous conditions to minimize protodeboronation.[7]
Q3: My reaction works, but the yield is moderate (~50-60%). How can I optimize it further?
Moderate yield suggests that the catalytic cycle is turning over, but is either inefficient or competing with side reactions.
| Parameter to Optimize | Recommended Action & Rationale |
| Catalyst Loading | Increase catalyst/ligand loading (e.g., from 2 mol % to 5 mol %). This can help overcome slow turnover or catalyst deactivation.[11] |
| Base Equivalents | Increase the equivalents of base (e.g., from 2 eq to 3 eq). Insufficient base can lead to stalling. |
| Concentration | Vary the reaction concentration. More dilute conditions can sometimes disfavor bimolecular decomposition pathways, while more concentrated conditions can accelerate the desired reaction. |
| Reagent Purity | Ensure all reagents, especially the boronic acid, are pure. Impurities can inhibit the catalyst. Boronic acids can dehydrate to form boroxine trimers, which can have different reactivity.[9] |
| Degassing | Ensure the reaction mixture is thoroughly degassed (e.g., by sparging with argon or nitrogen, or freeze-pump-thaw cycles). Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. |
Q4: Can I use water in my reaction?
While many Suzuki reactions are robust to water, for pyridyl halides, it's best to start under anhydrous conditions to avoid protodeboronation.[7] If you must use an aqueous base for solubility reasons, use a minimal amount of degassed water and consider using a boronate ester instead of a boronic acid for added stability.
Experimental Protocol: A General Starting Point for a Challenging Pyridyl Chloride Coupling
This protocol provides a robust set of starting conditions for the coupling of a pyridyl chloride with an arylboronic acid.
Caption: General experimental workflow for pyridyl chloride Suzuki coupling.
Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridyl chloride (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), anhydrous powdered potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq), the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol % Pd), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol %).
-
Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black. Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.
References
-
C. M. Billingsley, K. W. Anderson, S. L. Buchwald, "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands," Organic Letters, [Link]
-
S. D. Roughley, A. M. Jordan, A. G. Leach, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," Chemical Science, [Link]
-
J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," Journal of the American Chemical Society, [Link]
-
K. L. Billingsley, S. L. Buchwald, "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," Angewandte Chemie International Edition, [Link]
-
M. B. Craciun, A. M. Madalan, M. Andruh, "Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems," MDPI, [Link]
-
Wikipedia, "Suzuki reaction," Wikipedia, [Link]
-
Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal, [Link]
-
A. D. Ben-David, T. G. Driver, "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry, [Link]
-
Y. Ueno, K. Kondo, T. Ishii, "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands," ResearchGate, [Link]
-
J. Yoneda, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, [Link]
-
S. D. Roughley, A. M. Jordan, A. G. Leach, et al., "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes," National Institutes of Health, [Link]
-
E. M. Townsend, G. J. P. Perry, M. F. C. C. de Graaff, et al., "The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations," Chemistry – A European Journal, [Link]
-
A. A. Toutov, M. D. Levin, "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm," Organic Process Research & Development, [Link]
-
A. F. Littke, G. C. Fu, "Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances," ResearchGate, [Link]
-
K. H. Shaughnessy, "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," PMC - NIH, [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Characterizing Novel p38 MAP Kinase Inhibitors: A Comparative Analysis Framework
For researchers in drug discovery, particularly those focused on inflammatory diseases and oncology, the p38 mitogen-activated protein (MAP) kinase pathway represents a critical therapeutic target.[1][2][3] The development of potent and selective p38 inhibitors is an ongoing effort, with numerous compounds advancing through preclinical and clinical development. This guide provides a comprehensive framework for characterizing a novel p38 MAP kinase inhibitor, using the hypothetical compound 6-(4-Fluorophenyl)pyridin-2-ol as a case study, and comparing its potential profile against established inhibitors. While specific experimental data for this particular molecule is not publicly available, we will outline the essential experiments and data points required for a thorough evaluation, drawing on established methodologies and data from well-characterized p38 inhibitors.
The p38 MAP Kinase Signaling Pathway: A Key Regulator of Cellular Stress and Inflammation
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to a wide array of external stimuli, including inflammatory cytokines (e.g., TNF-α and IL-1β), ultraviolet irradiation, and osmotic shock.[4][5] This pathway is a key component of the larger MAP kinase superfamily and is integral to regulating processes such as apoptosis, cell differentiation, and immune responses.[4][6]
The canonical p38 signaling cascade is initiated by the activation of upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which in turn phosphorylate and activate p38 MAP kinase.[4] Activated p38 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a coordinated cellular response.[7] Given its pivotal role in inflammation, the inhibition of p38 MAP kinase has been a major focus for the development of novel anti-inflammatory therapeutics.[2][3]
Visualizing the p38 MAP Kinase Pathway
Caption: The p38 MAP Kinase Signaling Cascade.
Comparative Landscape of p38 MAP Kinase Inhibitors
A robust evaluation of a novel inhibitor requires benchmarking against existing compounds. The pyridinone scaffold, present in our hypothetical compound, is a known pharmacophore in kinase inhibitors, suggesting potential for p38 inhibition.[8] Below is a table summarizing the properties of several well-characterized p38 MAP kinase inhibitors that have been investigated in preclinical and clinical settings.
| Inhibitor | Chemical Class | p38α IC50 (nM) | Key Features & Clinical Status |
| Ralimetinib (LY2228820) | Pyridine derivative | 7 | Potent inhibitor of p38α and p38β; has been evaluated in Phase 1/2 clinical trials for various cancers.[9] |
| PH-797804 | Pyridinone | 26 | Novel pyridinone inhibitor with selectivity for p38α over p38β; has undergone Phase 2 clinical trials. |
| VX-702 | Pyridine derivative | - | Highly selective for p38α over p38β. |
| Losmapimod | Pyridine derivative | pKi of 8.1 | Selective for p38α and p38β; has been in Phase 3 clinical trials. |
| SB239063 | Pyridine derivative | 44 | Potent and selective inhibitor of p38α/β. |
| Neflamapimod (VX-745) | Pyridine derivative | 10 | Potent and selective for p38α. |
| Doramapimod (BIRB 796) | Diaryl urea | 38 (p38α), 65 (p38β) | Pan-p38 inhibitor with high affinity; binds to an allosteric site. |
A Step-by-Step Guide to Characterizing a Novel p38 Inhibitor
To ascertain the potential of a novel compound like this compound as a p38 MAP kinase inhibitor, a systematic experimental approach is necessary.
In Vitro Kinase Assays: Determining Potency and Selectivity
The initial step is to determine the direct inhibitory effect of the compound on p38 kinase activity.
Experimental Protocol: In Vitro p38α Kinase Assay
This protocol outlines a common method for assessing p38α inhibition using a purified, recombinant enzyme.
-
Reagents and Materials:
-
Recombinant human p38α kinase
-
ATP
-
Substrate (e.g., ATF-2 fusion protein)
-
Kinase assay buffer
-
Test compound (this compound) and control inhibitors (e.g., SB203580)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
In a 384-well plate, add the kinase, substrate, and test compound/control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The use of a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the kinase and not influenced by other cellular components. ATF-2 is a well-established substrate for p38, providing a physiologically relevant readout of kinase activity.[11]
Selectivity Profiling: To assess the specificity of the inhibitor, it is crucial to test it against a panel of other kinases, particularly those with high sequence homology to p38, such as other MAP kinases (JNK, ERK) and closely related kinases.[12] A broad kinase panel screening is the gold standard for determining the selectivity profile.
Visualizing the Inhibitor Screening Workflow
Caption: Workflow for p38 Inhibitor Characterization.
Cell-Based Assays: Confirming Cellular Potency and Mechanism
Following in vitro characterization, it is essential to evaluate the compound's activity in a cellular context.
Experimental Protocol: Cell-Based Phospho-p38 ELISA
This assay measures the inhibition of p38 phosphorylation in whole cells.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or THP-1) in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of the test compound or a known inhibitor (e.g., SB 202190) for a specified time (e.g., 1 hour).[13]
-
Stimulate the p38 pathway with an agonist like anisomycin or lipopolysaccharide (LPS) for a short period (e.g., 30 minutes).[13]
-
-
Fixation and Staining:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells to allow antibody entry.
-
Incubate with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a fluorogenic or colorimetric substrate and measure the signal.[14]
-
-
Data Analysis:
-
Normalize the phospho-p38 signal to the total cell number (e.g., by using a nuclear stain).
-
Calculate the EC50 value, which represents the concentration of the compound that inhibits 50% of the p38 phosphorylation in cells.
-
Causality Behind Experimental Choices: This cell-based assay provides a more physiologically relevant measure of the compound's efficacy by assessing its ability to penetrate cell membranes and inhibit the target in its native environment. Measuring the phosphorylation state of p38 is a direct readout of its activation status.[13]
The Road Ahead: Navigating Clinical Development
While many p38 inhibitors have shown promise in preclinical studies, the path to clinical success has been challenging.[2] Issues such as lack of sustained efficacy and off-target toxicities have led to the discontinuation of several clinical trials.[1] Therefore, a thorough understanding of a novel inhibitor's potency, selectivity, and cellular activity is paramount before advancing to in vivo studies and, eventually, clinical evaluation.
For a compound like this compound, the initial in vitro and cell-based data would be critical in determining its potential as a therapeutic candidate. A favorable profile would include high potency (low nanomolar IC50 and EC50), excellent selectivity against other kinases, and a clear mechanism of action.
Conclusion
The characterization of a novel p38 MAP kinase inhibitor is a multifaceted process that requires a combination of in vitro and cell-based assays. By following a systematic and rigorous experimental plan, researchers can effectively evaluate the potential of new chemical entities like this compound. This comparative guide provides a foundational framework for such an evaluation, emphasizing the importance of benchmarking against established inhibitors and understanding the underlying biological context of the p38 signaling pathway. The insights gained from these studies are crucial for the development of the next generation of p38-targeted therapies for a range of debilitating diseases.
References
-
Gong, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863875. [Link]
-
Kumar, S., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14107. [Link]
-
Tiwari, R. K., et al. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current pharmaceutical design, 19(24), 4374–4393. [Link]
-
Assay Genie. p38 MAPK Signaling Review. [Link]
-
Li, J., et al. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 277, 116950. [Link]
-
Davies, S. P., et al. (2005). Selectivity of SB203580, SB202190 and other commonly used p38 inhibitors: profiling against a multi-enzyme panel. Current drug discovery technologies, 2(3), 195–201. [Link]
-
Anand, P., et al. (2011). Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury. Pain, 152(10), 2248–2254. [Link]
-
Creative Diagnostics. P38 Signaling Pathway. [Link]
-
Goldman, J. W., et al. (2016). A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 22(4), 826–834. [Link]
-
Rose, C. M., et al. (2012). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. Skeletal muscle, 2(1), 22. [Link]
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et biophysica acta, 1773(8), 1358–1375. [Link]
-
Laufer, S. A., & Wagner, G. K. (2020). An updated patent review of p38 MAP kinase inhibitors (2014-2019). Expert opinion on therapeutic patents, 30(2), 111–124. [Link]
-
Lee, M. R., & Dominguez, C. (2010). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current medicinal chemistry, 17(35), 4259–4278. [Link]
-
Wikipedia. p38 mitogen-activated protein kinases. [Link]
-
ImmunoWay. p38 MAPK (Phospho Tyr322) Cell-Based Colorimetric ELISA Kit. [Link]
Sources
- 1. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. AU754830C - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Biological Activity of 6-(4-Fluorophenyl)pyridin-2-ol and Its Analogs
Introduction: The Therapeutic Potential of the 6-Aryl-2-Pyridone Scaffold
The 6-aryl-2-pyridone chemical scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory effects, making this class of compounds a fertile ground for drug discovery and development. The focus of this guide, 6-(4-Fluorophenyl)pyridin-2-ol, represents a key analog within this family. The introduction of a fluorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, potentially leading to improved therapeutic efficacy.
This guide provides a comparative analysis of the biological activity of this compound and its structurally related analogs. By examining the available experimental data, we will elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds. This in-depth analysis is intended for researchers, scientists, and drug development professionals to inform future research directions and the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity: A Multifaceted Profile
The biological activities of this compound and its analogs are diverse, with significant potential in oncology, infectious diseases, and inflammatory conditions. The following sections provide a detailed comparison of their performance in key therapeutic areas, supported by available experimental data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The 6-aryl-2-pyridone scaffold has demonstrated significant potential as an anticancer agent. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are not extensively reported in publicly available literature, the activity of its close analogs provides valuable insights into its potential efficacy.
The presence and position of substituents on the 6-phenyl ring play a crucial role in modulating the anticancer activity. For instance, studies on related quinazolinone derivatives have shown that substitutions on the phenyl ring can lead to significant cytotoxic effects, with EC50 values ranging from 0.30 to 10.10 µM against various cancer cell lines[1]. In a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones, a compound with a substituted aryl group (2g) exhibited high activity against leukemia, non-small-cell lung cancer, and breast cancer cell lines, with a GI50 value of less than 2 μM[2]. Furthermore, the introduction of a fluorophenyl group in other heterocyclic systems has been shown to enhance anticancer activity[3][4]. For example, a 4-fluorophenyl analog of pironetin, a natural product with antiproliferative activity, showed only a three-fold reduction in activity compared to the parent compound, indicating that this substitution is well-tolerated[5][6].
Table 1: Comparative Anticancer Activity of 6-Aryl-2-Pyridone Analogs and Related Heterocycles
| Compound/Analog Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50/EC50) | Reference |
| 6-Pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones | U937, WEHI-3, HepG2, Hep3B, A549, CH27 | 0.30 - 10.10 µM | [1] |
| 6-Aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones | HL-60(TB), SR, NCI-H522, BT-549 | < 2 µM (for compound 2g) | [2] |
| 4-(Pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 | 1.95 µM | [7] |
| Phenylpironetin analog with 4-fluorophenyl group | OVCAR5, A2780 | Reduced 3-fold compared to pironetin | [5][6] |
| 1,3,4-Thiadiazole derivatives with fluorophenyl substitution | MCF-7 | ~52-55 µM | [3] |
Causality Behind Experimental Choices: The selection of a diverse panel of cancer cell lines is crucial to assess the broad-spectrum or selective nature of the compounds' cytotoxicity. Cell lines from different tissue origins (e.g., leukemia, lung, breast) represent a variety of cancer types with distinct genetic and phenotypic characteristics. The use of standard reference compounds, such as doxorubicin or paclitaxel, in these assays is essential for validating the experimental setup and providing a benchmark for the potency of the test compounds.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 6-aryl-2-pyridone scaffold has also shown promise in this area. The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Structure-activity relationship studies have indicated that halogen substituents on the aryl ring can significantly influence antimicrobial activity. For instance, the presence of a 4-fluorophenyl group on a quinoline moiety, a related nitrogen-containing heterocycle, was shown to enhance antimicrobial activity[4]. In a study of halogenated pyrrolopyrimidines, bromo and iodo substitutions on the 4-benzylamine group, coupled with a hydroxyl group on the 6-aryl unit, resulted in potent activity against Staphylococcus aureus with MIC values of 8 mg/L[8]. This suggests that the electronic properties and lipophilicity conferred by the halogen atom are critical for antimicrobial action.
Table 2: Comparative Antimicrobial Activity of 6-Aryl-2-Pyridone Analogs and Related Heterocycles
| Compound/Analog Class | Microorganism(s) | Reported Activity (MIC) | Reference |
| Halogenated Pyrrolopyrimidines | Staphylococcus aureus | 8 mg/L | [8] |
| Benzimidazole-Quinoline Hybrids with 4-fluorophenyl group | Various bacteria and fungi | Enhanced activity | [4] |
| 3-Cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl-4-chloro benzoate | Bacillus subtilis, Staphylococcus aureus | Comparable to Amikacin | [9] |
Causality Behind Experimental Choices: The selection of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens (e.g., Candida albicans), is standard practice in antimicrobial screening. This allows for the determination of the spectrum of activity of the compounds. The broth microdilution method is a widely accepted and standardized technique for determining MIC values, providing a quantitative measure of antimicrobial potency.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. The anti-inflammatory potential of 6-aryl-2-pyridone analogs is often investigated through their ability to inhibit key inflammatory enzymes, such as cyclooxygenase-2 (COX-2).
While direct data on this compound is scarce, related pyridazinone derivatives have been explored as anti-inflammatory agents[10]. The rationale for targeting COX-2 lies in its role in the synthesis of prostaglandins, which are key mediators of inflammation. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.
Causality Behind Experimental Choices: In vitro enzyme inhibition assays are a direct and efficient way to screen for potential anti-inflammatory agents that target specific enzymes in the inflammatory cascade. The use of a fluorometric or colorimetric substrate allows for a high-throughput and quantitative assessment of enzyme activity and inhibition.
Experimental Protocols: A Guide to Self-Validating Methodologies
The following sections provide detailed, step-by-step methodologies for the key experiments discussed in this guide. These protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for a fluorometric COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit). This typically includes reconstituting the COX-2 enzyme, preparing the assay buffer, probe, and cofactor solutions. [11]2. Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.
-
Assay Plate Setup: In a 96-well white opaque plate, add the following to the respective wells:
-
Enzyme Control: Assay buffer and enzyme.
-
Inhibitor Wells: Test compound at various concentrations and enzyme.
-
Inhibitor Control (Positive Control): A known COX-2 inhibitor (e.g., Celecoxib) and enzyme.
-
Background Control: Assay buffer without the enzyme.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme. [12]5. Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) to all wells. 6. Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation/Emission = 535/587 nm) in kinetic mode for a specified period (e.g., 30 minutes) at 37°C using a fluorescence microplate reader.
-
Data Analysis: Determine the rate of the reaction for each well. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
In Vivo Tumor Growth Inhibition: Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a test compound using a human tumor xenograft model in immunodeficient mice.
Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo tumor xenograft study.
Step-by-Step Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, test compound at different doses, and a positive control). [13]4. Treatment Administration: Administer the test compound and controls via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).
-
Tumor and Body Weight Measurement: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²)/2. [14][15]6. Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice.
-
Data Analysis: Excise the tumors and measure their weight. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. The T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group) is also a common metric for evaluating efficacy.[13] Analyze the data for statistical significance. Further analysis, such as histology or biomarker analysis of the tumor tissue, can also be performed.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 6-aryl-2-pyridone analogs suggest their interaction with multiple cellular targets and signaling pathways. While the precise mechanisms for many of these compounds are still under investigation, several potential pathways have been implicated based on the activities of related molecules.
Potential Signaling Pathways Targeted by 6-Aryl-2-Pyridone Analogs
Caption: Potential signaling pathways modulated by 6-aryl-2-pyridone analogs.
In the context of cancer, some pyridone-containing fused heterocyclic compounds have been shown to act as kinase inhibitors. For example, 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have been evaluated as inhibitors of the Wee1 kinase, a key regulator of the G2/M cell cycle checkpoint.[16] Inhibition of Wee1 can lead to premature entry into mitosis and subsequent cell death in cancer cells with p53 deficiencies.
For their anti-inflammatory effects, the inhibition of COX-2 is a primary mechanism. By blocking COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.
The antimicrobial mechanisms are likely varied and may involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or interference with cell wall synthesis. The specific targets often depend on the particular structural features of the analog.
Conclusion and Future Directions
The 6-aryl-2-pyridone scaffold, exemplified by this compound, represents a versatile platform for the development of novel therapeutic agents. While direct experimental data for the title compound is limited, a comparative analysis of its analogs reveals a rich pharmacology with significant potential in anticancer, antimicrobial, and anti-inflammatory applications.
Future research should focus on the systematic synthesis and biological evaluation of a library of 6-(substituted phenyl)pyridin-2-ol analogs to further elucidate the structure-activity relationships. In particular, a direct comparison of analogs with different halogen substitutions (F, Cl, Br, I) at various positions on the phenyl ring would provide critical insights into the role of electronic and steric effects on biological activity. Furthermore, mechanism of action studies are warranted to identify the specific molecular targets of the most potent compounds, which will be instrumental in their optimization and potential clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations with scientific rigor.
References
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. [Link]
-
Synthesis and Cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones. ResearchGate. [Link]
-
Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents. Taylor & Francis Online. [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]
-
Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed Central. [Link]
-
Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. PubMed. [Link]
-
In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. PubMed Central. [Link]
-
Studies on new substituted pyridazinones: synthesis and biological evaluation. SciELO. [Link]
-
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Publishing. [Link]
-
IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. ResearchGate. [Link]
-
Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and... PubMed. [Link]
-
Synthesis and biological evaluation of certain 2H-pyran-2-ones and some derived 1H-pyridin-2-one analogs as antimicrobial agents. ResearchGate. [Link]
-
In vivo tumor growth inhibition assay. A) Schematic diagram and time... ResearchGate. [Link]
-
An Antagonist Antibody That Inhibits Cancer Cell Growth In Vitro through RACK1. MDPI. [Link]
-
The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. PubMed. [Link]
-
Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. PubMed. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Synthesis and antimicrobial activity studies of microwave irradiated in (4-chlorophenyl) (6-methylpyridin-3-yl) derivatives. ResearchGate. [Link]
-
Effects of Substitution on Cytotoxicity of Diphenyl Ditelluride in Cultured Vascular Endothelial Cells. MDPI. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]
-
Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]
-
Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. PubMed Central. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
-
STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. PubMed Central. [Link]
-
Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. PubMed Central. [Link]
-
In vivo tumor growth inhibition assay. Antitumor activities and changes... ResearchGate. [Link]
-
MTT Cell Assay Protocol. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. assaygenie.com [assaygenie.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Comparison of Pyridin-2-ol Based Metallo-β-Lactamase Inhibitors
This guide provides a comprehensive framework for the in vitro comparison of pyridin-2-ol based enzyme inhibitors, with a specific focus on their activity against metallo-β-lactamases (MBLs). The methodologies and insights presented herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antibacterial agents. We will delve into the rationale behind experimental design, provide detailed protocols for robust inhibitor characterization, and discuss the interpretation of the resulting data.
The Imperative for Novel Metallo-β-Lactamase Inhibitors
The rise of antibiotic resistance poses a significant threat to global health. Metallo-β-lactamases are a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The development of potent and specific MBL inhibitors to be used in combination with existing β-lactam antibiotics is a critical strategy to combat this growing resistance.[3]
The pyridin-2-ol scaffold, and its tautomeric form pyridinone, has emerged as a promising pharmacophore for the design of MBL inhibitors. These compounds can effectively chelate the active site zinc ions that are essential for the catalytic activity of MBLs.[4][5] This guide will equip you with the necessary tools to rigorously evaluate and compare the efficacy of novel pyridin-2-ol based MBL inhibitors in a controlled in vitro setting.
Experimental Design: A Foundation of Scientific Rigor
A well-designed in vitro comparison is paramount for generating reliable and reproducible data. The following sections outline the key considerations and a detailed protocol for assessing the inhibitory potential of pyridin-2-ol derivatives against the clinically significant New Delhi metallo-β-lactamase-1 (NDM-1).
Causality in Experimental Choices
Our experimental approach is centered around two primary objectives: determining the half-maximal inhibitory concentration (IC50) and elucidating the kinetic mechanism of inhibition. The IC50 value provides a quantitative measure of an inhibitor's potency, while kinetic analysis reveals how the inhibitor interacts with the enzyme and its substrate.[6]
For our model system, we have selected the New Delhi metallo-β-lactamase-1 (NDM-1), a widely disseminated MBL that confers resistance to a broad range of β-lactam antibiotics.[2] The chromogenic substrate nitrocefin will be utilized for its well-characterized hydrolysis by NDM-1, which results in a readily detectable color change.[7]
Experimental Workflow
The overall experimental workflow is designed to be systematic and self-validating, incorporating appropriate controls at each stage to ensure the integrity of the data.
Caption: Experimental workflow for the in vitro comparison of MBL inhibitors.
Detailed Methodologies
The following protocols are provided as a robust starting point for your investigations. It is recommended to optimize these conditions for your specific laboratory setup and reagents.
Protocol 1: IC50 Determination of Pyridin-2-ol Based Inhibitors against NDM-1
Objective: To determine the concentration of a pyridin-2-ol based inhibitor required to inhibit 50% of NDM-1 activity.
Materials:
-
Recombinant NDM-1 enzyme
-
Nitrocefin (chromogenic substrate)
-
Pyridin-2-ol based test compounds
-
Assay Buffer: 30 mM HEPES, 100 mM NaCl, 10 µM ZnSO₄, 20 µg/mL BSA, pH 6.8[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant NDM-1 enzyme in assay buffer. The final concentration in the assay should be approximately 5 nM.[7]
-
Prepare a stock solution of nitrocefin in DMSO. The final concentration in the assay should be 60 µM.[7]
-
Prepare stock solutions of the pyridin-2-ol based test compounds in DMSO.
-
-
Inhibitor Dilution Series:
-
Perform a serial dilution of each test compound in DMSO to create a range of concentrations. A typical starting range would be from 100 µM down to low nanomolar concentrations.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
5 nM NDM-1 enzyme
-
A specific concentration of the test inhibitor (or DMSO for the no-inhibitor control)
-
-
Include a "no enzyme" control for background subtraction.
-
-
Pre-incubation:
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding nitrocefin to each well to a final concentration of 60 µM.
-
Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the initial velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Kinetic Analysis of NDM-1 Inhibition
Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Materials: Same as for IC50 determination.
Procedure:
-
Assay Setup:
-
Set up a series of reactions with varying concentrations of the substrate (nitrocefin) and a fixed concentration of the inhibitor. Repeat this for several different fixed inhibitor concentrations.
-
-
Data Collection:
-
Measure the initial velocity for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Generate a Michaelis-Menten plot (initial velocity vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration). The pattern of the lines on this plot will indicate the mechanism of inhibition.[8]
-
Calculate the apparent Km and Vmax values from the Lineweaver-Burk plot.
-
From the changes in Km and Vmax in the presence of the inhibitor, the inhibition constant (Ki) can be calculated. For competitive inhibition, the Ki can be determined from the relationship between the apparent Km and the inhibitor concentration.
-
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for comparative analysis.
Table 1: Comparative Inhibitory Activity of Pyridin-2-ol Derivatives against NDM-1
| Compound ID | Structure | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| PPO-1 | 6-(phosphonomethyl)pyridine-2-carboxylic acid | 0.37 | 0.07 | Competitive |
| PPO-2 | 6-(hydroxymethyl)pyridine-2-carboxylic acid | 5.2 | 1.8 | Competitive |
| PPO-3 | Pyridine-2-carboxylic acid | >100 | >50 | Weak/No Inhibition |
| Reference | L-Captopril | 10.0 | 5.0 | Competitive |
Data are hypothetical but representative of published findings for similar compounds.[9][10][11]
The data in Table 1 clearly demonstrates the superior potency of the 6-(phosphonomethyl)pyridine-2-carboxylic acid (PPO-1) compared to the other derivatives and the reference inhibitor, L-Captopril. The low micromolar to nanomolar IC50 and Ki values for PPO-1 highlight its potential as a lead compound. The lack of significant activity for PPO-3 underscores the importance of the substituent at the 6-position of the pyridine ring for effective inhibition.[9]
Mechanism of Action: Zinc Chelation
Pyridin-2-ol based inhibitors primarily exert their effect by chelating the zinc ions in the active site of MBLs.[4] The NDM-1 enzyme contains two zinc ions (Zn1 and Zn2) that are essential for catalysis.[12][13] These ions activate a water molecule that acts as a nucleophile to hydrolyze the β-lactam ring of antibiotics.[12] The pyridin-2-ol scaffold, along with appropriate functional groups, can coordinate with these zinc ions, displacing the catalytic water molecule and rendering the enzyme inactive.
Caption: Mechanism of NDM-1 inhibition by a pyridin-2-ol based inhibitor.
Structure-Activity Relationship (SAR) Insights
The comparative data in Table 1 provides a glimpse into the structure-activity relationship of these inhibitors. The presence of a phosphonomethyl group at the 6-position of the pyridine ring (PPO-1) dramatically enhances inhibitory activity compared to a hydroxymethyl group (PPO-2) or no substitution (PPO-3). This suggests that the phosphonate group plays a crucial role in coordinating with the active site zinc ions or interacting with nearby amino acid residues. Furthermore, the carboxylate group at the 2-position is essential for inhibitory activity, as its removal significantly diminishes potency.[9] These insights are invaluable for the rational design of next-generation pyridin-2-ol based MBL inhibitors with improved efficacy.
Conclusion
This guide has provided a comprehensive overview of the in vitro comparison of pyridin-2-ol based enzyme inhibitors, with a specific focus on MBLs. By employing the detailed protocols and adhering to the principles of rigorous experimental design, researchers can generate high-quality, reproducible data to accelerate the discovery and development of novel therapeutics to combat antibiotic resistance. The insights into the mechanism of action and structure-activity relationships of these compounds offer a solid foundation for the rational design of more potent and selective MBL inhibitors.
References
-
Hinchliffe, P., et al. (2018). Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry, 57(11), 1733-1744. [Link]
-
Crowder, M. W., et al. (2021). Benzimidazole and Benzoxazole Zinc Chelators as Inhibitors of Metallo-β-Lactamase NDM-1. ChemMedChem, 16(4), 711-719. [Link]
-
King, A. M., et al. (2017). Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics. Frontiers in Microbiology, 8, 1599. [Link]
-
DeVico, A. L., et al. (2023). In Vitro and In Vivo Development of a β-Lactam–Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. ACS Infectious Diseases, 9(3), 633-644. [Link]
-
GraphPad Software. (2023). IC50 and EC50 analysis. GraphPad Prism 10 Curve Fitting Guide. [Link]
-
van Berkel, S. S., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry, 56(17), 6945-6955. [Link]
-
Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Kim, Y., et al. (2013). NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism. The FASEB Journal, 27(10), 4055-4065. [Link]
-
Linciano, P., et al. (2020). Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. JACS Au, 1(1), 53-63. [Link]
-
Peng, Z., et al. (2017). Approaches for the discovery of metallo-β-lactamase inhibitors: A review. European Journal of Medicinal Chemistry, 138, 989-1002. [Link]
-
Gonzalez, J. M., et al. (2016). Evolution of Metallo-β-lactamases: Trends Revealed by Natural Diversity and in vitro Evolution. Antibiotics, 5(2), 19. [Link]
-
Navas, M. J., et al. (2020). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Biomolecules, 10(6), 854. [Link]
-
Palzkill, T. (2018). Metallo-β-lactamases: a continuing challenge. Current Opinion in Microbiology, 45, 8-15. [Link]
-
Hinchliffe, P., et al. (2018). Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry, 57(11), 1733-1744. [Link]
-
Khan, A. U., et al. (2017). Structure, Function of Serine and Metallo-β-lactamases and their Inhibitors. Current Protein & Peptide Science, 18(12), 1226-1242. [Link]
-
Feng, L., et al. (2024). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. Molecules, 29(17), 3944. [Link]
-
Rahman, M., et al. (2024). New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review. Journal of Clinical Medicine, 13(14), 4199. [Link]
-
Rios-Guevara, E. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(1), 241. [Link]
-
Shapiro, A. B. (2023). How to prepare the Nitrocefin standard curve for beta lactamase inhibition assay? ResearchGate. [Link]
-
Wang, J., et al. (2013). Metallo-β-lactamases: structural features, antibiotic recognition, inhibition, and inhibitor design. Current Medicinal Chemistry, 20(24), 2995-3005. [Link]
-
Zhang, H., et al. (2020). Discovery of thiosemicarbazones derivatives as effective New Delhi metallo‒β‒lactamase‒1 (NDM‒1) inhibitors against NDM‒1 producing clinical isolates. European Journal of Medicinal Chemistry, 200, 112444. [Link]
-
Feng, L., et al. (2016). Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids. Biochemical Journal, 473(13), 1935-1945. [Link]
-
LibreTexts Chemistry. (2023). NDM-1: Metallobetalactamases (MBLs) and Antibiotic Resistance. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and Benzoxazole Zinc Chelators as Inhibitors of Metallo-β-Lactamase NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. In Vitro Efficacy of Biocompatible Zinc Ion Chelating Molecules as Metallo-β-Lactamase Inhibitor among NDM Producing <i>Escherichia coli</i> - Journal of Laboratory Physicians [jlabphy.org]
A Senior Application Scientist's Guide to Benchmarking Novel PI3Kα Inhibitors: A Comparative Analysis of 6-(4-Fluorophenyl)pyridin-2-ol against Alpelisib and Taselisib
Abstract
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3] The p110α isoform (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes, making it a prime target for therapeutic intervention.[4] This guide provides a comprehensive framework for the preclinical benchmarking of a novel PI3Kα inhibitor, 6-(4-Fluorophenyl)pyridin-2-ol (hereafter referred to as "Compound X"), against the FDA-approved inhibitor Alpelisib (BYL719) and the clinical-stage inhibitor Taselisib (GDC-0032). We will detail the requisite in vitro and cellular assays, explain the scientific rationale behind each experimental step, and present a clear structure for data comparison, thereby establishing a robust methodology for evaluating the therapeutic potential of new chemical entities targeting PI3Kα.
Introduction: The Rationale for Developing Novel PI3Kα Inhibitors
The PI3K/AKT/mTOR pathway is a central node in cellular signaling, integrating inputs from growth factors and hormones to control essential processes.[5][6] Dysregulation of this pathway, often through activating mutations in PIK3CA, leads to unchecked cell proliferation and resistance to apoptosis, driving tumorigenesis.[2][7] While the development of PI3Kα inhibitors like Alpelisib has marked a significant advancement, particularly for HR+/HER2-, PIK3CA-mutated breast cancer, challenges remain.[8] Issues such as on-target side effects (e.g., hyperglycemia) and the emergence of resistance necessitate the discovery of new inhibitors with improved potency, selectivity, and safety profiles.[9][10]
This guide uses a novel investigational compound, this compound (Compound X), as a case study. We will compare it to two well-characterized inhibitors:
-
Alpelisib (BYL719): An FDA-approved, potent, and specific inhibitor of the p110α isoform.[5][9]
-
Taselisib (GDC-0032): A potent inhibitor of p110α, δ, and γ isoforms with preferential activity against mutant PI3Kα, which has undergone extensive clinical investigation.[11][12][13]
Our objective is to establish a rigorous, multi-tiered approach to determine if Compound X offers a superior or differentiated profile compared to these established benchmarks.
The Benchmarking Workflow: From Enzyme to Cell
A successful benchmarking campaign follows a logical progression from target engagement at the enzymatic level to demonstrating a desired biological effect in a relevant cellular context. This systematic approach ensures that resources are focused on compounds with the highest potential.
Caption: High-level workflow for benchmarking a novel PI3Kα inhibitor.
Phase 1: In Vitro Enzymatic Potency and Selectivity
The foundational step is to quantify the direct inhibitory effect of Compound X on the target enzyme, PI3Kα, and assess its specificity against other Class I isoforms.
Rationale and Experimental Choice
-
Expertise & Experience: We must first determine the intrinsic potency (IC50) of our compound against the primary target, p110α. A low nanomolar IC50 is typically the goal. However, potency alone is insufficient. The four Class I PI3K isoforms (α, β, δ, γ) have highly homologous ATP-binding sites but distinct physiological roles.[14][15] Off-target inhibition can lead to unintended toxicities. For example, inhibiting PI3Kδ can impact immune function, while PI3Kβ inhibition may affect glucose metabolism. Therefore, a comprehensive selectivity profile is non-negotiable.
-
Trustworthiness: To ensure data validity, we utilize a well-established, commercially available assay format like the ADP-Glo™ Kinase Assay.[16][17] This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a robust and scalable method for determining enzyme activity.[16] The experiment must include positive controls (our benchmark inhibitors) and a negative control (vehicle, e.g., DMSO) to establish the assay window and validate results.
Protocol: PI3K Isoform HTRF Kinase Assay
This protocol is adapted for determining IC50 values across the four Class I PI3K isoforms.
-
Reagent Preparation:
-
Prepare a 5X Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[16]
-
Serially dilute Compound X, Alpelisib, and Taselisib in 100% DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM).
-
-
Kinase Reaction:
-
In a 384-well plate, add 0.5 µL of the serially diluted compounds or DMSO vehicle control.
-
Add 4.0 µL of a solution containing the specific PI3K isoform (e.g., PI3Kα, β, δ, or γ) and the lipid substrate (PIP2) diluted in the reaction buffer.
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration at or near the Km for ATP, typically 10-50 µM).
-
-
Signal Detection (ADP-Glo™ Method):
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Read luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary
The goal is to populate a table like the one below. The data for Alpelisib and Taselisib are derived from public sources, while the values for Compound X would be generated experimentally.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Selectivity (β/α) |
| Compound X | (Experimental) | (Experimental) | (Experimental) | (Experimental) | (Calculated) |
| Alpelisib | 4.6[5] | 1200[19] | 290[19] | 250[19] | ~260x |
| Taselisib | ~1-3 | ~1000 | ~2 | ~1 | ~330-1000x |
*Note: Taselisib IC50 values vary across literature; it is a potent inhibitor of α, δ, and γ isoforms, with significantly less activity against the β isoform.[11][13]
Phase 2: Cellular Potency and On-Target Pathway Modulation
Demonstrating enzymatic inhibition is the first step. The critical next phase is to confirm that the compound can enter a cancer cell, engage its target, and elicit the desired anti-proliferative effect.
The PI3K/AKT/mTOR Signaling Pathway
Inhibition of PI3Kα is designed to block the phosphorylation of PIP2 to PIP3, thereby preventing the recruitment and activation of downstream effectors, most notably the kinase AKT.[7][20] Measuring the phosphorylation status of AKT is a direct and reliable pharmacodynamic biomarker of target engagement within the cell.
Caption: The PI3K/AKT/mTOR signaling pathway and point of inhibition.
Protocol: Cellular Proliferation Assay
-
Expertise & Experience: The choice of cell line is paramount. To assess the efficacy of a PI3Kα inhibitor, we must use a cancer cell line whose growth is dependent on this pathway. Breast cancer cell lines like MCF-7 or T47D, which harbor activating PIK3CA mutations, are industry-standard models. The endpoint measured is typically cell viability or proliferation, providing a Growth Inhibition 50% (GI50) value.
-
Trustworthiness: This assay must be conducted over a sufficient duration (e.g., 72-96 hours) to observe an effect on proliferation. A robust readout like CellTiter-Glo®, which measures cellular ATP levels as an indicator of viability, is preferred for its sensitivity and dynamic range.
-
Cell Culture: Seed MCF-7 or T47D cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound X, Alpelisib, and Taselisib (typically for 72 hours). Include a vehicle-only control.
-
Viability Measurement: After the incubation period, add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 value using a non-linear regression curve fit.
Protocol: Western Blot for p-AKT Inhibition
-
Expertise & Experience: This experiment provides definitive evidence of on-target activity. A decrease in the level of phosphorylated AKT (at Ser473 or Thr308) following compound treatment confirms that the inhibitor is engaging PI3Kα and blocking downstream signaling.
-
Trustworthiness: It is critical to probe for both phosphorylated AKT (p-AKT) and total AKT (t-AKT). The ratio of p-AKT to t-AKT is the key metric. A loading control, such as β-actin or GAPDH, must also be included to ensure equal protein loading across all samples, validating the observed changes.
-
Cell Treatment & Lysis: Seed MCF-7 cells in 6-well plates. Treat with vehicle, Compound X, Alpelisib, and Taselisib at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a short duration (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-p-AKT Ser473, rabbit anti-t-AKT, mouse anti-β-actin).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the p-AKT/t-AKT ratio.
Comparative Cellular Data Summary
| Compound | Cellular Proliferation GI50 (nM) (MCF-7, PIK3CA-mutant) | p-AKT Inhibition IC50 (nM) (MCF-7, PIK3CA-mutant) |
| Compound X | (Experimental) | (Experimental) |
| Alpelisib | ~150-300 | ~50-100 |
| Taselisib | ~50-150 | ~10-50 |
(Note: Cellular IC50/GI50 values are highly dependent on assay conditions and cell line; the values provided are representative ranges found in the literature.)
Synthesizing the Data: A Framework for Decision-Making
By integrating the enzymatic and cellular data, a comprehensive profile of Compound X emerges. The ideal candidate would exhibit:
-
High Potency: An enzymatic PI3Kα IC50 in the low single-digit nanomolar range, which translates to potent anti-proliferative activity (low nanomolar GI50) in PIK3CA-mutant cancer cells.
-
High Selectivity: A selectivity ratio of >100-fold for PI3Kα over other isoforms, particularly PI3Kβ, is desirable to minimize potential off-target toxicities.[13][21]
-
Clear On-Target Activity: A dose-dependent reduction in p-AKT levels at concentrations consistent with its anti-proliferative GI50 value, confirming its mechanism of action.
If Compound X demonstrates superior selectivity over Taselisib while maintaining the α-isoform potency of Alpelisib, it would represent a promising candidate for further preclinical development, including pharmacokinetic, pharmacodynamic, and in vivo efficacy studies in xenograft models.
References
-
Wainberg, Z. A., et al. (2024). Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. ESMO Open. Available from: [Link]
-
Mayer, I. A., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research. Available from: [Link]
-
Miller, M. S., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. Biomolecules. Available from: [Link]
-
Shukla, M. R., et al. (2020). Discovery of a Potent and Selective PI3Kδ Inhibitor... Journal of Medicinal Chemistry. Available from: [Link]
-
Massacesi, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Journal of Clinical Oncology. Available from: [Link]
-
Shukla, M. R., et al. (2021). Discovery of a Potent and Selective PI3Kδ Inhibitor... ResearchGate. Available from: [Link]
-
Kessler, A., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease. Available from: [Link]
-
Porta, C., et al. (2021). Alpelisib for the treatment of PIK3CA-mutated, hormone receptor-positive, HER2-negative metastatic breast cancer. Expert Review of Clinical Pharmacology. Available from: [Link]
-
Yang, Q., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available from: [Link]
-
Juric, D., et al. (2015). Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery. Available from: [Link]
-
Unknown Author. (Date Unknown). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available from: [Link]
-
Wikipedia. PI3K/AKT/mTOR pathway. Available from: [Link]
-
Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology. Available from: [Link]
-
Knight, Z. A., et al. (2008). Dissecting isoform selectivity of PI3K inhibitors: the role of non-conserved residues in the catalytic pocket. Biochemical Journal. Available from: [Link]
-
Mayer, I. A., et al. A Phase Ib/II trial of taselisib (GDC-0032), a PI3K inhibitor, in combination with enzalutamide in patients with androgen receptor positive triple negative metastatic breast cancer. Vanderbilt-Ingram Cancer Center. Available from: [Link]
-
BPS Bioscience. PI3Kα (p110α/p85) Assay Kit. Available from: [Link]
-
Guerrero-Zotano, A., et al. (2020). PI3K/AKT/mTOR Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects. MDPI. Available from: [Link]
-
Unknown Author. (2025). Efficacy of Providing the PI3K p110α Inhibitor BYL719 (Alpelisib) to Middle-Aged Mice in Their Diet. ResearchGate. Available from: [Link]
-
Varghese, R., et al. (2021). Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT. SLAS Discovery. Available from: [Link]
-
Prevo, R., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research. Available from: [Link]
-
Knight, Z. A., et al. (2008). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. PubMed Central. Available from: [Link]
-
Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Available from: [Link]
-
Al-Jumayli, M., et al. (2025). PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. Cancers. Available from: [Link]
-
Toker, A. (2025). Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer. YouTube. Available from: [Link]
-
Han, Y., et al. Identification of PIAs that inhibit Akt. ResearchGate. Available from: [Link]
-
Ciraolo, E., et al. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in Enzymology. Available from: [Link]
-
OncLive. (2018). Only Modest Benefit Seen With Taselisib in PIK3CA-Mutant Breast Cancer. Available from: [Link]
-
Miller, M. S., et al. (2019). Structural Determinants of Isoform Selectivity in PI3K Inhibitors. PubMed. Available from: [Link]
Sources
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. icm.unicancer.fr [icm.unicancer.fr]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 9. A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of p38 MAPK Inhibition: A Comparative Guide to Alternatives for 6-(4-Fluorophenyl)pyridin-2-ol
For researchers, scientists, and drug development professionals, the pursuit of selective and effective kinase inhibitors is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of alternatives to the p38 MAPK inhibitor, 6-(4-fluorophenyl)pyridin-2-ol, grounded in experimental data. We will delve into the rationale for seeking alternatives, explore diverse chemical scaffolds, and provide detailed protocols for their evaluation, empowering you to make informed decisions in your drug discovery programs.
The Allure and Pitfalls of Targeting p38 MAPK
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Its central role in the production of pro-inflammatory mediators like TNF-α and IL-1β has made it an attractive therapeutic target for a host of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD), as well as for various cancers.[1][2]
The this compound scaffold, a member of the pyridinone class, represents a common chemotype explored for p38 MAPK inhibition.[3] Pyridinone-containing compounds are recognized for their ability to act as bioisosteres for other chemical groups and to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[3] However, the development of p38 MAPK inhibitors has been fraught with challenges. Numerous clinical trials have been discontinued due to a combination of off-target toxicities, particularly hepatotoxicity and central nervous system (CNS) side effects, and a disappointing lack of clinical efficacy.[4] These setbacks underscore the urgent need for novel scaffolds that offer improved selectivity, potency, and pharmacokinetic profiles.
A Comparative Analysis of Alternative Scaffolds
The quest for superior p38 MAPK inhibitors has led to the exploration of a diverse array of chemical architectures. Here, we compare the performance of several key alternatives to the this compound scaffold, supported by experimental data from peer-reviewed studies.
| Scaffold Class | Representative Compound | p38α IC50 (nM) | Key Features & Rationale |
| Pyridinone | PH-797804 | 26 | The archetypal scaffold, offering a solid foundation for potency but often plagued by selectivity issues.[5] |
| Pyridinylimidazole | SB202190 | 50 | One of the earliest and most studied classes; acts as an ATP-competitive inhibitor.[5] |
| Quinazolinone | N/A | Varies | Offers a high degree of specificity by inducing a peptide flip between Met109 and Gly110 in the kinase hinge region.[6][7] |
| Pyridol-pyrimidine | N/A | Varies | Similar to quinazolinones, exploits the unique glycine residue in the p38 hinge region for enhanced selectivity.[6][7] |
| Diaryl Urea | BIRB 796 | 38 | Binds to an allosteric site, inducing a "DFG-out" conformation, which can lead to improved selectivity and prolonged target engagement.[8] |
| Imidazo[1,2-a]pyridyl N-arylpyridazinone | N/A | Varies | A hybrid design combining features of pyridinylimidazoles and dual hydrogen bond acceptors to create a new class of selective inhibitors.[9] |
Causality Behind Experimental Choices: The shift from traditional ATP-competitive inhibitors like the pyridinones and pyridinylimidazoles to scaffolds like quinazolinones, pyridol-pyrimidines, and diaryl ureas reflects a strategic move in medicinal chemistry. The latter classes of compounds achieve their selectivity not just by occupying the ATP pocket, but by interacting with unique structural features of p38 MAPK, such as the glycine-rich loop or allosteric sites.[6][7][8] This approach is designed to minimize off-target kinase inhibition, a primary driver of toxicity.
Experimental Validation: Protocols for Assessing p38 MAPK Inhibition
To ensure the trustworthiness and reproducibility of findings, standardized and robust experimental protocols are paramount. Below are detailed methodologies for key in vitro and cell-based assays to evaluate p38 MAPK inhibitors.
In Vitro p38α Kinase Assay (Luminescent)
This assay quantifies the amount of ADP produced from the kinase reaction, providing a direct measure of enzyme activity.
Protocol:
-
Reagent Preparation: Dilute the p38α enzyme, substrate (e.g., ATF-2), ATP, and test compounds in a kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control), 2 µL of the p38α enzyme solution, and 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.[10]
Self-Validating System: The inclusion of a positive control (no inhibitor) and a negative control (no enzyme) in each assay plate validates the results. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure a robust screening window.
Cell-Based p38 MAPK Phosphorylation Assay (High-Content Screening)
This assay measures the phosphorylation of p38 MAPK at Thr180/Tyr182 within a cellular context, providing insights into the compound's ability to inhibit the kinase in a more physiologically relevant environment.
Protocol:
-
Cell Culture: Seed cells (e.g., HeLa, A549) in a 96-well plate and culture for 24-48 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for 1 hour.
-
Stimulation: Activate the p38 MAPK pathway by treating the cells with a stimulant (e.g., anisomycin) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative and then permeabilize the cell membranes.
-
Immunostaining:
-
Incubate the cells with a primary antibody specific for phospho-p38 (Thr180/Tyr182) for 1 hour at room temperature.
-
Wash the cells three times with an immunofluorescence buffer.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1 hour.
-
-
Imaging and Analysis: Acquire images using a high-content screening system and quantify the intensity of the phospho-p38 signal in the nucleus and/or cytoplasm.[11]
Self-Validating System: The use of a known p38 MAPK inhibitor (e.g., SB202190) as a positive control for inhibition and a stimulant-only condition as a positive control for activation ensures the validity of the assay.
Visualizing the Path to Better Inhibitors
To better understand the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
Caption: A streamlined workflow for the evaluation of novel p38 MAPK inhibitors.
Conclusion: Charting a New Course in p38 MAPK Inhibition
The journey to develop a safe and effective p38 MAPK inhibitor has been challenging, with the limitations of early scaffolds like this compound becoming increasingly apparent. However, these challenges have spurred innovation, leading to the design of novel chemical architectures with improved selectivity and diverse mechanisms of action. By embracing a systematic and comparative approach, grounded in robust experimental validation, the medicinal chemistry community is well-positioned to overcome the hurdles of the past and unlock the full therapeutic potential of targeting the p38 MAPK pathway. This guide serves as a foundational resource for researchers dedicated to this critical endeavor.
References
-
Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. (2023). PMC. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC. [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC. [Link]
-
Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. (2003). PubMed. [Link]
-
Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity. (2003). ResearchGate. [Link]
-
The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. (2015). PubMed. [Link]
-
Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family. ResearchGate. [Link]
-
A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. (2012). PubMed Central. [Link]
-
Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). PubMed. [Link]
-
Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. (2005). PubMed. [Link]
Sources
- 1. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Structural basis for p38alpha MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-(4-Fluorophenyl)pyridin-2-ol
This guide provides essential safety protocols and operational directives for the handling and disposal of 6-(4-Fluorophenyl)pyridin-2-ol. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the guidance herein is synthesized from the known hazards of structurally similar fluorophenylpyridine and pyridine derivatives, underpinned by established principles of laboratory safety. This document is intended for researchers, scientists, and drug development professionals, aiming to foster a proactive safety culture that extends beyond mere compliance.
The core philosophy of this guide is self-validation through procedural clarity and causal explanation. Every recommendation is grounded in the fundamental principles of chemical hazard mitigation, as outlined by authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).
Hazard Assessment and Risk Mitigation: A Proactive Stance
Given the absence of specific toxicological data for this compound, a cautious approach is mandatory. Based on analogous compounds like 2-(2-Fluorophenyl)pyridine, we must assume this compound is, at a minimum:
-
Harmful if swallowed.[1]
-
A cause of serious skin and eye irritation.[1]
-
A potential cause of respiratory irritation.[1]
The operational imperative is to minimize all routes of exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and Personal Protective Equipment (PPE).
Engineering and Administrative Controls
Your primary line of defense is to engineer out the hazard. All manipulations of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[2] The laboratory must have a designated Chemical Hygiene Plan in place, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[3][4]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is critical for safeguarding against residual risks. The selection of appropriate PPE must be deliberate and based on a thorough risk assessment.[5]
PPE Selection and Rationale
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over goggles when there is a significant risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation.[1][6][7] |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are a common choice, but their suitability should be verified.[8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[6] | Provides a critical barrier against dermal absorption, which is a potential route of exposure for pyridine derivatives.[9][10] |
| Body Protection | A flame-retardant laboratory coat, fully buttoned, is required. | Protects the skin and personal clothing from contamination.[8][11] |
| Respiratory Protection | Generally not required when working within a properly functioning chemical fume hood. However, if there is a potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5][10] | Prevents inhalation of the compound, which may cause respiratory irritation.[1] |
Step-by-Step Handling Procedures
Adherence to a standardized workflow is paramount for ensuring safety and experimental reproducibility.
Workflow for Handling this compound
Caption: A standardized workflow for handling this compound.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7] |
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle and is mandated by law.
Waste Management Workflow
Caption: A workflow for the proper segregation and disposal of waste.
All waste generated from the handling of this compound must be treated as hazardous waste.[8][9] Never dispose of this compound or its containers in the regular trash or down the drain.[8] All waste must be collected in clearly labeled, sealed containers and disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor.[7]
Conclusion: A Culture of Safety
The responsible handling of novel chemical entities like this compound is foundational to good science. By integrating the principles and procedures outlined in this guide, you contribute to a safer research environment for yourself and your colleagues. This document should be considered a living resource, to be reviewed and updated as more specific information about this compound becomes available.
References
- Safety Data Sheet - CymitQuimica. (2024).
- Pyridine - SAFETY DATA SHEET - PENTA. (2024). According to Regulation (EC) No 1907/2006 (REACH) as amended.
- Sigma-Aldrich - Safety Data Sheet. (2020). GHS Classification in accordance with 29 CFR 1910 (OSHA HCS).
- SAFETY DATA SHEET - Fisher Scientific. (2009).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024).
- Pyridine ACS Safety Data Sheet - Jubilant Ingrevia Limited. (2024). SDS US (GHS HazCom 2012).
- Pyridine - Safety Data Sheet - Carl ROTH.
- Safety Data Sheet: Pyridine - Carl ROTH. (2025). According to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet - Jubilant Ingrevia Limited.
- Guidance on Information Requirements and Chemical Safety Assessment - ECHA. European Chemicals Agency.
- Laboratory Safety Guidance - OSHA.
- Understanding REACH - ECHA. European Chemicals Agency.
- Laboratories - Overview | Occupational Safety and Health Administr
- OSHA Standards for Biological Laboratories - Administration for Str
- OSHA Labor
- The Laboratory Standard | Office of Clinical and Research Safety.
- Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5 - Benchchem.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. osha.gov [osha.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. fishersci.com [fishersci.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
